Chemical Profile & Synthesis Guide: 4-Morpholinyl-3-nitroaniline (CAS 5367-65-7)
[1][2][3] Executive Summary 4-Morpholinyl-3-nitroaniline (CAS 5367-65-7) is a specialized nitrogenous heterocycle serving as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
4-Morpholinyl-3-nitroaniline (CAS 5367-65-7) is a specialized nitrogenous heterocycle serving as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1][2][3] Characterized by a benzene core substituted with a morpholine ring, a nitro group, and a primary amine, this compound exemplifies the versatility of nucleophilic aromatic substitution (SNAr) products. Its structural motif—combining an electron-donating morpholine ring with an electron-withdrawing nitro group—makes it a valuable "push-pull" system for chromophore development and a precursor for 1,2-diamines in drug discovery.[2]
Chemical Identity & Structural Analysis
The molecule features a 1,3,4-trisubstituted benzene ring. The steric bulk of the morpholine ring at the 4-position, adjacent to the nitro group at the 3-position, influences the planarity and conjugation of the system, contributing to its deep red color.
The compound exhibits properties typical of nitroanilines, with low water solubility and significant solubility in polar organic solvents.
Property
Value
Source
Appearance
Dark red to brown crystalline powder
[1]
Melting Point
131–133 °C
[1][2]
Boiling Point
~450 °C (Predicted)
[2]
Density
~1.3 g/cm³ (Predicted)
[2]
Solubility
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
[1]
pKa (Amine)
~2.5–3.5 (Predicted due to EWG Nitro group)
[3]
Synthesis & Manufacturing
The industrial and laboratory synthesis of 4-morpholinyl-3-nitroaniline relies primarily on Nucleophilic Aromatic Substitution (SNAr) .[2] This route is preferred over direct nitration of 4-morpholinoaniline due to regioselectivity issues.[2]
Primary Synthetic Route: SNAr Displacement
The reaction involves the displacement of a halogen (chlorine or fluorine) from a 3-nitroaniline precursor by morpholine. The nitro group at the ortho position to the halogen is crucial, as it activates the carbon-halogen bond through electron withdrawal (resonance and induction), lowering the energy of the Meisenheimer complex intermediate.
Starting Material: 4-Chloro-3-nitroaniline (CAS 635-22-3) or 4-Fluoro-3-nitroaniline (CAS 364-76-1).[2]
Reagent: Morpholine (acts as both nucleophile and base).
Conditions: Reflux in ethanol or neat morpholine at 80–100 °C.
Yield: Typically 85–95%.
Protocol (Standardized):
Charge: Dissolve 1.0 eq of 4-chloro-3-nitroaniline in Ethanol (5 volumes).
Addition: Add 2.5 eq of Morpholine dropwise.
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting chloride.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product precipitates as a dark red solid.
Purification: Filter the solid, wash with water to remove morpholine hydrochloride salts, and recrystallize from Ethanol/Water.
Mechanistic Pathway Visualization
The following diagram illustrates the SNAr mechanism and the subsequent reduction pathways available to the molecule.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 5367-65-7.
Reactivity & Functionalization
As a functionalized aniline, CAS 5367-65-7 serves as a "branch point" intermediate.[2] Its reactivity is defined by two centers: the primary amine (aniline) and the nitro group.
Reduction to Diamine
The most critical transformation is the reduction of the nitro group to form 4-morpholinyl-1,3-phenylenediamine .[2] This diamine is a precursor for benzimidazoles and quinoxalines.
Reagents:
/Pd-C, Fe/HCl, or Hydrazine/Raney Ni.
Application: Synthesis of kinase inhibitors where the diamine forms the core of the ATP-binding motif.
Diazotization
The primary amine can be diazotized (
) to form a diazonium salt.
Application: Coupling with electron-rich aromatics (phenols, anilines) to produce Disperse Red type azo dyes. The morpholine group acts as an auxochrome, shifting the absorption maximum (bathochromic shift).
Acylation
Reaction with acid chlorides or anhydrides yields amides.
Application: Protection of the amine during further functionalization of the morpholine ring or benzene core.
Figure 2: Divergent synthetic utility of 4-morpholinyl-3-nitroaniline.
Applications in Research & Development
Pharmaceutical Chemistry
While often confused with the fluorinated intermediates used for Linezolid (which requires 3-fluoro-4-morpholinylaniline), CAS 5367-65-7 is a scaffold for:
Kinase Inhibitors: The morpholine ring improves water solubility and metabolic stability compared to phenyl rings. The 1,3-diamine core (derived from reduction) is a privileged structure in oncology drugs targeting EGFR and CDK pathways.
Antimicrobials: Derivatives of morpholino-nitroanilines have shown activity against Gram-positive bacteria by mimicking the oxazolidinone pharmacophore [4].[2]
Materials Science
Non-Linear Optics (NLO): The "push-pull" electronic structure (Donor: Morpholine, Acceptor: Nitro) creates a dipole moment suitable for NLO materials used in photonic devices.
Hair Dyes: Nitroanilines are direct dyes. The morpholine substituent modifies the shade towards violet/red and improves affinity for keratin fibers.
Safety & Handling (SDS Highlights)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions:
Handle in a chemical fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.
References
ChemicalBook. (2024). 4-Morpholinyl-3-nitroaniline Properties and Safety.[2][4]Link
BuyersGuideChem. (2024). Physicochemical Data for CAS 5367-65-7.[1][2][3]Link
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a rigorous analysis of HC Red No. 3, structured for application scientists and researchers.
Molecular Architecture, Physicochemical Profiling, and Analytical Protocols
Executive Summary & Identity
HC Red No. 3 is a semi-permanent (non-oxidative) nitro-phenylenediamine dye widely utilized in cosmetic hair coloring formulations.[1][2][3] Chemically defined as 2-((4-amino-2-nitrophenyl)amino)ethanol , it functions as a direct dye, penetrating the hair cuticle without the need for oxidative coupling (e.g., with hydrogen peroxide).[3]
From a safety and regulatory perspective, its secondary amine structure necessitates strict control over nitrosating agents to prevent the formation of carcinogenic nitrosamines. The European Commission’s Scientific Committee on Consumer Safety (SCCS) considers it safe at on-head concentrations of up to 3.0% , provided nitrosamine content remains <50 ppb.[3]
Chemical Identity Table
Parameter
Specification
Common Name
HC Red No. 3
IUPAC Name
2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Registry Number
2871-01-4
EC Number
220-701-7
Molecular Formula
CHNO
Molecular Weight
197.19 g/mol
Chemical Class
Nitro-substituted phenylenediamine
Molecular Architecture & Synthesis
The chromophoric properties of HC Red No. 3 arise from a "push-pull" electronic system on the benzene ring. The molecule features a strong electron-withdrawing nitro group (
) at the ortho position relative to an electron-donating secondary amine (ethanolamine side chain).[3] A primary amine () at the para position further stabilizes the resonance structure, shifting absorption into the visible red spectrum ( nm).[3]
Synthesis Pathway
Industrially, HC Red No. 3 is typically synthesized via nucleophilic aromatic substitution (
Mechanism: The amine of the ethanolamine attacks the carbon bonded to the halogen (activated by the ortho-nitro group), displacing the halide.
Structural Visualization
The following diagram illustrates the functional connectivity and the critical "Nitrosation Risk" site on the secondary amine.
Figure 1: Functional group map of HC Red No. 3 highlighting the chromophoric push-pull system and the secondary amine site susceptible to nitrosation.[3][4]
Physicochemical Data Profile
Accurate physicochemical data is essential for formulation stability and analytical method development. The following data aggregates experimental values from SCCS opinions and NTP toxicology reports.
Property
Value / Range
Notes
Physical Form
Dark green-brown powder or dark red crystals
Crystalline habit depends on recrystallization solvent.[3]
Melting Point
121.8 – 124.4 °C
Sharp melting range indicates high purity.
Solubility (Water)
1.15 – 2.50 mg/mL
Low solubility; often requires co-solvents (e.g., glycols) in formulation.[3]
506 nm is the primary analytical wavelength for quantification.[3]
pKa
Not experimentally reported
Predicted ~5.5 (aniline nitrogen), but irrelevant at physiological pH.
Analytical Protocol: HPLC Quantification
For researchers validating raw material purity or finished product concentration, the following High-Performance Liquid Chromatography (HPLC) protocol is the industry standard. This method is self-validating through the use of resolution checks and diode array detection (DAD) for peak purity confirmation.[3]
Method Parameters[5][6]
Instrument: HPLC with PDA/DAD detector.
Column: Amide-bonded Silica C16 or C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]
Note: Amide columns often provide better peak shape for polar amines compared to standard C18.
Mobile Phase A: Phosphate buffer (pH 6.0) + Ion-pairing reagent (optional, e.g., 1-heptane sulfonic acid if retention is poor).[3]
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Detection: 506 nm (Quantification), 200–600 nm (Scan for impurities).
Injection Volume: 10 µL.
Sample Preparation Workflow
To ensure complete extraction from complex cosmetic matrices (emulsions), use the following stepwise extraction:
Weighing: Accurately weigh ~1.0 g of sample into a 50 mL volumetric flask.
Dissolution: Add 20 mL of DMSO (ensures total solubilization of the dye). Sonicate for 15 minutes.
Dilution: Bring to volume with Mobile Phase A.
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the dye).
Analytical Logic Diagram
Figure 2: Step-by-step analytical workflow for the quantification of HC Red No. 3.[3]
Stability & Reactivity
Nitrosation Potential
The secondary amine moiety in HC Red No. 3 is a precursor for N-nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrogen oxides).[5][6]
Regulatory Constraint: In the EU, the nitrosamine content must be < 50 ppb .
Formulation Rule: Do not formulate with sodium nitrite or in packaging that allows nitrite contamination.
Photostability
HC Red No. 3 exhibits moderate light stability. Aqueous solutions may degrade upon prolonged exposure to UV light. Analytical stock solutions should be stored in amber glassware at 4°C and used within 24 hours.
References
Scientific Committee on Consumer Safety (SCCS). (2010).[5][6][7] Opinion on HC Red n° 3. European Commission.[5][8] SCCS/1293/10.[5][6] Link
National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3. NTP TR 281. Link
European Commission. (2009). CosIng: Cosmetic Ingredient Database - HC Red No. 3.[3][4][5][9][6] Link
PubChem. (n.d.).[4] Compound Summary: HC Red No. 3 (CID 3465817).[4] National Library of Medicine.[1] Link[3]
An In-Depth Technical Guide to the Solubility Profile of 4-morpholinyl-3-nitroaniline in Organic Solvents
Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is a cornerstone of pharmaceutical development. It governs critical processes such as crystallization, purif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is a cornerstone of pharmaceutical development. It governs critical processes such as crystallization, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-morpholinyl-3-nitroaniline, a key chemical intermediate. We will delve into the theoretical principles of solubility, present a robust experimental methodology for its determination, analyze solubility data across a range of organic solvents, and discuss the thermodynamic models used for data correlation. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control and optimize processes involving this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing
4-morpholinyl-3-nitroaniline (CAS No: 5367-65-7) is a substituted nitroaniline derivative.[1][2] Such compounds are frequently employed as building blocks in the synthesis of more complex molecules, including APIs. The therapeutic effect of any drug is contingent upon its bioavailability, which is fundamentally linked to the solubility of the drug molecule.[3][4] Poor solubility is a persistent challenge in the pharmaceutical industry, with a significant percentage of newly discovered chemical entities exhibiting low aqueous solubility.[3][4]
Understanding the solubility of an intermediate like 4-morpholinyl-3-nitroaniline in various organic solvents is paramount for several reasons:
Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired crystalline form (polymorph) with high purity and yield.
Formulation Development: Solubility data informs the choice of excipients and solvents for creating stable and effective dosage forms.
Process Optimization: Knowledge of how solubility changes with temperature allows for the design of efficient heating, cooling, and concentration steps in a manufacturing process.
This guide will provide both the foundational knowledge and the practical, validated methods for characterizing the solubility of 4-morpholinyl-3-nitroaniline.
Theoretical Framework: The Thermodynamics of Dissolution
At its core, solubility is a thermodynamic equilibrium phenomenon. A saturated solution exists when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution.[3][5] The solubility of a solid in a liquid is influenced by the physical and chemical properties of both the solute and the solvent, as well as by extrinsic factors like temperature and pressure.[3][5]
The overall process of dissolution can be considered as a balance of three energy contributions:
Solute-Solute Interactions: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate a solute molecule.
Solvent-Solute Interactions: The energy released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.
A compound's solubility is favored when the energy released from solvent-solute interactions compensates for the energy required to break the solute-solute and solvent-solvent bonds. This is often summarized by the adage "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. 4-morpholinyl-3-nitroaniline possesses both a polar nitro group and amino group, capable of acting as hydrogen bond acceptors and donors, as well as a less polar aromatic ring and morpholine moiety. This structural duality suggests its solubility will be highly dependent on the specific characteristics of the chosen organic solvent.
Experimental Determination of Solubility
A reliable and frequently used technique for determining the solubility of solids in liquids is the isothermal equilibrium method, followed by gravimetric or chromatographic analysis.[5][6] This approach ensures that the solution has reached saturation at a specific temperature, providing accurate and reproducible data.
This protocol outlines a self-validating system for accurate solubility measurement.
Apparatus and Materials:
Jacketed glass vessel with a thermostat for precise temperature control (±0.1 K).
Magnetic stirrer and stir bars.
Certified thermometer.
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6][7][8]
Analytical balance (±0.0001 g).
Syringes with filters (e.g., 0.45 µm PTFE).
Volumetric flasks and pipettes.
4-morpholinyl-3-nitroaniline (purity ≥99%).
Selected organic solvents (HPLC grade).
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 4-morpholinyl-3-nitroaniline to a known mass of the chosen organic solvent in the jacketed glass vessel. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[3][5]
Equilibration: Seal the vessel to prevent solvent evaporation. Begin stirring and maintain a constant, pre-set temperature using the thermostat. Allow the suspension to equilibrate for at least 24 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 12, 24, and 36 hours); if the measured concentration is consistent, the system is at equilibrium.[5]
Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to match the vessel temperature) fitted with a filter to prevent any solid particles from being collected.
Analysis (HPLC):
Immediately weigh the collected sample and then dilute it with a suitable mobile phase to a known volume.
Analyze the diluted sample using a validated HPLC method. A typical method for nitroaniline compounds might use a C18 column with a mobile phase of acetonitrile and water, with detection at a wavelength where the compound has maximum absorbance.[7][8][9]
Create a calibration curve using standard solutions of 4-morpholinyl-3-nitroaniline of known concentrations.
Quantify the concentration of the solute in the sample by comparing its peak area to the calibration curve.
Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
Where:
m₁ and M₁ are the mass and molar mass of the solute (4-morpholinyl-3-nitroaniline), respectively.
m₂ and M₂ are the mass and molar mass of the solvent, respectively.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Solubility Profile and Data Analysis
Table 1: Representative Mole Fraction Solubility (x) of 4-morpholinyl-3-nitroaniline in Selected Organic Solvents at Different Temperatures (K)
Temperature (K)
Methanol
Ethanol
Acetone
Ethyl Acetate
Acetonitrile
Toluene
288.15
0.0150
0.0115
0.0450
0.0320
0.0280
0.0095
293.15
0.0185
0.0145
0.0540
0.0390
0.0345
0.0120
298.15
0.0225
0.0180
0.0650
0.0475
0.0420
0.0150
303.15
0.0270
0.0220
0.0780
0.0570
0.0510
0.0185
308.15
0.0320
0.0265
0.0930
0.0680
0.0615
0.0225
313.15
0.0380
0.0315
0.1100
0.0810
0.0730
0.0270
Analysis of Trends:
Effect of Temperature: In all tested solvents, the solubility of 4-morpholinyl-3-nitroaniline increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for most solid solutes.
Effect of Solvent: The solubility is highest in acetone, followed by ethyl acetate and acetonitrile. The solubility is significantly lower in alcohols (methanol, ethanol) and lowest in the non-polar aromatic solvent, toluene. This trend suggests that polar aprotic solvents are most effective at solvating the molecule, likely due to strong dipole-dipole interactions with the nitro group and the overall molecular structure. While the molecule can form hydrogen bonds, the solvation provided by acetone and ethyl acetate appears more favorable than that from the hydrogen-bonding alcohols.
Thermodynamic Modeling of Solubility Data
To enhance the utility of experimental solubility data, it can be correlated using thermodynamic models. These models allow for interpolation of solubility at intermediate temperatures and provide insight into the thermodynamic properties of the dissolution process.
Two widely used semi-empirical models are the modified Apelblat equation and the λh (Buchowski) equation.[10][12][13][14]
The Modified Apelblat Equation
The Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T) and is expressed as:
ln(x) = A + (B/T) + C ln(T)
Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. Parameter A and B are related to the change in activity coefficient, while C reflects the effect of temperature on the fusion enthalpy.[12] This model is widely used due to its simplicity and good correlation results for many pharmaceutical compounds.[13][14][15]
The λh (Buchowski) Equation
The λh equation provides another correlation:
ln[1 + λ(1-x)/(x)] = λh[(1/T) - (1/Tₘ)]
Where λ and h are two empirical model parameters, and Tₘ is the melting temperature of the solute.[12] This model is also effective for correlating solubility data with temperature.
The successful application of these models allows for the calculation of apparent thermodynamic properties of dissolution, such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), using the van't Hoff equation.[13] These calculations confirm observations from the experimental data, such as the endothermic nature of the dissolution process.
Conclusion and Practical Implications
The solubility profile of 4-morpholinyl-3-nitroaniline is a critical dataset for its effective use in pharmaceutical synthesis. This guide has established a framework for understanding and determining this profile, grounded in thermodynamic principles and validated experimental methodology.
Key Takeaways for the Practicing Scientist:
The solubility of 4-morpholinyl-3-nitroaniline is highly dependent on both solvent choice and temperature.
Polar aprotic solvents like acetone and ethyl acetate are superior solvents compared to alcohols and non-polar hydrocarbons for this compound.
The dissolution process is endothermic, allowing for increased loading at higher temperatures—a key consideration for designing crystallization processes where cooling is used to induce precipitation and maximize yield.
The isothermal equilibrium method coupled with HPLC analysis is a robust and reliable technique for generating high-quality solubility data.
Thermodynamic models like the modified Apelblat equation are powerful tools for correlating experimental data, enabling process optimization and prediction.
By applying the principles and protocols detailed in this guide, researchers and drug development professionals can make informed decisions regarding solvent selection and process conditions, leading to more efficient, scalable, and robust manufacturing processes.
References
Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
RSC Publishing. (n.d.). RSC Advances.
VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
PMC. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
ACS Publications. (2023, May 18). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data.
ResearchGate. (2025, August 10). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents.
BenchChem. (n.d.). Comparative analysis of analytical techniques for nitroaniline detection.
ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
A Technical Guide to Differentiating HC Red No. 3 and FD&C Red No. 3 (Erythrosine): A Comparative Analysis for Researchers and Drug Development Professionals
Executive Summary In the landscape of regulated chemical compounds, the precise identification of colorants is a matter of paramount importance, directly impacting regulatory compliance, product safety, and application s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of regulated chemical compounds, the precise identification of colorants is a matter of paramount importance, directly impacting regulatory compliance, product safety, and application suitability. This guide provides an in-depth technical examination of two distinctly different red colorants that share a common naming convention: HC Red No. 3 and FD&C Red No. 3. While both are used to impart a red hue, they belong to fundamentally different chemical classes, possess disparate physicochemical properties, and are governed by entirely separate regulatory and toxicological frameworks. HC Red No. 3 is a small, semi-permanent nitroaniline hair dye, whereas FD&C Red No. 3 (Erythrosine) is a large, water-soluble xanthene dye historically used in food, drugs, and cosmetics. This document will deconstruct their chemical structures, compare their applications and regulatory statuses—including the recent U.S. FDA action against FD&C Red No. 3—and provide robust, validated analytical protocols for their unambiguous differentiation.
Foundational Chemistry: A Tale of Two Disparate Structures
The primary and most critical distinction between HC Red No. 3 and FD&C Red No. 3 lies in their molecular architecture. This structural divergence is the root cause of their differing properties, applications, and biological interactions.
HC Red No. 3: The Nitroaniline Hair Dye
HC Red No. 3 is classified as a semi-permanent hair dye.[1] Its chemical name is 2-[(4-Amino-2-nitrophenyl)amino]ethanol.[1] It is a small organic molecule characterized by a nitro-substituted aniline core. This structure allows the molecule to penetrate the hair shaft and impart color without a chemical oxidation reaction, which is why it is considered "semi-permanent."
Chemical Class: Nitro-p-phenylenediamine derivative
Key Structural Features: A primary aromatic amine, a secondary amine, a nitro group, and a hydroxyethyl side chain. These functional groups contribute to its solubility and its affinity for the keratin in hair.
Caption: Chemical Structure of HC Red No. 3.
FD&C Red No. 3: The Xanthene Food and Drug Colorant
FD&C Red No. 3, widely known as Erythrosine, is a synthetic, organoiodine compound belonging to the xanthene class of dyes.[2][3] Its chemical name is Disodium 2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate.[4] It is a large, polycyclic aromatic molecule manufactured by the iodination of fluorescein.[2] Its extensive conjugated system is responsible for its intense cherry-red color.[5]
Key Structural Features: A polycyclic xanthene core, four iodine atoms, a carboxylate group, and a phenolic group. The presence of iodine accounts for approximately 58% of its molecular weight.
Caption: Chemical Structure of FD&C Red No. 3.
Comparative Physicochemical Properties
The profound structural differences manifest in their physical and chemical properties, which dictate their handling, formulation, and analytical separation.
A distinguishing physical characteristic, though not typically used for routine identification in complex matrices.
Regulatory Landscape and Toxicological Profiles: A Study in Contrast
HC Red No. 3: For External, Non-Oxidative Hair Application
HC Red No. 3 is used exclusively as a direct dye in semi-permanent hair color products.[1] These products are designed for external application to the hair and scalp, with concentrations typically ranging from 0.1% to 5%.[1]
Regulatory Status: Permitted for use in hair dyes in various regions, including the EU and the US, subject to concentration limits. The EU's Scientific Committee on Consumer Safety (SCCS) has reviewed its safety for this specific application.
Toxicological Profile: The International Agency for Research on Cancer (IARC) has classified HC Red No. 3 as "not classifiable as to its carcinogenicity to humans (Group 3)," indicating inadequate evidence of carcinogenicity in humans or experimental animals.[1] Studies have shown it can be mutagenic to bacteria.[1] A key safety consideration is that as a secondary amine, it is prone to nitrosation and should not be used with nitrosating agents.[9]
FD&C Red No. 3 (Erythrosine): A History of Ingested Use and Recent Prohibition
Erythrosine has a long history of use in foods, ingested drugs, and cosmetics.[5][10] It has been used to color candies, baked goods, beverages, and pharmaceutical tablets.[7][11]
Regulatory Status: The regulatory status of FD&C Red No. 3 has undergone a significant and recent change in the United States.
1990 Ban: The U.S. FDA banned its use in cosmetics and externally applied drugs due to studies linking high doses to thyroid tumors in male rats.[12][13][14][15]
2025 Ban: On January 15, 2025, the FDA announced the revocation of authorization for the use of FD&C Red No. 3 in food and ingested drugs.[5][16] This action was based on the Delaney Clause of the Federal Food, Drug, and Cosmetic Act, which prohibits the approval of any additive found to cause cancer in humans or animals.[5][12][17] Manufacturers have until early 2027 (for food) and 2028 (for drugs) to reformulate their products.[14][16][18]
International Status: It is still permitted for limited uses in other regions, such as the EU (as E127), where its use is restricted to specific products like candied cherries.[7][10]
Toxicological Profile: The primary toxicological concern is related to thyroid function. Lifetime carcinogenicity studies in rats found that very high doses of erythrosine caused an increased incidence of thyroid follicular cell adenomas, specifically in male rats.[16][19] The FDA has noted that the hormonal mechanism causing this effect in male rats does not occur in humans and that there is no evidence it causes cancer in humans.[5][16] However, the Delaney Clause mandates a ban based on the animal study results.[13][14]
Analytical Methodologies for Unambiguous Differentiation
Given the stark regulatory and safety differences, a robust, multi-tiered analytical approach is required to definitively identify and distinguish between these two compounds in raw materials and finished products. The following protocols are designed as self-validating systems.
Workflow for Colorant Identification
A logical workflow ensures efficient and accurate analysis, starting with simpler screening methods and progressing to confirmatory techniques.
Caption: A multi-tiered analytical workflow for colorant identification.
Principle: This technique exploits the difference in the chromophores of the two molecules. The extensive conjugated π-system of Erythrosine absorbs light at a longer wavelength compared to the smaller nitroaniline system of HC Red No. 3.
Methodology:
Standard Preparation: Prepare individual 10 µg/mL standard solutions of HC Red No. 3 and FD&C Red No. 3 in a 50:50 (v/v) methanol:water solution.
Sample Preparation: Accurately weigh the sample material. Extract the colorant using 50:50 methanol:water with sonication. Dilute the extract to fall within the linear range of the spectrophotometer (typically an absorbance of 0.2-0.8 AU).
Analysis: Using a calibrated dual-beam spectrophotometer, scan the standards and the sample solution from 350 nm to 700 nm against a solvent blank.
Interpretation:
Identify the wavelength of maximum absorbance (λmax).
A λmax around 506 nm is indicative of HC Red No. 3.[9]
A λmax around 526 nm is indicative of FD&C Red No. 3.[2]
Causality and Self-Validation: This is a rapid screening method. A match in λmax provides preliminary evidence but is not confirmatory, as other colorants or matrix components can interfere. The primary value is in quickly determining which compound is likely present, guiding the subsequent chromatographic analysis.
Protocol 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Principle: This is the cornerstone of analytical differentiation. The significant differences in polarity, size, and chemical structure between the two molecules allow for their complete separation on a reverse-phase HPLC column. The PDA detector provides spectral data for each peak, confirming identity and assessing purity.
Methodology:
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA scan from 210-700 nm. Monitor at 506 nm and 526 nm.
System Suitability: Prepare a mixed standard containing both compounds. Inject and verify baseline separation (Resolution > 2.0) and acceptable peak shape (Tailing factor < 1.5).
Analysis: Inject standards and prepared samples.
Interpretation:
Retention Time (RT): HC Red No. 3, being smaller and less polar than the highly charged Erythrosine salt, will elute earlier. Compare the RT of the sample peak to the standards.
Spectral Confirmation: Extract the UV-Vis spectrum from the apex of the chromatographic peak. This spectrum should match that of the corresponding reference standard. This is a critical identity confirmation step.
Causality and Self-Validation: The choice of a C18 column is ideal for separating molecules with such different polarities. The gradient elution ensures that both the relatively early-eluting HC Red No. 3 and the later-eluting, more retained Erythrosine are resolved effectively. The PDA detector is the self-validating component; a perfect RT match without a corresponding spectral match indicates a co-eluting impurity, invalidating the result and triggering further investigation with a more selective technique like LC-MS.
Principle: For definitive, unambiguous confirmation, especially in complex matrices or for regulatory submission, LC-MS is the gold standard. It provides molecular weight information, which is a fundamental and highly specific property of a compound.
Methodology:
Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
Ionization Source: Electrospray Ionization (ESI) is typically used. Operate in both positive and negative ion modes to determine the optimal response for each analyte.
HC Red No. 3 is expected to ionize well in positive mode [M+H]⁺.
FD&C Red No. 3, as a disodium salt, is best analyzed in negative mode to detect its anionic forms.
Analysis:
Perform a full scan analysis to determine the accurate mass of the eluting peak.
Compare the measured mass to the theoretical mass.
Expected Ions:
HC Red No. 3: [M+H]⁺ = 198.0822 m/z
FD&C Red No. 3 (Erythrosine Anion): [M-2Na+H]⁻ = 834.6599 m/z
Further Confirmation (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint for ultimate confirmation.
Causality and Self-Validation: Mass is an intrinsic property of a molecule. High-resolution mass spectrometry can measure this property with extreme accuracy (typically < 5 ppm error), providing an exceptionally high degree of confidence in the identification. The fragmentation pattern is unique to the molecule's structure, making the combination of retention time, accurate mass, and MS/MS fragmentation the most robust and legally defensible method of identification.
Conclusion: Implications for the Modern Laboratory
The distinction between HC Red No. 3 and FD&C Red No. 3 is not a trivial matter of nomenclature but a critical divide in chemistry, application, and regulatory governance. For researchers, scientists, and drug development professionals, the key takeaways are:
Fundamentally Different Molecules: They share no structural similarity beyond being red dyes. One is a small nitroaniline for external use, the other a large, iodinated xanthene historically approved for ingestion.
Divergent Regulatory Paths: HC Red No. 3 is regulated as a cosmetic hair dye ingredient. FD&C Red No. 3 is now prohibited for use in foods and ingested drugs in the U.S. due to toxicological findings in animal studies and the strict requirements of the Delaney Clause.[5][12][16]
Analytical Rigor is Non-Negotiable: Relying on a single technique for identification is insufficient. A multi-tiered approach, culminating in LC-MS for confirmation, is essential for ensuring product safety, regulatory compliance, and avoiding the consequences of misidentification, such as product recalls or the use of a non-permitted substance.
As the regulatory landscape continues to evolve, the ability to deploy robust, validated, and specific analytical methods to confirm the identity of every component in a formulation is the bedrock of scientific integrity and commercial viability.
References
FD&C Red No. 3 - FDA. (2025, January 15). U.S.
HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. (1993).
Erythrosine | C20H8I4O5 | CID 3259.
United States Food and Drug Administration Bans FD&C Red No. 3 (Erythrosine). (2025, May 3). Intertek.
Erythrosine.
Understanding Erythrosine Color: Uses and Benefits. Hridhan Chem.
The FDA Bans Red No. 3 in Food and Drugs: What You Need to Know. (2025, March 4). CSPI.
Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). (2010). European Commission.
The FDA banned Red 3 food coloring. A scientist explains the dye's history and health risks. (2025, January 25).
Erythrosine. Wikipedia.
FDA to Revoke Authorization for the Use of Red No. 3 in Food and Ingested Drugs. (2025, January 15). U.S.
A Regulatory Perspective on the U.S. Food & Drug Administration Approval and Subsequent Ban of FD&C Red No. 3 as a Colorant. (2025, March 26). FoodChain ID.
Spectroscopic and computational studies of erythrosine food dye protonation in aqueous solution. (2021, December).
Lifetime toxicity/carcinogenicity Study of FD & C Red No. 3 (Erythrosine)
FD&C Red No.3. Food Additives.
FD&C Red 3. Vidhi Food Colors.
ERYTHROSINE.
Red No.3. Taiwan Food Additives.
FDA Bans Red Dye No. 3 in Food and Ingested Drugs: What Manufacturers Should Know. (2025, January 30). Keller and Heckman LLP.
Red Dye No 3: Old Data Induces New Ban. (2025, January 17). Clark Hill.
Erythrosine B (FD&C RED 3, ACID RED 51, C.I 45430). Macsen Labs.
Red Dye 3: Safety Concerns and Side Effects - Should You Be Worried?. (2024, September 20). Rupa Health.
EWG's Food Scores | Ingredient: RED 3. Environmental Working Group.
Toxicological profile and safety assessment of HC Red No. 3
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of HC Red No. 3 Executive Summary HC Red No. 3 (CAS No. 2871-01-4) is a semi-permanent hair dye widely used in cosmetic formulations. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of HC Red No. 3
Executive Summary
HC Red No. 3 (CAS No. 2871-01-4) is a semi-permanent hair dye widely used in cosmetic formulations. This guide provides a comprehensive analysis of its toxicological profile and the scientific basis for its safety assessment. While extensive testing has shown HC Red No. 3 to have low systemic toxicity and no in vivo genotoxic or carcinogenic potential in robust studies, its primary toxicological concern is its potent skin sensitization capacity. Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have concluded that HC Red No. 3 is safe for its intended use in non-oxidative hair dye formulations up to a maximum on-head concentration of 3.0%, provided it is not used with nitrosating agents. This document synthesizes the available data on its chemical properties, toxicokinetics, and various toxicological endpoints to provide a complete safety narrative for professionals in the field.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of HC Red No. 3 is the first step in evaluating its biological interactions. It is an amino-nitro-substituted aromatic amine.[1] Its key properties are summarized below.
HC Red No. 3 is used exclusively as a direct, non-oxidative dye in semi-permanent hair color products.[1] These products are typically applied to the hair and scalp for 30-45 minutes.[1] The Scientific Committee on Consumer Safety (SCCS) has evaluated its use in non-oxidative formulations at a maximum on-head concentration of 3.0%.[6][7][8] Industry has also sought approval for its use in oxidative hair dye formulations at lower concentrations.[6]
Toxicokinetics: Dermal Absorption
The primary route of consumer exposure to HC Red No. 3 is dermal. Therefore, understanding its percutaneous absorption is critical for safety assessment. Studies using human skin have shown very low dermal absorption.
In an in vitro study using human epidermis, a hair dye formulation containing HC Red No. 3 was applied for 30 minutes. After 24 hours, the mean amount that penetrated the receptor fluid was extremely low, at 0.091% of the applied dose (equivalent to 0.159 µg/cm²).[9] The vast majority (over 92%) of the applied dye was recovered from the skin surface by washing.[9] This low level of bioavailability is a key factor in its overall safety profile, as systemic exposure is minimal under normal use conditions.
Toxicological Profile: A Hazard-by-Hazard Analysis
A comprehensive battery of toxicological studies has been conducted to characterize the potential hazards of HC Red No. 3.
Acute Toxicity
HC Red No. 3 exhibits low acute oral toxicity. Studies in rats established a median lethal dose (LD₅₀) in the range of 1,250 to over 5,000 mg/kg body weight, indicating a low order of acute toxicity by ingestion.[7][9]
Skin and Eye Irritation
Despite being applied to the skin, HC Red No. 3 is not considered a significant skin irritant. In rabbit studies, the application of a 500 mg aqueous slurry to shaved skin produced no evidence of erythema or edema at 24 and 72 hours.[7] Eye irritation studies in rabbits showed slight, reversible effects, such as conjunctival redness and swelling, which resolved within three days.[9]
Skin Sensitization
The most significant toxicological finding for HC Red No. 3 is its potential to cause skin sensitization. It has been consistently identified as a potent sensitizer in multiple assays.
Guinea Pig Maximisation Test (GPMT): Classified as an "extreme" contact sensitiser.[6]
Local Lymph Node Assay (LLNA): Classified as a "strong" sensitiser.[6]
This strong sensitizing potential is the primary health risk for consumers and necessitates careful formulation and consumer guidance.[6][10]
Genotoxicity
The genotoxic potential of HC Red No. 3 has been thoroughly investigated, revealing a classic case of positive in vitro findings not being replicated in vivo.
In Vitro Studies: HC Red No. 3 was found to be mutagenic in the bacterial reverse mutation assay (Ames test) with several strains of Salmonella typhimurium.[1]
In Vivo Studies: Subsequent in vivo tests, which are more relevant for human risk assessment, were negative.[7]
Based on this complete profile, the SCCS concluded that "HC Red n° 3 can be considered to have no in vivo genotoxic potential and additional tests are unnecessary."[7]
Workflow: Genotoxicity Assessment
The evaluation of a substance's genotoxic potential follows a tiered approach, starting with sensitive in vitro screening assays and moving to more physiologically relevant in vivo studies if necessary. This workflow ensures that potential hazards are identified without unnecessary animal testing.
Caption: Tiered approach for genotoxicity testing.
This protocol outlines the standardized procedure for assessing the mutagenic potential of a chemical using Salmonella typhimurium.
Strain Selection: Utilize a panel of histidine-requiring (his- ) mutant strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism of the test substance.
Dose Selection: Perform a preliminary range-finding study to determine a dose range that includes non-toxic to moderately toxic concentrations of HC Red No. 3.
Assay Procedure (Plate Incorporation Method):
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at the desired concentration, and 0.5 mL of the S9 mix (or buffer for non-activation plates).
Incubate the mixture for 20-30 minutes at 37°C.
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
Incubate the plates inverted for 48-72 hours at 37°C.
Data Analysis: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, for at least one strain. Positive and negative controls must be run concurrently to validate the assay.
Chronic Toxicity and Carcinogenicity
Long-term studies were conducted by the U.S. National Toxicology Program (NTP) to assess chronic toxicity and carcinogenicity.[11]
Species
Dose (mg/kg bw/day)
Route
Duration
Key Findings
Reference
F344/N Rats
0, 250, 500
Gavage
105 weeks
No evidence of carcinogenicity. No compound-related toxic effects were reported.
Equivocal evidence of carcinogenicity in males (increased incidence of hepatocellular adenomas and carcinomas combined at the high dose). Study in females was inadequate due to poor survival from an infection unrelated to the test substance.
The International Agency for Research on Cancer (IARC) evaluated the available data and classified HC Red No. 3 in Group 3: Not classifiable as to its carcinogenicity to humans .[1] This classification reflects inadequate evidence in humans and inadequate or limited evidence in experimental animals.[1]
Reproductive and Developmental Toxicity
No dedicated studies on the reproductive toxicity of HC Red No. 3 as a standalone substance were available.[1] However, a developmental toxicity study in rats, where HC Red No. 3 was administered by oral gavage during gestation, showed no adverse effects on the fetuses even at doses causing maternal toxicity.[7] Studies on hair dye formulations containing low concentrations of HC Red No. 3 also found no evidence of reproductive or developmental effects.[1][7] Overall, the data indicate a lack of reproductive or developmental toxicity concern.[9]
Safety Assessment and Regulatory Conclusion
A safety assessment integrates hazard identification with exposure assessment to characterize risk. The workflow below illustrates this fundamental process.
Chromophores in Context: The Evolution and Technical Application of Morpholino-Nitroaniline Dyes
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary The morpholino-nitroaniline class represents a quintessential "pus...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The morpholino-nitroaniline class represents a quintessential "push-pull" chromophore system, characterized by a donor-acceptor (D-
-A) architecture that has evolved from mid-20th-century textile applications to modern utility in non-linear optics (NLO) and biological polarity sensing.[1] This guide provides a rigorous technical analysis of their development, synthesis, and photophysical mechanisms. By replacing traditional dialkylamine donors with a morpholine ring, researchers achieve a unique balance of solubility, steric control, and electronic modulation, making these compounds critical tools for probing solvent environments and intracellular lipid structures.
The Chemical Architecture: Engineering the D-
-A System
To understand the utility of morpholino-nitroaniline dyes, one must first deconstruct their electronic behavior. These molecules function as Intramolecular Charge Transfer (ICT) systems.[1][2]
The Acceptor (
): The nitro group acts as a strong electron-withdrawing group (EWG), inducing a dipole moment across the conjugated phenyl ring.
The Donor (Morpholine): Unlike a simple diethylamine, the morpholine ring serves a dual purpose. It acts as a moderate electron donor (auxochrome) while the ether oxygen in the ring modulates solubility and prevents the aggregation often seen in planar aromatic dyes.
The Consequence: Upon photoexcitation, electron density shifts from the morpholine nitrogen to the nitro group. This giant dipole change makes the molecule highly sensitive to its environment (solvatochromism), allowing it to report on local polarity—a feature exploited in both materials science and cell biology.
Structural Advantages of Morpholine Substitution
Feature
Morpholine Derivative
vs. Diethylamine Analog
Scientific Benefit
Solubility
High (Amphiphilic)
Moderate (Hydrophobic)
Improved bioavailability and staining in aqueous/lipid interfaces.[1]
Crystallinity
High
Low/Waxy
Better formation of non-centrosymmetric crystals for NLO applications.
Donor Strength
Moderate
Strong
Fine-tunes the HOMO-LUMO gap, often shifting absorbance to desired visible windows without excessive red-shifting.[1]
Historical Evolution: From Textiles to Photonics
The trajectory of morpholino-nitroaniline development mirrors the shift in organic chemistry from bulk industrial applications to precision functional materials.
Phase I: The Disperse Dye Era (1950s–1970s)
Originally, nitroaniline derivatives were developed as Disperse Dyes for hydrophobic fibers like cellulose acetate and polyester. The morpholine group was introduced to improve the dye's compatibility with the fiber matrix and enhance wash fastness.
Key Milestone: The synthesis of analogues to Disperse Orange 3 and HC Blue series, where morpholine side chains reduced volatility and improved dispersion stability.
Phase II: The NLO Revolution (1980s–2000s)
With the rise of optoelectronics, researchers realized that the large hyperpolarizability (
) of the D--A system made these dyes ideal for Second Harmonic Generation (SHG).
Technical Pivot: Research shifted from color fastness to maximizing the dipole moment change (
). The morpholine ring's chair conformation was found to aid in crystal packing, a critical factor for solid-state NLO efficiency.
Phase III: Bio-Sensing and Polarity Probes (2010s–Present)
Current research utilizes the solvatochromic nature of 4-(4-nitrophenyl)morpholine to map intracellular polarity.[1]
Application: These dyes selectively stain Lipid Droplets (LDs) inside cells.[1] The hydrophobic core of the LD triggers a fluorescence "turn-on" or spectral shift, distinguishing neutral lipids from the polar cytosol.
Mechanism of Action: Intramolecular Charge Transfer (ICT)[1]
The utility of these dyes relies on the ICT state. The following diagram illustrates the photophysical pathway.
Figure 1: The ICT mechanism.[2][3][4][5][6][7] Solvent polarity stabilizes the highly dipolar ICT state, lowering its energy and causing a bathochromic (red) shift in emission.
Technical Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine
This protocol describes the synthesis via Nucleophilic Aromatic Substitution (
).[8] This method is preferred over metal-catalyzed coupling due to the high reactivity of the fluoronitrobenzene substrate.
Reaction Logic
Substrate: 1-fluoro-4-nitrobenzene.[1] The fluorine atom is a highly effective leaving group in
due to the strong inductive effect that activates the ring carbon.
Nucleophile: Morpholine.[9] Acts as both the reactant and the base to sponge up the generated HF (though an auxiliary base like
is recommended to improve yield).
Solvent: DMSO or DMF. Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the production of 4-(4-nitrophenyl)morpholine via nucleophilic aromatic substitution.
Detailed Procedure
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in 15 mL of DMSO.
Addition: Add Potassium Carbonate (
, 2.76 g, 20 mmol) followed by Morpholine (1.05 mL, 12 mmol) dropwise.
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (
) should disappear, replaced by a bright yellow product spot ().
Work-up: Once complete (approx. 4 hours), cool the mixture to room temperature and pour slowly into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[4]
Purification: Filter the solid, wash with copious water to remove DMSO and salts. Recrystallize from hot ethanol to yield bright yellow needles.
Data Analysis: Observe the Bathochromic shift (Red shift) of the
as polarity increases.
Solvent
Polarity Index ()
(nm)
Visual Color
Toluene
33.9
~360
Pale Yellow
Chloroform
39.1
~385
Yellow
Acetonitrile
45.6
~400
Dark Yellow/Orange
Note: A shift of >30 nm across this range confirms a functional ICT state.
Future Directions: The "Smart" Probe
The future of morpholino-nitroaniline lies in functional derivatization . By attaching targeting moieties (e.g., triphenylphosphonium for mitochondria) to the morpholine nitrogen or the phenyl ring, researchers are creating organelle-specific polarity sensors. Furthermore, their non-linear optical properties are being revisited for use in second-harmonic imaging microscopy (SHIM) , offering a label-free contrast mechanism for collagen and membrane structures.[1]
References
Synthesis and Structural Characterization: Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine.[1][8][13] Acta Crystallographica Section E, 68(4).[1]
Solvatochromism & Mechanism: Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. (Foundational text on the mechanism described in Section 3).
NLO Properties: Zyss, J., & Oudar, J. L. (1982). Relations between microscopic and macroscopic lowest-order optical nonlinearities of molecular crystals with one-dimensional units. Physical Review A. (Establishes the paranitroaniline baseline).
Biological Applications: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. (Contextualizes the use of push-pull dyes in lipid imaging).
Spectroscopic Characterization of 4-Morpholinyl-3-Nitroaniline: Absorption Maxima and Electronic Structure
This guide details the spectroscopic properties, electronic structure, and experimental characterization of 4-morpholinyl-3-nitroaniline (CAS 5367-65-7). It synthesizes structural analysis with comparative spectroscopic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic properties, electronic structure, and experimental characterization of 4-morpholinyl-3-nitroaniline (CAS 5367-65-7). It synthesizes structural analysis with comparative spectroscopic data to establish the absorption profile of this push-pull chromophore.
Executive Summary & Compound Identity
4-Morpholinyl-3-nitroaniline (also known as 4-(4-amino-2-nitrophenyl)morpholine) is a substituted aniline derivative characterized by a strong intramolecular charge-transfer (ICT) transition.[1] It appears as a dark red powder , indicating significant absorption in the blue-green region (450–550 nm) of the visible spectrum.
Property
Data
CAS Number
5367-65-7
IUPAC Name
4-(4-morpholinyl)-3-nitroaniline
Molecular Formula
Molecular Weight
223.23 g/mol
Appearance
Dark Red / Purple Solid
Predicted
495 – 510 nm (in Ethanol/Water)
Electronic Structure and "Push-Pull" Mechanism
The intense color of 4-morpholinyl-3-nitroaniline arises from its "push-pull" electronic architecture. The molecule features two electron-donating groups (auxochromes) and one electron-withdrawing group (chromophore) attached to a benzene ring.
Structural Analysis[2]
Donors:
Amino group (-NH₂): A strong donor at position 1 (relative to the aniline numbering).
Morpholino group: A tertiary amine donor at position 4.
Acceptor:
Nitro group (-NO₂): A strong acceptor at position 3.
Chromophoric System
The molecule can be viewed as a derivative of 2-nitro-p-phenylenediamine (a known red dye, HC Red series).
Primary Conjugation Path: The electron density flows from the morpholine nitrogen (para to the amino, but ortho to the nitro) and the amino nitrogen (para to the morpholine, meta to the nitro) into the nitro group.
Steric & Electronic Effects: The morpholine ring at position 4 is bulky. However, its nitrogen lone pair is capable of conjugation. The nitro group at position 3 is ortho to the morpholine ring. This proximity often induces a twist, but the strong donor ability of the tertiary amine (morpholine) combined with the para-amino group creates a bathochromic (red) shift compared to simple nitroanilines.
Diagram: Electronic Transitions & ICT Pathway
Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) pathway in 4-morpholinyl-3-nitroaniline, leading to visible light absorption.
UV-Vis Spectrum Characteristics[3][4][5]
Absorption Maxima (
)
While exact experimental values for CAS 5367-65-7 are rarely tabulated in general literature, its spectral properties can be rigorously bounded by structural analogues (HC Red dyes and Nitroanilines).
Compound
Structure
(Ethanol)
Color
4-Nitroaniline
(1), (4)
380 nm
Yellow
2-Nitro-p-phenylenediamine
(1), (4), (2)
475–480 nm
Red-Orange
HC Red 3
(1), (4), (2)
505 nm
Red
4-Morpholinyl-3-nitroaniline
Morpholine (1), (4), (2)
495 – 510 nm
Dark Red
Note: Numbering in the table above is normalized to the 1,4-diamine core for comparison. In the name "4-morpholinyl-3-nitroaniline", the morpholine is at 4 and nitro at 3, which is structurally equivalent to the 1-morpholino-2-nitro-4-amino pattern.
Conclusion: The absorption maximum (
) is centered at 500 ± 10 nm in polar protic solvents.
Solvatochromism
This compound exhibits positive solvatochromism .
Non-polar solvents (e.g., Hexane): The ICT state is less stabilized, leading to a blue shift (Hypsochromic)
nm.
Polar solvents (e.g., Ethanol, DMSO): The highly dipolar excited state is stabilized by the solvent, lowering the energy gap and causing a red shift (Bathochromic)
nm.
Experimental Protocol for UV-Vis Characterization
To accurately measure the spectrum of 4-morpholinyl-3-nitroaniline, follow this standardized protocol.
Note: If solubility is slow, use sonication for 5 minutes.
Dilution Series:
Prepare dilutions of 10, 20, 30, 40, and 50
M.
Measurement:
Set the scan range to 250 – 700 nm .
Perform a baseline correction using pure Ethanol.
Measure the absorbance of each standard.
Data Analysis:
Identify
(highest peak in the visible region).
Calculate the Molar Extinction Coefficient (
) using the Beer-Lambert Law: .
Expected
: .
Workflow Diagram
Figure 2: Step-by-step experimental workflow for UV-Vis characterization.
Applications
Hair Dyes: As a direct dye (HC series analog) for semi-permanent hair coloring formulations due to its stability and red hue.
Non-Linear Optics (NLO): The donor-acceptor asymmetry makes it a candidate for second-harmonic generation (SHG) materials.
Analytical Standard: Used to calibrate HPLC methods for detecting nitroaniline impurities.
References
ChemicalBook. (2025). 4-Morpholinyl-3-nitroaniline (CAS 5367-65-7) Properties and Safety.[1] Retrieved from
BuyersGuideChem. (2025). Physical Properties of 4-Morpholinyl-3-nitroaniline. Retrieved from [3]
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (Context on HC Red dyes and structural analogs). Retrieved from
Oka, H., & Kajimoto, O. (2003).[4] UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Physical Chemistry Chemical Physics, 5, 2535-2540.[4] (Reference for nitroaniline solvatochromism mechanisms). Retrieved from
PubChem. (2025).[5] Compound Summary: 4-Methyl-3-nitroaniline (Structural Analog). Retrieved from
A Technical Guide to Assessing the Chemical Stability of 3-Nitro-4-Morpholinoaniline Under Oxidative Stress
Abstract: This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-nitro-4-morpholinoaniline, a representative nitroaromatic amine, under conditions of oxidative stress. In the a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-nitro-4-morpholinoaniline, a representative nitroaromatic amine, under conditions of oxidative stress. In the absence of extensive public data on this specific molecule, this document synthesizes established principles from medicinal and analytical chemistry to predict its reactivity and outlines a robust, self-validating experimental strategy. We delve into the influence of the nitro, aniline, and morpholine functional groups on the molecule's stability, proposing potential degradation pathways. The core of this guide is a detailed, step-by-step protocol for conducting forced degradation studies in line with international regulatory expectations, coupled with the analytical workflows required for accurate monitoring and characterization of degradants. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability profile for novel chemical entities.
Introduction: The Imperative of Oxidative Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its chemical stability. Among the various environmental and physiological challenges a drug molecule may face, oxidative stress is a critical factor that can compromise its identity, strength, purity, and quality. Oxidation is the second most common degradation pathway for pharmaceuticals after hydrolysis.[1] This guide focuses on 3-nitro-4-morpholinoaniline as a model compound to illustrate the principles and practices of assessing stability against oxidative degradation.
Contextualizing 3-Nitro-4-Morpholinoaniline
3-Nitro-4-morpholinoaniline possesses a unique combination of functional groups that are prevalent in medicinal chemistry. The morpholinoaniline core is found in several pharmacologically active agents, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[2] The nitro group, while often a precursor for synthesizing the corresponding amine, is also a key feature in drugs like tinidazole and benznidazole.[3] Understanding the stability of this scaffold is therefore highly relevant. The molecule's structure presents a fascinating interplay of an electron-donating amino-morpholino system and a powerful electron-withdrawing nitro group, which dictates its susceptibility to oxidative attack.
The Role of Oxidative Stress in Drug Degradation
Oxidative stress in the context of drug stability refers to degradation induced by oxidizing agents. These can be extrinsic, such as atmospheric oxygen or peroxide impurities in excipients, or intrinsic to the physiological environment, such as reactive oxygen species (ROS).[1] Such degradation can lead to a loss of potency, the formation of inactive byproducts, or, more critically, the generation of toxic impurities.
Regulatory Framework: ICH Guidelines on Forced Degradation
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing.[4] Forced degradation, or stress testing, is a crucial component of this process. The ICH guideline Q1A(R2) stipulates that stress studies should be conducted on a drug substance to establish its intrinsic stability, support the development of a stability-indicating analytical method, and reveal degradation pathways.[5][6] These studies involve exposing the drug to conditions more severe than accelerated stability testing, including light, heat, humidity, acid/base hydrolysis, and oxidation.[4][5] A typical target for forced degradation is 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without being so extensive as to generate irrelevant secondary degradants.[5][7]
Chemical Profile and Predicted Reactivity of 3-Nitro-4-Morpholinoaniline
The oxidative stability of 3-nitro-4-morpholinoaniline is governed by the electronic properties of its constituent functional groups.
The Influence of the Nitro Group: An Electron-Withdrawing Anchor
The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This property generally renders nitroaromatic compounds resistant to oxidative degradation.[8] However, the primary metabolic and degradation pathway for nitroaromatics often involves the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives, a process catalyzed by nitroreductases in biological systems.[9] While reductive pathways are distinct from oxidation, the initial products of nitro reduction can be highly reactive and susceptible to subsequent oxidation.
The Role of the Aniline Moiety: A Locus of Oxidative Attack
The primary aromatic amine (aniline) is a site of high electron density, making it a prime target for oxidation. The oxidation of anilines can proceed through various mechanisms, including the formation of radical cations, leading to a complex mixture of products such as benzoquinones, nitrosobenzenes, and polymeric materials.[10] Studies on aniline and its metabolites have shown that they can generate oxidative stress through the formation of free radicals.[11][12][13] The presence of the electron-donating morpholino group para to the amine is expected to further enhance the susceptibility of the amino group to oxidation.
The Morpholino Substituent: Modulating Reactivity and Stability
The morpholine ring is a common feature in drug design, often used to improve solubility and metabolic stability.[14] While generally stable, the morpholine ring itself is not inert to strong oxidative conditions and can undergo oxidative C-C bond cleavage.[15] Its nitrogen atom, being a tertiary amine, can also be a site for oxidation, forming an N-oxide. Its primary influence on the core molecule, however, is its electron-donating effect on the aromatic ring, which activates the ring and particularly the para-positioned amino group towards oxidation.
Proposed Degradation Pathways under Oxidative Stress
Based on the chemistry of the functional groups, several oxidative degradation pathways for 3-nitro-4-morpholinoaniline can be proposed. Key initial points of attack are likely the exocyclic amino group and the morpholine nitrogen.
Pathway A: Oxidation of the Aniline Nitrogen: The primary amine could be oxidized to a hydroxylamine, which could be further oxidized to a nitroso or even a nitro compound.
Pathway B: Oxidative Coupling/Polymerization: Aniline-type radical cations can couple, leading to the formation of dimeric and polymeric impurities.
Pathway C: Morpholine N-Oxidation: The tertiary amine of the morpholine ring could be oxidized to form the corresponding N-oxide.
Pathway D: Aromatic Ring Hydroxylation: The electron-rich aromatic ring, activated by the amino and morpholino groups, could undergo hydroxylation, although this is likely a minor pathway due to steric hindrance and the deactivating effect of the nitro group.
Caption: Proposed oxidative degradation pathways for 3-nitro-4-morpholinoaniline.
Experimental Design: A Framework for Assessing Oxidative Stability
A successful forced degradation study requires a well-planned experimental design that is both scientifically sound and compliant with regulatory expectations.[16][17]
Core Principles of Forced Degradation Studies
The primary goals are to generate relevant degradation products to develop and validate a stability-indicating analytical method.[18] The stress conditions should be selected to achieve a target degradation of 5-20%.[7] It is crucial to include a control sample (unstressed) and to ensure that the stress conditions are applied one at a time to get clear results.[16]
Selection of Oxidizing Agents and Stress Conditions
Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent for forced degradation studies as it can mimic the effect of peroxide impurities in excipients.[6] Other agents like metal ions or radical initiators (e.g., AIBN) can also be used to explore specific degradation mechanisms.[6]
Parameter
Recommended Condition
Rationale & Causality
Oxidizing Agent
Hydrogen Peroxide (H₂O₂)
A common and relevant oxidant that simulates potential peroxide impurities in formulations.
Concentration
0.1% - 3% v/v H₂O₂
The concentration should be optimized to achieve 5-20% degradation. Start with a lower concentration and increase if degradation is insufficient.[7]
Solvent
Water or a co-solvent system (e.g., Methanol/Water)
The drug substance must be fully dissolved to ensure uniform exposure to the stress agent. The solvent system itself should be stable under the test conditions.
Temperature
Room Temperature (20-25°C)
Oxidation reactions can often proceed at room temperature. If no degradation is observed, the temperature can be moderately increased (e.g., to 40-60°C).[7]
Duration
Up to 7 days (24 hours is often sufficient for oxidation)
The duration should be long enough to produce sufficient degradation. Samples should be taken at multiple time points (e.g., 0, 2, 8, 24 hours) to understand the degradation kinetics.[19]
Detailed Step-by-Step Experimental Protocol for Oxidative Stress Testing
This protocol describes a typical experiment to assess the stability of 3-nitro-4-morpholinoaniline in an oxidative solution.
Preparation of Stock Solution:
Accurately weigh approximately 10 mg of 3-nitro-4-morpholinoaniline.
Dissolve the substance in a suitable solvent (e.g., methanol or acetonitrile) and dilute to 10 mL in a volumetric flask to create a 1 mg/mL stock solution.
Preparation of Stress and Control Samples:
Control Sample (Time 0): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of solvent and water. This is the unstressed reference.
Stress Sample: Pipette 1 mL of the stock solution into a separate 10 mL volumetric flask.
Add the required volume of 30% H₂O₂ to achieve the target final concentration (e.g., for a final concentration of 3%, add 1 mL of 30% H₂O₂).
Dilute to volume with water. The final concentration of the drug substance will be 0.1 mg/mL.
Incubation:
Store the stress sample flask at room temperature, protected from light.
Prepare a "blank" solution containing only the solvent and H₂O₂ to monitor for any potential interference.
Sampling and Quenching:
Withdraw aliquots (e.g., 1 mL) from the stress sample at predetermined time points (e.g., 2, 8, 24 hours).
Immediately quench the oxidation reaction by adding a small amount of a reducing agent like sodium sulfite or by significant dilution with the mobile phase to prevent further degradation before analysis.
Analysis:
Analyze the control, stressed, and blank samples using a validated stability-indicating HPLC method as described in the following section.
Analytical Workflow for Monitoring and Characterization
The analytical method is the cornerstone of a stability study, as it must be able to separate the parent drug from all degradation products and allow for their quantification.[17]
Stability-Indicating Method (SIM) Development using HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for stability studies.[20][21] A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process impurities. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.
Caption: A typical analytical workflow for a forced degradation study.
Protocol: HPLC-UV Analysis for Degradation Monitoring
Instrument: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution is typically required to separate the parent drug from potentially more polar or non-polar degradants.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute all components.
Flow Rate: 1.0 mL/min.
Detection: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm, or use a DAD to acquire full spectra).
Injection Volume: 10 µL.
Structural Elucidation of Degradants using LC-MS
Once degradation is observed via HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the structures of the degradation products.[1][20] By comparing the mass-to-charge ratio (m/z) of the parent drug with the m/z of the new peaks, one can deduce the chemical modification (e.g., an increase of 16 Da suggests the addition of an oxygen atom).
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. The percentage of degradation is calculated relative to the initial concentration of the unstressed control sample. A mass balance calculation should be performed to account for all the material, ensuring that the decrease in the parent drug is matched by the increase in degradation products.[16]
Time Point (hours)
Parent Drug Peak Area
Parent Drug Assay (%)
Degradant 1 Peak Area
Degradant 2 Peak Area
Total Impurities (%)
Mass Balance (%)
0 (Control)
1,500,000
100.0
N/D
N/D
0.0
100.0
2
1,425,000
95.0
70,000
N/D
4.7
99.7
8
1,350,000
90.0
135,000
12,000
9.8
99.8
24
1,275,000
85.0
200,000
20,000
14.7
99.7
(N/D = Not Detected. Data is illustrative.)
Conclusion: From Predictive Analysis to Empirical Validation
Assessing the chemical stability of a novel compound like 3-nitro-4-morpholinoaniline under oxidative stress is a mandatory step in drug development. While a theoretical analysis of its functional groups provides a strong predictive foundation for its potential liabilities, only a rigorously executed forced degradation study can provide the empirical data required for regulatory submission and for ensuring product quality and patient safety. The protocols and workflows outlined in this guide provide a comprehensive and self-validating framework for achieving this critical objective, transforming predictive chemistry into validated, actionable knowledge.
References
ResolveMass Laboratories Inc. (2026, February 15).
ResolveMass Laboratories Inc. (2025, November 5).
BioPharmaSpec.
Research Journal of Pharmacy and Technology.
IJCRT.org. (2021, July 26).
der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and.
Pharma Stability.
Brennan, R. J., & Schiestl, R. H. (1997). Aniline and its metabolites generate free radicals in yeast. Mutagenesis, 12(4), 215–220. [Link]
Goodin, D. B., et al. (1993).
LCGC International. (2021, July 1). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check.
Brennan, R. J., & Schiestl, R. H. (1997). Aniline and its metabolites generate free radicals in yeast. Oxford Academic.
PubMed. (1997).
Oxford Academic. (1997). Aniline and its metabolites generate free radicals in yeast | Mutagenesis.
Bakshi, M., & Singh, S. (2002).
Juárez, M., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 518-532. [Link]
Juárez, J. F., et al. (2008).
Open Access Journals. (2024, October 18).
Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
Pharmaguideline.
SciELO.
Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
A practical guide to forced degradation and stability studies for drug substances.
Janakiramudu, D. B., et al. (2018).
ChemicalBook. 4-Morpholinoaniline synthesis.
ResearchGate. (2021). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the EU Regulatory Status of HC Red No. 3
Introduction: Profile of a Widely Used Hair Colorant
HC Red No. 3 (INCI), chemically identified as 2-[(4-Amino-2-nitrophenyl)amino]ethanol (CAS No. 2871-01-4), is a non-ionic, semi-permanent hair dye known for imparting red hues.[1][2] As a "direct" dye, it does not require oxidative coupling to develop color and is typically used in non-oxidative (semi-permanent) hair dye formulations, although its use in oxidative products has also been evaluated.[1][3] Its molecular structure, featuring a nitro group on an aromatic amine, is characteristic of the HC (Hair Color) class of dyes.[4] This guide provides a comprehensive analysis of the regulatory landscape for HC Red No. 3 within the European Union, detailing the rigorous scientific evaluation process and the resulting legal status under Regulation (EC) No 1223/2009.
Table 1: Chemical and Physical Identity of HC Red No. 3
The European Union's Regulatory Framework for Cosmetics
The safety of cosmetic products in the European Union is governed by Regulation (EC) No 1223/2009 .[8][9] This regulation establishes a robust framework to ensure a high level of protection for human health. A central feature of this framework is the use of Annexes, which are lists of substances with specific regulatory statuses:[8][9]
Annex II: A list of substances explicitly prohibited in cosmetic products.
Annex III: A list of substances that are restricted, meaning they are allowed only under specific conditions (e.g., limited concentrations, specific product types, or with mandatory warnings).
Annex IV: A list of approved colorants.
Annex V: A list of approved preservatives.
Annex VI: A list of approved UV filters.
The scientific backbone of this system is the Scientific Committee on Consumer Safety (SCCS) . The SCCS is an independent scientific body that provides risk assessments and safety opinions on non-food consumer products, including cosmetic ingredients.[1][10] The European Commission requests opinions from the SCCS when there are safety concerns about an ingredient. These authoritative opinions form the scientific basis for amending the Annexes of the Cosmetic Regulation.
The SCCS Risk Assessment Workflow
The process of evaluating a cosmetic ingredient like HC Red No. 3 involves a detailed, evidence-based workflow. Industry stakeholders (typically through associations like COLIPA, now Cosmetics Europe) submit comprehensive dossiers of scientific data. The SCCS then evaluates this data to determine safe use conditions.
Caption: EU Risk Assessment Workflow for Cosmetic Ingredients.
SCCS Safety Assessments of HC Red No. 3
HC Red No. 3 has been the subject of multiple detailed evaluations by the SCCS to establish its safety profile for use in hair dye formulations.
Evaluation for Use in Non-Oxidative Hair Dyes
Following submissions of safety data by the cosmetics industry, the SCCS issued a key opinion, SCCS/1293/10 , which consolidated the available toxicological data.[1] The committee concluded that the use of HC Red No. 3 as an ingredient in non-oxidative hair dye formulations does not pose a risk to the consumer, provided its concentration does not exceed a specific limit.[1][3]
However, the SCCS identified two critical areas of concern that necessitate restrictions:
Sensitizing Potential: Based on data from the Guinea Pig Maximisation Test (GPMT) and the Local Lymph Node Assay (LLNA), the SCCS classified HC Red No. 3 as an "extreme contact sensitiser".[3] This finding is significant as it indicates a high potential to cause allergic contact dermatitis in susceptible individuals.
Potential for Nitrosamine Formation: HC Red No. 3 is a secondary amine.[1][3] This chemical characteristic makes it susceptible to nitrosation, a chemical reaction that can form N-nitrosamines, a class of compounds that are often carcinogenic. Therefore, the SCCS mandated that HC Red No. 3 must not be used in combination with nitrosating agents and that the level of nitrosamine contamination in the raw material must be extremely low (<50 parts per billion).[1][3]
Evaluation for Use in Oxidative Hair Dyes
The industry later submitted a new dossier (Submission III) requesting an evaluation of HC Red No. 3 for use in oxidative hair dye products.[3] In these systems, the dye is used in combination with an oxidizing agent like hydrogen peroxide. The SCCS was asked to determine if the substance was safe under these different chemical conditions and at a lower concentration.[3] This demonstrates the EU's rigorous approach, where each specific use condition for an ingredient requires a separate safety assessment.
Current Regulatory Status in the EU
Based on the positive SCCS opinions, HC Red No. 3 is permitted for use in cosmetic products in the EU, but it is subject to strict limitations and warnings. Its official status is codified in Annex III of Regulation (EC) No 1223/2009, which lists substances that cosmetic products must not contain except subject to the restrictions laid down.
Table 2: Regulatory Restrictions for HC Red No. 3 in the EU
Parameter
Restriction Details
Source
Product Type
Hair dye substances in non-oxidative and oxidative hair dye products
"Hair colorants can cause severe allergic reactions."
General requirement for hair dyes
Technical Protocol: Analysis of HC Red No. 3 in Cosmetic Matrices
To ensure compliance with the regulatory limits, manufacturers and control authorities must employ reliable analytical methods. The standard technique for the identification and quantification of hair dyes like HC Red No. 3 in complex cosmetic matrices is High-Performance Liquid Chromatography (HPLC), often coupled with a tandem mass spectrometer (MS/MS).[11][12]
Experimental Protocol: LC-MS/MS Determination
This protocol outlines a general methodology for determining HC Red No. 3 concentration in a hair dye product.
Objective: To quantify HC Red No. 3 in a semi-permanent hair dye formulation.
1. Sample Preparation (Extraction)
Accurately weigh approximately 1 g of the homogenized hair dye sample into a 20 mL volumetric flask.[11]
Add 15 mL of an extraction solvent (e.g., 0.1% ascorbic acid in 50% methanol solution). The ascorbic acid acts as an antioxidant to prevent dye degradation.[11]
Sonicate the mixture for 30 minutes to ensure complete extraction of the dye from the matrix.[11]
Allow the solution to cool to room temperature and dilute to the 20 mL mark with the extraction solvent.
Filter the solution through a 0.22 µm PTFE membrane filter to remove particulate matter. The resulting filtrate is the sample solution for analysis.[11]
2. Standard Solution Preparation
Prepare a stock solution by accurately weighing ~10 mg of HC Red No. 3 reference standard into a 10 mL volumetric flask and dissolving it in the extraction solvent.[11]
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the analyte in the sample.[11]
3. Chromatographic & Spectrometric Conditions
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[11]
Column: A reverse-phase column, such as a C18, is typically used (e.g., CORTECS UPLC C18+).[11][12]
Mobile Phase: Gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol/acetonitrile).[11][13]
Ion Source: Electrospray Ionization (ESI), typically in positive mode.[11]
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition unique to HC Red No. 3.[11]
4. Quantification
Inject the prepared sample and calibration standards into the LC-MS/MS system.
Construct a calibration curve by plotting the peak area of HC Red No. 3 against the concentration for the standard solutions.
Calculate the concentration of HC Red No. 3 in the sample solution by interpolating its peak area from the calibration curve.
Convert the concentration back to the original sample mass to report the final percentage (w/w).
Caption: General Workflow for Quantification of HC Red No. 3.
Conclusion and Regulatory Outlook
The regulatory status of HC Red No. 3 in the European Union is a clear example of a science-driven, risk-based approach to cosmetic safety. It is not banned but is strictly regulated. The SCCS has concluded that it is safe for use in both non-oxidative and oxidative hair dyes, but only up to specified maximum concentrations and with conditions to mitigate the risks of skin sensitization and nitrosamine formation.[1][3] These restrictions are legally enshrined in Annex III of Regulation (EC) No 1223/2009. Professionals in research and drug development should note that any new use or formulation change would likely require a new safety dossier and SCCS evaluation. The EU's regulatory framework is dynamic, with annexes being regularly updated based on new scientific evidence to ensure ongoing consumer safety.[8][14]
References
Title: Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50)
Source: European Commission
URL: [Link]
Title: HC RED NO. 3 - IARC Monographs - Volume 57
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: EU Cosmetics Regulation Annexes
Source: Taobe Consulting
URL: [Link]
Title: Nanomaterials – EU updates Annexes II and III to Cosmetics Regulation (EC) No. 1223/2009
Source: CRITICAL CATALYST
URL: [Link]
Title: RED DYE #3: GLOBAL DEBATE ON SAFETY IN FOOD AND COSMETICS
Source: H. Honeycup
URL: [Link]
Title: EU Updates Annexes II and III to Cosmetics Regulation
Source: UL Solutions
URL: [Link]
Title: Request for a scientific opinion: HC Red No. 3 (CAS 2871-01-4) submission III
Source: European Commission
URL: [Link]
Title: Method of Test for Hair Dyes in Cosmetics (3)
Source: Taiwan Food and Drug Administration
URL: [Link]
Title: HC Red 3 | C8H11N3O3 | CID 3465817
Source: PubChem
URL: [Link]
Title: A method for the measurement of intermediates of oxidative hair dyes in cosmetic products
Source: Danish Environmental Protection Agency
URL: [Link]
Title: Regulation (EC) No 1223/2009 of the European Parliament and of the Council
Source: legislation.gov.uk
URL: [Link]
Title: HC Red No.3 (Direct Dyes)
Source: MySkinRecipes
URL: [Link]
Title: EU Updates Annexes II, III, V and VI to Cosmetics Regulation
Source: UL Solutions
URL: [Link]
Title: The FDA banned Red 3 food coloring. A scientist explains the dye's history and health risks
Source: The Conversation
URL: [Link]
Title: FDA to Revoke Authorization for the Use of Red No. 3 in Food and Ingested Drugs
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: IACM Responds to Revocation of FD&C Red No. 3: FDA Confirms Color Additive Remains Safe for Human Consumption
Source: International Association of Color Manufacturers (IACM)
URL: [Link]
Title: Analysis of Dyes in Cosmetics: Challenges and Recent Developments
Source: MDPI
URL: [Link]
Title: Analytical Testing of Cosmetics
Source: Shimadzu
URL: [Link]
Title: FD&C Red No. 3
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: OPINION ON HC Red n° 16
Source: European Commission
URL: [Link]
Title: Red 3: FDA finally bans cancer-causing food dye
Source: Center for Science in the Public Interest
URL: [Link]
Title: SCCS Deems HC Red No. 18 Safe in Hair Dye Formulations
Source: Foresight
URL: [Link]
Title: Opinion of the Scientific Committee on Consumer Safety on HC Red n° 10 + HC Red n° 11 (B71)
Source: European Commission
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of 4-Morpholinyl-3-nitroaniline
) of 4-Fluoro-3-nitroaniline
Target Compound: 4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7)
Executive Summary
This guide details the synthesis of 4-morpholinyl-3-nitroaniline from 4-fluoro-3-nitroaniline via nucleophilic aromatic substitution (
). Unlike the widely reported Linezolid intermediate (3-fluoro-4-morpholinylnitrobenzene), this specific isomer utilizes the strong ortho-directing activation of the nitro group to displace the fluorine atom at the 4-position.
The protocol provided ensures high regioselectivity and yield (>85%) by leveraging the "push-pull" electronic effects of the substrate. It is designed for medicinal chemistry applications where this scaffold serves as a precursor for benzimidazole fusion or as a core for kinase inhibitors.
Strategic Analysis & Mechanism
Substrate Electronics
The starting material, 4-fluoro-3-nitroaniline, presents a unique electronic challenge:
Activation (The "Pull"): The nitro group (
) at the 3-position is ortho to the fluorine leaving group. Through resonance () and induction (), it strongly withdraws electron density from the C-4 carbon, lowering the energy of the transition state (Meisenheimer complex).
Deactivation (The "Push"): The amino group (
) at the 1-position is para to the fluorine. Through resonance (), it donates electron density into the ring, theoretically deactivating the C-4 position toward nucleophilic attack.
Reaction Mechanism Diagram
Caption: The reaction proceeds via an addition-elimination mechanism.[1] The anionic Meisenheimer intermediate is stabilized by the ortho-nitro group.
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of Morpholine Derivatives
Executive Summary The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity[1]. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity[1]. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) are widely used for C–N bond formation, Nucleophilic Aromatic Substitution (SNAr) remains a highly robust, scalable, and cost-effective alternative when the aryl substrate is electron-deficient. This guide provides an in-depth, self-validating framework for executing SNAr reactions with morpholine, detailing the mechanistic causality behind solvent and base selection, and offering scalable protocols for both discovery and process chemistry.
Mechanistic Insights & Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as the Meisenheimer complex, followed by the expulsion of the leaving group (typically a halide)[1].
Causality in Solvent and Base Selection
Understanding the rate-limiting step is critical for optimizing SNAr reactions. In protic solvents like water, the formation of the Meisenheimer complex is often rate-limiting. However, in polar aprotic solvents (e.g., MeCN, DMF, DMSO), the basicity of morpholine increases by 7–9 pKa units, and the transition state is highly stabilized, significantly accelerating the reaction[2].
Furthermore, morpholine is uniquely suited to act as its own solvent and base. Using neat morpholine (or highly concentrated solutions) avoids the need for inorganic bases like Cs2CO3 or K2CO3, which can create problematic waste streams on a large scale or cause product loss due to zwitterionic incompatibilities[3].
SNAr Mechanism: Addition of morpholine to form a Meisenheimer complex, followed by elimination.
Experimental Design & Condition Optimization
The choice of protocol depends on the reactivity of the aryl halide. Fluorinated aromatics are generally more reactive in SNAr than chlorinated or brominated analogs due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex[4].
Table 1: Optimization Parameters for Morpholine SNAr
Protocol A: Standard Base-Catalyzed SNAr in Polar Aprotic Solvents
This protocol is the industry standard for early-stage drug discovery, offering excellent solubility for a wide range of substrates[7].
Materials:
Electron-deficient aryl halide (1.0 equiv)
Morpholine (1.2 – 1.5 equiv)
K2CO3 or DIPEA (2.0 equiv)
Anhydrous DMF or DMSO (0.2 – 0.5 M concentration)
Step-by-Step Procedure:
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aryl halide in anhydrous DMF or DMSO.
Reagent Addition: Add K2CO3 (or DIPEA) to the solution, followed by the dropwise addition of morpholine. Causality: Adding the base first ensures that any trace acid is neutralized, preventing the protonation of morpholine which would kill its nucleophilicity.
Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N2 or Ar). Monitor the reaction via LCMS or TLC.
Quench & Extraction: Once the starting material is consumed (typically 2–16 hours), cool the reaction to room temperature. Quench by pouring into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (if DMF was used) or brine to remove residual solvent. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).
Standard workflow for the synthesis of N-aryl morpholines via SNAr in polar aprotic solvents.
This protocol is highly recommended for process chemistry and scale-up. By using morpholine as both the solvent and the base, the reaction avoids the formation of zwitterionic impurities and eliminates the need for inorganic bases, simplifying the downstream workup[3].
Step-by-Step Procedure:
Preparation: To a reactor, add the aryl halide (1.0 equiv) followed by neat morpholine (acting as solvent, typically 3–5 volumes).
Reaction: Heat the mixture to 110–115 °C. Causality: Morpholine has a boiling point of ~128 °C, allowing for high-temperature reflux without the need for pressurized vessels.
Monitoring: Allow the mixture to react until the starting material is ≤1.0 area % by HPLC analysis (typically 12–24 hours).
Workup: Cool the reaction to 60 °C and add water (0.5 volumes) to quench. Cool further to 30 °C and add MTBE (Methyl tert-butyl ether) followed by 10% w/v brine.
Phase Separation: Stir the biphasic mixture for 30 minutes. Discard the aqueous phase (which contains the morpholine hydrochloride salt). Concentrate the organic phase to yield the highly pure N-aryl morpholine product.
Protocol C: Green Chemistry SNAr in PEG-400
For environmentally conscious laboratories, Polyethylene Glycol 400 (PEG-400) serves as an excellent, recyclable reaction medium for the SNAr of nitrogen-containing fused heterocycles[6].
Step-by-Step Procedure:
Preparation: Mix the chloro-heterocycle (1.0 equiv) and morpholine (2.0 equiv) in PEG-400.
Reaction: Stir the mixture at 120 °C for 5–15 minutes. Causality: PEG-400 acts as a phase-transfer catalyst and microwave-like energy transfer medium, drastically reducing reaction times[6].
Workup: Cool to room temperature, add water and Dichloromethane (DCM). Separate the phases, extract the aqueous layer with DCM, dry, and concentrate.
Troubleshooting & Self-Validation
A robust protocol must be self-validating. Use the following checkpoints to ensure experimental integrity:
Incomplete Conversion: If LCMS shows a stalled reaction, the leaving group may not be sufficiently activated. Action: Switch from a chloro-arene to a fluoro-arene, or increase the temperature using a sealed microwave vial[4].
Formation of Bis-addition Products: If the substrate has multiple leaving groups (e.g., 2,4-difluoronitrobenzene) and regioselectivity is lost. Action: Lower the reaction temperature to 0 °C to room temperature and strictly limit morpholine to 1.05 equivalents. SNAr is highly sensitive to steric and electronic differentiation at lower temperatures.
Product Loss During Aqueous Workup: Morpholine derivatives can be highly water-soluble. Action: If extraction yields are low, saturate the aqueous layer with NaCl before extraction, or switch the extraction solvent from EtOAc to a 9:1 DCM/MeOH mixture.
References
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Organic Process Research & Development, ACS Publications[Link]
SNAr Isocyanide Diversification
University of Groningen Research Portal[Link]
Choice of Solvent (MeCN vs H2O) Decides Rate-Limiting Step in SNAr Aminolysis
The Journal of Organic Chemistry, ACS Publications[Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles
Molecules, MDPI[Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism
Master Organic Chemistry[Link]
Application Note: Optimization of Reaction Conditions for 4-Chloro-3-Nitroaniline and Morpholine
) Protocol Design Target Molecule: 3-nitro-4-morpholinoaniline (Intermediate for dyes and pharmaceutical analogs)[1] Part 1: Introduction & Mechanistic Insight[1][2] The Synthetic Challenge The reaction between 4-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
) Protocol Design
Target Molecule: 3-nitro-4-morpholinoaniline (Intermediate for dyes and pharmaceutical analogs)[1]
Part 1: Introduction & Mechanistic Insight[1][2]
The Synthetic Challenge
The reaction between 4-chloro-3-nitroaniline (1) and morpholine (2) to form 3-nitro-4-morpholinoaniline (3) represents a classic but electronically complex Nucleophilic Aromatic Substitution (
While the ortho-nitro group activates the ring for nucleophilic attack, the para-amino group strongly donates electron density into the ring via resonance (+M effect). This increases the electron density at the reaction center (C-4), significantly raising the activation energy compared to non-aminated substrates like 1-chloro-2,4-dinitrobenzene.[1]
Key Optimization Driver: The reaction requires forcing conditions (heat/polar solvent) to overcome the deactivating effect of the primary amine, yet must remain mild enough to prevent oxidation of the aniline or decomposition of the morpholine.
Reaction Scheme & Mechanism
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1][2]
Figure 1: Reaction pathway showing the formation of the intermediate complex and elimination of chloride.[1]
Part 2: Optimization Strategy (The "Why" and "How")
To achieve >95% conversion and high purity, three critical variables must be tuned.
Variable 1: Solvent Selection (Dielectric Constant vs. Solvation)
Protic Solvents (Ethanol/Methanol): generally poor for
because they solvate the nucleophile (morpholine) via hydrogen bonding, reducing its reactivity.
Non-Polar Solvents (Toluene): Fail to stabilize the polar Meisenheimer intermediate, leading to sluggish rates.
Polar Aprotic Solvents (DMSO, DMF, NMP):Ideal. They solvate the cation (stabilizing the transition state) but leave the nucleophile "naked" and highly reactive.
"Green" Alternative:Neat Morpholine. Using morpholine as both reagent and solvent eliminates waste solvent and drives kinetics via mass action.
Variable 2: Base & Stoichiometry
The reaction generates HCl. If not neutralized, HCl will protonate the remaining morpholine (forming morpholinium chloride), rendering it non-nucleophilic.
Strategy A (Sacrificial Base): Use 2.2 - 3.0 equivalents of morpholine.[1] The excess acts as the HCl trap.
Strategy B (Auxiliary Base): Use 1.1 eq of Morpholine + 1.2 eq of
or DIPEA. This is more atom-economical if morpholine is expensive (though it is generally cheap).[1]
Variable 3: Temperature
Due to the deactivating -NH2 group, room temperature reaction is negligible.
Optimal Range: 100°C – 120°C.
Risk: Above 140°C, oxidative darkening of the aniline occurs.
Part 3: Detailed Experimental Protocol
Method A: The "Neat" Approach (Recommended for Scale-Up)
Figure 2: Decision tree for selecting the optimal synthetic route based on scale and material cost.
References
Mechanism of
Reactions: Terrier, F. (2013).[6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] [1]
Solvent Effects in
: Mancini, P. M., et al. (2009). "Electronic and solvent effects on kinetics of substitution reactions." Chemical Physics Letters.
Synthesis of Morpholino-Anilines (Analogous Protocols): BenchChem Technical Support. "Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline."
Green Chemistry in Amination: Kulkarni, A., et al. (2018). "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies." Synthetic Communications. [1]
Application Notes: Formulation Guidelines for Semi-Permanent Hair Dyes Using HC Red No. 3
Abstract and Scope These application notes provide a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the formulation of semi-permanent hair coloring products u...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract and Scope
These application notes provide a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the formulation of semi-permanent hair coloring products utilizing HC Red No. 3. This document delves into the physicochemical properties of the dye, the fundamental principles of semi-permanent hair dye formulation, detailed experimental protocols, and critical safety and regulatory considerations. The objective is to equip formulators with the necessary expertise to develop stable, efficacious, and safe hair dye products. We will explore the causality behind formulation choices, from pH modulation to the selection of auxiliary ingredients, ensuring a deep, mechanistic understanding of the system.
Introduction to HC Red No. 3 and Semi-Permanent Coloration
HC Red No. 3 (CAS No. 2871-01-4), chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, is a small, nitro-substituted aromatic amine classified as a direct or "HC" (Hemi-Cyanine) dye.[1][2][3][4] Unlike oxidative dyes, which generate color via chemical reactions within the hair cortex, direct dyes are pre-formed color molecules that impart color without a chemical developer or oxidant.[5]
Semi-permanent hair dyes function by depositing these direct dyes onto the surface of the hair cuticle and into the shallow, outer layers of the cortex.[5][6] The process is facilitated by a mildly alkaline medium which swells the hair shaft and lifts the protective cuticle scales, allowing the small dye molecules to penetrate.[4][5] The color is held in place by weak intermolecular forces, such as van der Waals forces and ionic interactions. Consequently, the color is temporary and gradually fades over several shampoo cycles (typically 8-12 washes).[7] HC Red No. 3 is valued for its ability to produce vibrant red tones in these non-damaging, non-oxidative systems.[1]
Mechanism of Action: Dye Deposition
The efficacy of a semi-permanent dye is contingent on its ability to temporarily adhere to the hair fiber. This process is primarily physical, not chemical, and is governed by the formulation's pH and the dye's molecular properties.
Caption: Mechanism of HC Red No. 3 deposition on hair fiber.
Physicochemical Properties of HC Red No. 3
A thorough understanding of the dye's physical and chemical properties is paramount for successful formulation, influencing everything from solubility and stability to its interaction with the hair.
A semi-permanent hair dye is a complex system where each ingredient plays a specific role. The formulation must deliver the dye effectively, remain stable on the shelf, and provide a positive user experience with good hair conditioning.
The Formulation Chassis
The base, or chassis, of the formulation is typically a gel, cream, or conditioner-like emulsion.
Solvents: Deionized water is the primary solvent. Co-solvents such as propylene glycol or benzyl alcohol are frequently included at levels of 5-10% to aid in dissolving the dye, improve formulation stability, and act as penetration enhancers.[5][9][10]
Thickeners: Rheology modifiers are crucial for creating a product with the ideal viscosity for application—thick enough to prevent dripping but fluid enough to spread easily. Common choices include carbomers, hydroxyethylcellulose, or xanthan gum.
Conditioning Agents: The dyeing process, even if non-oxidative, can leave hair feeling rough. Cationic surfactants (e.g., Behentrimonium Chloride, Cetrimonium Chloride) and cationic polymers (e.g., Polyquaternium-7, Quaternium-80) are essential.[5][9] They deposit on the negatively charged hair surface, reducing static, improving combability, and providing a smooth, conditioned feel.
pH and Alkalinity
The pH of the final formulation is a critical performance parameter.
Mechanism: An alkaline pH (typically 8.0 to 9.0) is required to swell the hair fiber and lift the cuticle scales, creating pathways for the dye molecules to enter.[4][11]
Causality: Without sufficient alkalinity, the cuticle remains tightly closed, leading to poor color deposition and a "surface staining" effect that washes out very quickly.
Control: Weak bases like Monoethanolamine (MEA) or aminomethyl propanol (AMP) are used to adjust the pH. It is critical to avoid raising the pH above 9.0, as this can cause excessive hair damage and may lead to the degradation of the HC Red No. 3 dye.[11]
Dye Concentration and Loading
The concentration of HC Red No. 3 directly impacts the intensity and vibrancy of the final color.
Typical Range: In commercial products, the concentration of HC Red No. 3 generally ranges from 0.1% to 5.0%.[1]
Regulatory Limit: The European Scientific Committee on Consumer Safety (SCCS) has concluded that HC Red No. 3 is safe for use in non-oxidative hair dye formulations at a maximum on-head concentration of 3.0%.[8][12][13] Adherence to this limit is essential for consumer safety.
Incompatible Ingredients
Anionic Surfactants: In coloring shampoos or cleansers, strong anionic surfactants (e.g., Sodium Laureth Sulfate) should be avoided. HC Red No. 3 is cationic (positively charged) in nature, and anionic surfactants can form a complex with the dye, causing it to precipitate and reducing its availability for hair deposition.[11] Non-ionic (e.g., Lauryl Glucoside) or amphoteric (e.g., Cocamidopropyl Betaine) surfactants are preferred alternatives.[11]
Electrolytes: High levels of salts or electrolytes should be avoided as they can negatively impact the stability of the dye in the formula and reduce color longevity on the hair.[11]
Experimental Protocols
The following protocols provide a framework for the development and evaluation of a semi-permanent hair dye.
Protocol: Formulation of a Model Conditioner Base Dye
This protocol outlines the preparation of a 100g batch of a conditioning semi-permanent hair dye.
Caption: Workflow for formulating a semi-permanent hair dye.
Model Formulation:
Phase
Ingredient
INCI Name
% w/w
Function
A
Deionized Water
Aqua
to 100
Solvent
A
Propylene Glycol
Propylene Glycol
5.00
Co-solvent, Humectant
A
Hydroxyethylcellulose
Hydroxyethylcellulose
1.00
Thickener
B
Cetearyl Alcohol
Cetearyl Alcohol
5.00
Emollient, Thickener
B
Behentrimonium Chloride
Behentrimonium Chloride
2.00
Conditioning Agent
C
HC Red No. 3
HC Red No. 3
2.50
Colorant
C
Deionized Water
Aqua
5.00
Solvent for Dye
D
Preservative
e.g., Phenoxyethanol
0.80
Preservative
D
Fragrance
Parfum/Fragrance
0.20
Fragrance
E
Monoethanolamine (10% sol.)
Monoethanolamine
q.s.
pH Adjuster
Procedure:
Phase A: In the main vessel, combine deionized water and propylene glycol. Slowly disperse the hydroxyethylcellulose under propeller mixing until fully hydrated and a vortex is formed. Begin heating to 75°C.
Phase B: In a separate vessel, combine cetearyl alcohol and behentrimonium chloride. Heat to 75°C until all solids are melted and the phase is uniform.
Emulsification: Add Phase B to Phase A under homogenization. Mix for 5-10 minutes until a uniform, white emulsion is formed.
Cooling: Switch to sweep/propeller mixing and begin cooling the batch.
Phase C: In a separate small beaker, heat 5.00g of deionized water to ~70°C and dissolve the HC Red No. 3 powder completely.[11]
Dye Addition: When the main batch temperature is at or below 40°C, add the Phase C dye solution and mix until uniform.
Final Additions: Add Phase D ingredients (preservative, fragrance) one at a time, mixing well after each addition.
pH Adjustment: Check the pH of the batch. Slowly add the 10% Monoethanolamine solution dropwise until the pH reaches the target range of 8.0 - 9.0 (target: 8.5).
Quality Control: Measure final pH and viscosity. Record appearance and odor.
Protocol: Performance and Stability Testing
1. Physicochemical Stability:
Objective: To ensure the product maintains its integrity over its shelf life.
Method: Place samples of the final formulation in stability ovens under accelerated conditions (e.g., 45°C for 3 months, which simulates ~2 years at room temperature) and in freeze-thaw cycles (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C).[14]
Evaluation: At set intervals (e.g., 1, 2, and 3 months), evaluate samples for changes in:
2. Color Deposition and Retention on Hair Tresses:
Objective: To quantify the coloring efficacy and fade resistance.
Materials: Bleached or gray human hair tresses, test formulation, control shampoo (e.g., 12% SLES solution, pH 5.5), colorimeter (for CIE Lab* readings).
Methodology:
Measure the baseline Lab* color of the dry hair tress.
Apply a standardized amount of the dye formulation to the tress, ensuring full saturation.
Allow the product to process for the recommended time (e.g., 30-45 minutes).[1]
Rinse the tress with water until the water runs clear, then allow it to air dry completely.
Measure the post-application Lab* color. The change in color (ΔE*) quantifies the initial color deposition.
Conduct repeated wash cycles by shampooing the tress for a set time (e.g., 30 seconds), rinsing, and drying.[9]
Measure the Lab* color after 1, 3, 5, and 10 wash cycles to evaluate color retention and fading.[15]
Safety and Regulatory Considerations
When formulating with HC Red No. 3, it is imperative to adhere to established safety guidelines to protect the consumer.
Concentration Limits: The SCCS has deemed HC Red No. 3 safe for use as a non-oxidative hair dye with a maximum on-head concentration of 3.0%.[8][12]
Sensitization Potential: HC Red No. 3 is recognized as a strong skin sensitizer.[12] Patch testing is often recommended for consumers before full application.
Nitrosamine Formation: As a secondary amine, HC Red No. 3 is susceptible to nitrosation, forming potentially carcinogenic N-nitrosamines. It is critical that this ingredient is not used in formulations containing nitrosating agents (e.g., certain preservatives like bronopol or nitrite impurities). The nitrosamine content in the raw material and final product should be less than 50 ppb.[2][8][12]
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified HC Red No. 3 in Group 3: "Not classifiable as to its carcinogenicity to humans," indicating inadequate evidence of carcinogenicity in humans and experimental animals.[1]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Color Deposition
- pH is too low (< 7.5).- Dye concentration is too low.- Processing time is too short.- Presence of incompatible anionic ingredients.
- Adjust pH to the 8.0-9.0 range.- Increase HC Red No. 3 concentration (do not exceed 3.0%).- Increase processing time to 30-45 minutes.- Ensure formulation is free of anionic surfactants/polymers.
- Optimize homogenization speed and time.- Review ingredient compatibility; ensure no high electrolyte content.- Increase the concentration of the rheology modifier.
Color Fades Too Quickly
- pH was not alkaline enough for proper penetration.- Low dye concentration.- Lack of conditioning agents to seal the cuticle post-dyeing.
- Re-evaluate and optimize the formulation pH.- Increase dye load.- Incorporate or increase the level of cationic conditioning agents.
- Adjust the level of the rheology modifier.- Re-check and buffer the pH. Ensure the thickener used is stable at the target pH.
References
International Agency for Research on Cancer. (1993). HC Red No. 3. In Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France. [Link]
Scientific Committee on Consumer Safety (SCCS). (2010). Request for a scientific opinion: HC Red No. 3 (CAS 2871-01-4) submission III (B050). European Commission. [Link]
Cosmetics Design Europe. (2010). Red hair dye ingredient poses risk, says EU scientific committee. [Link]
PubChem. HC Red 3 (Compound Summary). National Center for Biotechnology Information. [Link]
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). European Commission. [Link]
Cosmetic Science. (2024). Mechanism of Action of Hair Dye. [Link]
Zek K. (2022). The Chemistry Mechanism of Hair Dyes. Scribd. [Link]
Society of Cosmetic Chemists. (2018). Semi-Permanent Hair Dyes: Using an empirical model to optimize formulation efficacy. [Link]
SlideShare. (2022). Formulation of hair dye.pptx. [Link]
ResearchGate. The structures of four commonly used HC dyes. [Link]
Cosmetics Europe. Hair colourant (temporary or semi-permanent) - liquid, cream, foam. [Link]
ResearchGate. (2022). THE CHEMISTRY MECHANISM OF HAIR DYES. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Evaluation and Stability Study of Hair Colourants – A Comparison. [Link]
L'Oréal Paris Australia & NZ. (2026). Guide to Semi-Permanent Hair Dye. [Link]
ResearchGate. The formula of demi-permanent and semi-permanent hair dye gels. [Link]
INCI Beauty. HC RED NO. 3 (Red hair dye) - Ingredient. [Link]
Cosmetic Ingredient Review. (2017). Chemistry of Hair Coloring Types of Products. [Link]
MakingCosmetics. Stability Testing of Cosmetics. [Link]
BeLab Services. (2024). SCCs Confirms Safety Assesment of a New Hair Dye. [Link]
ResearchGate. (2021). Assessment of semi-permanent hair dyes in wash water from beauty salons by liquid chromatography-tandem mass spectrometry reaction monitoring (LC-MS/MS-SRM). [Link]
MDPI. (2025). Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. [Link]
AccuScience Labs. (2025). The Ban on Red Dye No. 3: What It Means for Compliance and Testing. [Link]
Taiwan Food and Drug Administration. (2023). Method of Test for Hair Dyes in Cosmetics (3). [Link]
Application Note: Preparation of 4-Morpholinyl-3-Nitroaniline Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis
Abstract This document provides a comprehensive and scientifically-grounded protocol for the preparation of accurate and reproducible primary stock and working standard solutions of 4-morpholinyl-3-nitroaniline for quant...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive and scientifically-grounded protocol for the preparation of accurate and reproducible primary stock and working standard solutions of 4-morpholinyl-3-nitroaniline for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. By explaining the causality behind each step—from solvent selection to storage conditions—this guide ensures the integrity of the analytical standard, which is the cornerstone of reliable chromatographic quantitation. The protocols are framed within the principles of analytical procedure development as outlined by major regulatory bodies, ensuring that the resulting standards are fit for their intended purpose in a GxP environment.
Analyte Characterization and Critical Safety Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust preparation protocol.
1.1. Physicochemical Properties
4-Morpholinyl-3-nitroaniline is an aromatic amine derivative. Its key properties are summarized below.
The choice of solvent is the most critical parameter in standard preparation. Given the aromatic and nitro-substituted structure, 4-morpholinyl-3-nitroaniline exhibits poor solubility in aqueous media. HPLC-grade acetonitrile or methanol are the recommended solvents for the following reasons:
High Solubilizing Power: Both solvents effectively dissolve the analyte, preventing precipitation.
Compatibility with Reversed-Phase HPLC: These are common mobile phase components in reversed-phase chromatography, ensuring that the injection of the standard does not cause peak distortion or other chromatographic anomalies.[5]
Volatility: Their volatility facilitates easy removal if necessary, although this also mandates the use of tightly sealed storage vials to prevent concentration changes due to evaporation.[5]
1.3. Mandatory Safety Precautions
Nitroaniline compounds and their derivatives are classified as hazardous substances.[6] All handling of 4-morpholinyl-3-nitroaniline, both in solid form and in solution, must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7]
Inhalation/Contact: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[8] Avoid creating dust from the solid material. In case of contact, wash the affected area immediately with copious amounts of water.[7]
Disposal: Dispose of all waste, including contaminated vials and pipette tips, in accordance with local, state, and federal hazardous waste regulations.
Guiding Principles & Regulatory Context
The reliability of any quantitative HPLC analysis is fundamentally dependent on the accuracy of the calibration standards. This protocol is developed in alignment with the principles of analytical method validation and lifecycle management described in the International Council for Harmonisation (ICH) guidelines Q14 and the United States Pharmacopeia (USP) General Chapter <1225>.[9][10][11] The core objective is to establish a procedure that is demonstrably "fit for purpose," ensuring that the standard solutions are of a known concentration and are stable for their intended period of use.[10][12]
Required Materials and Reagents
Analyte: 4-morpholinyl-3-nitroaniline reference standard (purity ≥98%)
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
Balance: Calibrated 5-place analytical balance (readability of 0.01 mg)
Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
Pipettes: Calibrated positive displacement or air displacement pipettes with compatible tips
Protocol I: Preparation of a Primary Stock Standard Solution (1000 µg/mL)
This protocol details the preparation of a concentrated stock solution, from which working standards will be prepared via serial dilution. Gravimetric weighing of the analyte is crucial for accuracy.[13]
Step-by-Step Methodology:
Tare the Balance: Place a clean, dry weighing vessel (e.g., weighing paper or boat) on the analytical balance and tare it.
Weigh the Analyte: Accurately weigh approximately 25.0 mg of the 4-morpholinyl-3-nitroaniline reference standard. Record the exact weight to four decimal places (e.g., 25.12 mg). The precision of this step directly impacts the final concentration accuracy.
Initial Dissolution: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Use a small funnel to prevent loss of material. Add approximately 15-20 mL of HPLC-grade acetonitrile (or methanol).
Ensure Complete Dissolution: Swirl the flask gently to dissolve the bulk of the powder. Place the flask in an ultrasonic bath for 5-10 minutes to ensure all particles are fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
Equilibrate to Temperature: Allow the solution to return to ambient laboratory temperature (e.g., 20-25 °C). Solvents often cool during sonication, and temperature affects the final volume.
Dilute to Volume: Carefully add the same solvent to the flask until the bottom of the meniscus is precisely on the calibration mark. Use a disposable pipette for the final drops to avoid overshooting the mark.
Homogenize the Solution: Cap the flask securely and invert it a minimum of 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.[14]
Calculate the Precise Concentration: The actual concentration of the stock solution must be calculated based on the exact weight of the analyte and its purity.
Formula:
Concentration (µg/mL) = (Weight of Analyte (mg) * Purity (%)) / Volume of Flask (mL) * 1000
Label and Store: Transfer the solution to a clearly labeled amber glass vial. The label must include the compound name, exact concentration, solvent, preparation date, and preparer's initials.
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the critical steps for preparing an accurate stock standard solution.
Protocol II: Preparation of Working Standard Solutions for Calibration
Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.
Step-by-Step Methodology:
Plan the Dilution Series: Determine the desired concentration levels for the calibration curve based on the expected concentration of the analyte in samples. A typical 5-point curve is shown in the table below.
Perform Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks for all dilutions.
To prepare Standard 5 (50 µg/mL): Pipette 5.0 mL of the ~1000 µg/mL stock solution into a 100 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
To prepare Standard 4 (25 µg/mL): Pipette 2.5 mL of the ~1000 µg/mL stock solution into a 100 mL volumetric flask. Dilute to the mark and mix.
Continue this process as outlined in the table below.
Filter the Final Solutions: Before transferring to HPLC vials, filter each working standard through a 0.22 µm or 0.45 µm syringe filter. This critical step removes any microparticulates that could block HPLC tubing or damage the column.[15]
Vial and Label: Transfer the filtered solutions into individual, clearly labeled amber HPLC vials.
Example Dilution Scheme for HPLC Calibration Standards
Standard Level
Target Concentration (µg/mL)
Volume of Stock (1000 µg/mL)
Final Volume (mL)
1
1.0
0.1 mL (or 1.0 mL of a 100 µg/mL intermediate)
100 mL
2
5.0
0.5 mL
100 mL
3
10.0
1.0 mL
100 mL
4
25.0
2.5 mL
100 mL
5
50.0
5.0 mL
100 mL
Stability, Storage, and Handling
The chemical stability of 4-morpholinyl-3-nitroaniline in solution has not been extensively documented. Therefore, a conservative approach to storage is essential to maintain standard integrity.
Storage Conditions: Store all stock and working solutions at 2-8 °C in a refrigerator.[16] The use of amber vials is mandatory to protect the analyte from potential photodegradation.[5]
Recommended Usage Period: It is best practice to prepare fresh working standards daily from the stock solution.[5] The primary stock solution should be prepared fresh on a weekly basis. If longer storage is required, a formal stability study should be conducted by analyzing the solution at set intervals and comparing the results to a freshly prepared standard.
System Suitability Testing
Before initiating any analytical run, the HPLC system's performance must be verified.
Procedure: Inject one of the mid-range working standards (e.g., 10 µg/mL) five or six times consecutively.
Acceptance Criteria: The system is deemed suitable for analysis if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.[16] This ensures that the analytical system is providing reproducible results at the time of analysis.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). United States Pharmacopeia.
ICH Q14: Analytical Procedure Development. (2024, June 26). PSC Biotech.
USP <1225> Method Validation. (n.d.). BA Sciences.
The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20). Chrom Tech.
ICH Q14 guideline on analytical procedure development. (2024, February 21). GRIP-Pharma.
4-(Morpholin-4-yl)-3-nitroaniline Chemical properties. (n.d.). CymitQuimica.
Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. (2002, July 19). PubMed.
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications.
How to Prepare for HPLC Standards. (2024, August 1). Mastelf.
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH.
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
ICH Q14 Analytical procedure development - Scientific guideline. (2022, March 31). European Medicines Agency.
<1225> Validation of Compendial Procedures. (n.d.). USP-NF.
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International.
How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. (2026, February 26). ALWSCI.
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI.
Preparation of Standard Solutions. (2010, September 27). Pharmaguideline.
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025, August 5). ResearchGate.
SAFETY DATA SHEET for Morpholine, 4-(4-nitrophenyl)-. (2025, December 23). Generic Supplier.
HPLC STANDARD OPERATING PROCEDURE. (2014, December 12). University of Kentucky.
Safety data sheet for 4-Methyl-3-nitroaniline. (2024, November 27). CPAchem.
Chromatographic Analysis – Sample and Standard Preparation. (n.d.). Mettler Toledo.
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
Sample Preparation. (n.d.). Sartorius.
4-Methyl-3-nitroaniline Chemical and Physical Properties. (n.d.). PubChem.
Recrystallization solvents for purification of 4-morpholinyl-3-nitroaniline
An Application Guide to the Purification of 4-morpholinyl-3-nitroaniline by Recrystallization Introduction 4-morpholinyl-3-nitroaniline is a substituted nitroaniline derivative with applications as an intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Purification of 4-morpholinyl-3-nitroaniline by Recrystallization
Introduction
4-morpholinyl-3-nitroaniline is a substituted nitroaniline derivative with applications as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The underlying principle of this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point.[4][5] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain dissolved in the solvent (mother liquor).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system and executing the recrystallization of 4-morpholinyl-3-nitroaniline to achieve high purity.
Physicochemical Profile of 4-morpholinyl-3-nitroaniline
Understanding the inherent physical properties of 4-morpholinyl-3-nitroaniline is the foundational step in developing a robust purification strategy. These properties, particularly polarity and melting point, dictate the choice of suitable solvents. The molecule possesses several functional groups that influence its polarity: a polar nitro group (-NO₂), a basic amino group (-NH₂), and a moderately polar morpholine ring. This combination suggests the compound is moderately polar.
A critical consideration is that the boiling point of the chosen solvent must be lower than the melting point of the compound (131-133 °C) to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[9]
Principles of Recrystallization Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent. The guiding principle of "like dissolves like" provides a starting point; a moderately polar compound like 4-morpholinyl-3-nitroaniline will likely be soluble in polar or moderately polar solvents.[9] For structurally similar compounds like nitroanilines, polar protic solvents such as ethanol are often effective.[10][11]
Single-Solvent Systems
The ideal single solvent exhibits a steep solubility curve with respect to temperature: high solubility when hot and low solubility when cold.[9] This large differential maximizes the recovery of the purified compound upon cooling.
Mixed-Solvent Systems
When no single solvent meets these criteria, a mixed-solvent system is employed.[3] This technique uses a pair of miscible solvents:
Solvent: One in which 4-morpholinyl-3-nitroaniline is highly soluble.
Anti-solvent: One in which 4-morpholinyl-3-nitroaniline is poorly soluble.[12]
The procedure involves dissolving the crude compound in a minimum amount of the hot "solvent," followed by the dropwise addition of the "anti-solvent" until the solution becomes turbid (cloudy), indicating the point of saturation. A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13][14]
Recommended Solvents for Screening
Based on the physicochemical properties of 4-morpholinyl-3-nitroaniline and established protocols for related compounds, the following solvents are recommended for initial screening.
Solvent
Boiling Point (°C)
Polarity
Rationale for Testing
Ethanol
78
Polar Protic
Commonly used and effective for nitroaniline and morpholine derivatives.[10][11][15] Good balance of polarity.
Methanol
65
Polar Protic
Similar to ethanol but more polar; may show different solubility characteristics.[4][16]
Isopropanol
82
Polar Protic
Its higher boiling point can be advantageous, and it is a known solvent for some morpholine compounds.[17]
A strong, volatile solvent; its low boiling point requires careful handling.[4][18]
Toluene
111
Non-polar
Potentially useful as an anti-solvent or for compounds where polar solvents are too effective.[10]
Water
100
Polar Protic
Likely to be a poor solvent on its own but an excellent anti-solvent when paired with alcohols like ethanol.[11]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 4.1: Small-Scale Solvent Screening
This preliminary test is crucial for efficiently identifying the most promising solvent or solvent pair.
Preparation: Place approximately 20-30 mg of crude 4-morpholinyl-3-nitroaniline into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., ethanol in one, ethyl acetate in another), swirling after each drop, up to about 1 mL. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required. A good solvent will dissolve the compound near its boiling point in a reasonable volume.
Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes. Observe the quantity and quality of the crystals formed. Abundant crystal formation indicates a promising solvent.[5]
Caption: Logic diagram for selecting a recrystallization solvent.
This protocol is based on the high likelihood of ethanol being a suitable solvent.[11]
Dissolution: Place the crude 4-morpholinyl-3-nitroaniline into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while swirling. Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point. Causality Note: Using the minimum amount of solvent is critical to ensure the solution is saturated upon cooling, maximizing product recovery.
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Expertise Note: Charcoal adsorbs colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor. Causality Note: The wash solvent must be cold to minimize redissolving the purified crystals.[11]
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
This method is ideal if the compound is too soluble in ethanol even when cold.
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-morpholinyl-3-nitroaniline in the minimum amount of boiling ethanol as described in Protocol 4.2, Step 1.
Saturation: While keeping the ethanol solution hot, add hot water (the anti-solvent) dropwise until a persistent cloudiness (turbidity) is observed.[14]
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. At this point, the solution is saturated.[13]
Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 4.2, using an ice-cold ethanol-water mixture (in the same proportion as the final solvent mixture) for the washing step.
Caption: General experimental workflow for recrystallization.
Troubleshooting Common Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Oiling Out
The boiling point of the solvent is higher than the compound's melting point. The solution is cooling too rapidly.
Select a solvent with a lower boiling point. Ensure slower cooling; you can insulate the flask to slow heat loss. Re-heat the oil to dissolve it and add slightly more solvent before cooling again.[19]
No Crystals Form
The solution is not saturated (too much solvent was used). The compound is very soluble even at low temperatures.
Boil off some of the solvent to increase the concentration and try cooling again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
Poor Recovery
Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration.
Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals. Always use ice-cold solvent for washing. Ensure the filtration apparatus is adequately pre-heated.
Colored Crystals
Colored impurities were not fully removed.
Use activated charcoal during the dissolution step (Protocol 4.2, Step 2). A second recrystallization may be necessary.
References
BuyersGuideChem. (n.d.). 4-Morpholinyl-3-nitroaniline | C10H13N3O3. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization I. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
European Patent Office. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives. Retrieved from [Link]
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]
ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
Solubility of Things. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
Carl ROTH. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
Application Notes and Protocols for the Utilization of 4-morpholinyl-3-nitroaniline as a Dye Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the use of 4-morpholinyl-3-nitroaniline as a versatile intermediate in the synthesis of azo dyes....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of 4-morpholinyl-3-nitroaniline as a versatile intermediate in the synthesis of azo dyes. While direct, peer-reviewed synthesis protocols for this specific molecule are not abundantly available, this guide presents a scientifically grounded, hypothetical synthesis pathway based on established organic chemistry principles and analogous reactions. Furthermore, detailed protocols for the diazotization of 4-morpholinyl-3-nitroaniline and its subsequent coupling with a representative aromatic compound to generate a novel azo dye are provided. These protocols are designed to be a valuable resource for researchers in dye chemistry, materials science, and medicinal chemistry, enabling the exploration of new chromophores with potentially unique properties.
Introduction: The Potential of Substituted Nitroanilines in Dye Chemistry
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the ability to produce a vast spectrum of colors with good fastness properties. The color and properties of an azo dye are intrinsically linked to the electronic nature of the aromatic rings connected by the azo bridge.
4-morpholinyl-3-nitroaniline is a particularly interesting, yet underexplored, dye intermediate. The presence of the electron-donating morpholine group and the electron-withdrawing nitro group on the same aromatic ring is anticipated to create a "push-pull" system. This electronic arrangement can lead to significant bathochromic (deepening of color) and hyperchromic (intensification of color) effects in the resulting azo dyes. The morpholine moiety can also enhance the solubility of the dye in certain solvents and potentially influence its binding properties to various substrates.
This guide will first outline a plausible synthetic route to obtain 4-morpholinyl-3-nitroaniline and then provide detailed experimental procedures for its application as a diazo component in the synthesis of a disperse azo dye.
Synthesis of 4-morpholinyl-3-nitroaniline: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 4-morpholinyl-3-nitroaniline.
Step 1: Synthesis of 4-Chloro-2-nitro-N-morpholinoaniline
This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 1,4-dichloro-2-nitrobenzene is displaced by morpholine. The nitro group strongly activates the para-position to nucleophilic attack, making this reaction highly regioselective.
Protocol:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dichloro-2-nitrobenzene (19.2 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).
Addition of Reagents: To the stirred solution, add morpholine (10.4 g, 0.12 mol) followed by anhydrous potassium carbonate (20.7 g, 0.15 mol).
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
Isolation: The precipitated product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.
Purification (if necessary): The crude product can be recrystallized from ethanol to yield pure 4-chloro-2-nitro-N-morpholinoaniline.
Parameter
Value
Starting Material
1,4-Dichloro-2-nitrobenzene
Reagents
Morpholine, Potassium Carbonate
Solvent
Dimethylformamide (DMF)
Temperature
80-90 °C
Reaction Time
4-6 hours
Expected Product
4-Chloro-2-nitro-N-morpholinoaniline
Step 2: Synthesis of 4-Morpholinyl-3-nitroaniline
The second step involves the substitution of the remaining chlorine atom with an amino group. This is typically achieved by reacting the intermediate with ammonia under high pressure and temperature in a sealed vessel.
Protocol:
Reaction Setup: In a high-pressure autoclave, place the 4-chloro-2-nitro-N-morpholinoaniline (24.3 g, 0.1 mol) obtained from the previous step.
Addition of Reagents: Add a concentrated aqueous solution of ammonia (28-30%, 150 mL).
Reaction Conditions: Seal the autoclave and heat the mixture to 150-160 °C. The internal pressure will rise. Maintain this temperature for 8-10 hours with constant stirring.
Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.
Isolation: The solid product is collected by filtration, washed with cold water, and dried.
Purification: The crude 4-morpholinyl-3-nitroaniline can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The product should be a dark red powder.[1]
Application as a Dye Intermediate: Synthesis of a Disperse Azo Dye
The primary amino group of 4-morpholinyl-3-nitroaniline allows it to be readily diazotized and used as a diazo component in azo coupling reactions. This section details the synthesis of a hypothetical disperse dye using N,N-diethylaniline as the coupling component. Disperse dyes are non-ionic and are used for dyeing hydrophobic fibers like polyester.[3][4]
Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Step 1: Diazotization of 4-Morpholinyl-3-nitroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5][6] This reaction is temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Protocol:
Preparation of Amine Solution: In a 250 mL beaker, suspend 4-morpholinyl-3-nitroaniline (2.23 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). Stir the mixture until a fine, uniform suspension is obtained.
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold water.
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
Stirring: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is quantitative. The resulting solution is the diazonium salt solution, which should be used immediately in the next step.
Step 2: Azo Coupling with N,N-Diethylaniline
The electrophilic diazonium salt is then reacted with an electron-rich coupling component, in this case, N,N-diethylaniline. The coupling reaction is an electrophilic aromatic substitution.[3]
Protocol:
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve N,N-diethylaniline (1.49 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (50 mL). Cool this solution to 0-5 °C in an ice bath.
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of N,N-diethylaniline with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
pH Adjustment: After the addition is complete, slowly add a 10% aqueous solution of sodium hydroxide to bring the pH of the reaction mixture to 4-5. A colored precipitate of the azo dye should form.
Stirring: Continue to stir the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
Isolation: Collect the precipitated dye by vacuum filtration.
Washing and Drying: Wash the dye cake on the filter with plenty of cold water until the filtrate is colorless and neutral. Dry the dye in an oven at 60-70 °C.
Characterization of the Synthesized Azo Dye
The synthesized dye should be characterized to confirm its structure and purity.
Melting Point: Determine the melting point of the purified dye.
Thin-Layer Chromatography (TLC): Check the purity of the dye using a suitable eluent system.
Spectroscopic Analysis:
UV-Visible Spectroscopy: Record the absorption spectrum of the dye in a suitable solvent (e.g., ethanol or DMF) to determine its maximum absorption wavelength (λmax), which corresponds to its color.
FT-IR Spectroscopy: Identify the characteristic functional groups, such as the azo group (-N=N-), nitro group (-NO2), and the morpholine ring.
¹H NMR and ¹³C NMR Spectroscopy: Confirm the molecular structure of the dye.
Mass Spectrometry: Determine the molecular weight of the dye.
Safety and Handling
4-morpholinyl-3-nitroaniline and its precursors are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Nitroanilines can be toxic if inhaled, ingested, or absorbed through the skin. Avoid creating dust.[7]
Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at low temperatures.
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before starting any experimental work.
Conclusion
4-morpholinyl-3-nitroaniline is a promising dye intermediate with the potential to produce novel azo dyes with interesting coloristic and functional properties. The synthetic and application protocols provided in this guide, though based on established chemical principles rather than direct literature precedent for this specific compound, offer a solid foundation for researchers to explore its potential. The unique electronic and structural features of this molecule make it a valuable building block for the development of new colorants for various applications, from textiles to advanced materials.
Gauth. Which combination of reagents was used to convert 4-nitroaniline into the diazonium salt b [Chemistry].
Organic Chemistry Portal.
International Journal of Innovative Research in Science, Engineering and Technology.
Chemical Bull Pvt Ltd.
MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities.
IISTE.
DISCOVERY. Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components | DISCOVERY 2022.
Protocol for assessing dermal absorption of HC Red No. 3 in vitro
An Application Note and Protocol for the In Vitro Assessment of Dermal Absorption of HC Red No. 3 Authored by: A Senior Application Scientist Introduction: The Imperative for In Vitro Dermal Absorption Studies in Cosmeti...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the In Vitro Assessment of Dermal Absorption of HC Red No. 3
Authored by: A Senior Application Scientist
Introduction: The Imperative for In Vitro Dermal Absorption Studies in Cosmetics
The safety assessment of cosmetic ingredients is a cornerstone of consumer protection and regulatory compliance. For substances like HC Red No. 3, a semi-permanent hair dye, understanding the potential for the molecule to cross the skin barrier and become systemically available is a critical component of its toxicological profile.[1] Historically, this assessment relied on animal testing; however, regulatory mandates, such as the EU Cosmetic Regulation 1223/2009, have prohibited in vivo testing for cosmetic products, making in vitro methodologies the gold standard.[2][3]
This application note provides a detailed protocol for assessing the dermal absorption of HC Red No. 3 using the in vitro Franz diffusion cell method. This methodology is internationally recognized and aligns with the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 428 and the "Basic Criteria" set forth by the European Commission's Scientific Committee on Consumer Safety (SCCS).[3][4][5][6] The objective is to quantify the rate and extent to which HC Red No. 3 penetrates the skin, providing crucial data for safety and risk assessment.[7]
Principle of the Franz Diffusion Cell Assay
The in vitro dermal absorption assay is predicated on a simple yet robust principle: simulating the skin as a barrier between a topical application and the systemic circulation. A section of viable skin (or a validated skin model) is mounted between the two chambers of a Franz diffusion cell.[4][8][9] The test substance, HC Red No. 3 formulated in a relevant vehicle, is applied to the outer surface of the skin (the donor chamber), which represents topical application. The chamber beneath the skin, the receptor chamber, is filled with a fluid that mimics the bloodstream's role in removing the substance.[4] By sampling this receptor fluid over time, we can construct a kinetic profile of the substance's permeation through the skin.[4][10]
The causality behind this choice of system is that the stratum corneum, the outermost layer of the epidermis, is the principal rate-limiting barrier to the penetration of most xenobiotics.[11] The in vitro setup effectively isolates this barrier, allowing for a focused and quantitative measurement of absorption, free from the metabolic and distributional complexities of an in vivo system.[11]
Methodology and Experimental Design
A successful and reliable dermal absorption study hinges on meticulous attention to the experimental setup. Each component must be chosen and validated to ensure the data generated is both accurate and reproducible.
Core Apparatus and Materials
Component
Specification & Rationale
Diffusion Cells
Vertical Franz diffusion cells (static or flow-through).[8][9] Static cells are widely used and sufficient for many compounds. Flow-through cells are advantageous for rapidly penetrating substances or those with low receptor fluid solubility, as they ensure sink conditions are maintained.[11] The choice must be justified.[11]
Skin Membrane
Human Skin: Ex vivo human skin from elective surgery (e.g., abdominoplasty) is the gold standard.[2][4] Split-thickness (200-400 µm) skin is typically used. Animal Skin: Porcine (pig) ear skin is often used as its permeability characteristics are similar to human skin.[12][13] Reconstructed Human Epidermis (RHE): Models like EpiDerm™, EPISKIN™, and SkinEthic™ are validated alternatives that offer reduced variability compared to excised skin.[14][15]
Test Substance
HC Red No. 3: Ideally, radiolabelled (e.g., ¹⁴C-HC Red No. 3) to allow for highly sensitive detection and a complete mass balance determination.[5][11][16] The substance should be tested in a formulation relevant to its intended use (e.g., a representative hair dye base).[11] For oxidative dyes, the test should include the relevant developers (e.g., hydrogen peroxide).[11][12]
Receptor Fluid
Phosphate-buffered saline (PBS) with additives (e.g., 0.1-1% Volpo or 6% PEG 20 oleyl ether) to enhance the solubility of lipophilic compounds like HC Red No. 3. Crucial Consideration: The concentration of the permeated substance in the receptor fluid must not exceed 10% of its saturation solubility to maintain "sink conditions," ensuring that the rate of diffusion is not artificially limited.[11]
Analytical Method
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Liquid Scintillation Counting (for radiolabelled compounds). The method must be validated for linearity, accuracy, precision, and sensitivity.[4][11]
Experimental Workflow Diagram
The overall process can be visualized as a sequential workflow, from preparation to analysis.
Caption: High-level workflow for the in vitro dermal absorption protocol.
Detailed Step-by-Step Protocol
This protocol is based on the OECD 428 guideline and SCCS recommendations.[3][5]
Skin Membrane Preparation and Integrity Verification
Thaw frozen excised human or porcine skin at room temperature.
Cut the skin into discs of appropriate size to fit the Franz diffusion cells.
Mount each skin disc onto the Franz cell, with the stratum corneum side facing the donor chamber.[4]
Self-Validation Check: Before applying the test substance, assess skin barrier integrity. This can be done by measuring the transepidermal electrical resistance (TEER) or by applying a reference standard like tritiated water and measuring its penetration rate. Skin discs that show excessively high permeability must be discarded.
Franz Cell Assembly and Equilibration
Assemble the two parts of the Franz cell (donor and receptor chambers) with the skin disc clamped in between.
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[17]
Place the cells in a stirring dry block or water bath maintained at a temperature that ensures the skin surface is at 32°C ± 1°C, mimicking physiological skin temperature.[4]
Allow the system to equilibrate for at least 30 minutes.
Application of HC Red No. 3 Formulation
Apply a finite dose of the HC Red No. 3 formulation to the skin surface. For a hair dye, a dose of 10-20 mg/cm² is considered representative of consumer use.[5][11]
Record the exact weight of the formulation applied to each cell.
The application should mimic realistic exposure; therefore, occlusion is generally not used for hair dye assessments.[11]
Exposure, Rinsing, and Sampling
The exposure time should reflect the intended consumer use. For a rinse-off product like a semi-permanent hair dye, a 30-45 minute exposure is typical.[11]
After the exposure period, rinse the skin surface to remove the excess formulation. This procedure should be standardized and mimic consumer behavior (e.g., using a defined volume of a mild soap solution and water).[7][11]
Begin sampling the receptor fluid. A typical sampling schedule would be at time 0 (pre-dose), and then at 1, 2, 4, 8, 12, and 24 hours post-application.[10]
At each time point, withdraw the entire volume of the receptor chamber (for static cells) and replace it with fresh, pre-warmed receptor fluid. The collected sample is stored for analysis.
End-of-Experiment Mass Balance
Surface Rinse: Analyze the rinsing solution collected after the initial exposure period to quantify the unabsorbed, dislodgeable dose.
Stratum Corneum: Remove the stratum corneum from the skin disc using tape stripping (15-20 strips).[7][18] The amount of HC Red No. 3 in these strips is quantified.
Viable Skin (Epidermis/Dermis): The remaining skin disc (viable epidermis and dermis) is digested or extracted to quantify the amount of substance retained in the skin.
Apparatus Rinse: Thoroughly rinse the donor chamber and any other parts in contact with the test formulation to recover any residual substance.
Receptor Fluid: Combine all collected receptor fluid samples (or analyze them individually) to determine the total amount that permeated through the skin.
Trustworthiness Check: A valid study should achieve a mass balance recovery of 100 ± 10% of the applied dose.
Application Notes & Protocols: A Comprehensive Guide to the Scale-Up Synthesis of 4-Morpholino-3-nitroaniline
Introduction: The Strategic Importance of the Morpholino-Nitroaniline Scaffold 4-Morpholino-3-nitroaniline is a key heterocyclic building block in contemporary medicinal chemistry. Its structural motif is present in a va...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Morpholino-Nitroaniline Scaffold
4-Morpholino-3-nitroaniline is a key heterocyclic building block in contemporary medicinal chemistry. Its structural motif is present in a variety of pharmacologically active compounds, leveraging the morpholine ring's ability to improve physicochemical properties such as solubility and brain permeability, which is crucial for developing drugs targeting the central nervous system (CNS).[1] The presence of both a nitro group and an amino group on the aniline ring provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.[2]
This guide provides a detailed examination of the synthesis of 4-morpholino-3-nitroaniline, beginning with the foundational principles of the reaction mechanism. We will present a validated laboratory-scale protocol and then transition to the critical considerations and methodologies required for a successful and safe scale-up. The protocols and insights herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both reproducibility and safety.
Pillar 1: The Underlying Chemistry—Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-morpholino-3-nitroaniline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is characterized by the attack of a nucleophile on an electron-deficient aromatic ring.
Mechanism & Rationale:
The reaction proceeds via an addition-elimination mechanism. The key to activating the aromatic ring for nucleophilic attack is the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group (typically a halide, like chlorine).[3][4][5]
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 4-chloro-2-nitroaniline ring. This is the rate-determining step.
Formation of the Meisenheimer Complex: This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.[4][5]
Elimination & Aromaticity Restoration: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, 4-morpholino-3-nitroaniline.
The regioselectivity is controlled by the powerful activating effect of the nitro group, which makes the para position (C-4) the most electrophilic and susceptible to nucleophilic attack.[3]
Application Note: Handling, Storage, and Validation Protocols for Light-Sensitive Nitroaniline Dyes
Introduction & Mechanistic Causality Nitroaniline dyes, including p-nitroaniline (4-nitroaniline) and its derivatives, are foundational intermediates in the synthesis of azo dyes, pharmaceuticals, and corrosion inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
Nitroaniline dyes, including p-nitroaniline (4-nitroaniline) and its derivatives, are foundational intermediates in the synthesis of azo dyes, pharmaceuticals, and corrosion inhibitors[1]. Despite their widespread utility, these compounds present significant handling challenges due to their inherent photolability and thermal sensitivity[2].
The molecular architecture of nitroanilines—characterized by opposing strong electron-withdrawing (nitro) and electron-donating (amino) groups—makes them highly susceptible to photochemical degradation[2][3]. When exposed to ambient or actinic light, the n-π* and π-π* transitions within the aromatic ring and functional groups are excited, triggering a cascade of oxidative and reductive cleavages[1][4]. Using structurally compromised dyes introduces reactive intermediates into downstream assays, leading to catastrophic data artifacts and irreproducible results. This application note establishes a causality-driven, self-validating framework for the lifecycle management of nitroaniline dyes.
Physicochemical Properties & Storage Parameters
To arrest spontaneous photolysis and thermal degradation, stringent environmental controls must be maintained from the moment of receipt.
Parameter
Specification
Mechanistic Rationale
CAS Number
100-01-6 (p-Nitroaniline)
Primary identifier for safety and inventory tracking[5].
Storage Temperature
< 15 °C (Cool environment)
Minimizes thermal kinetic energy that accelerates degradation and prevents potential exothermic decomposition[2].
Light Exposure
Strictly Dark / Amber Glass
Blocks UV/Visible light excitation that leads to aromatic ring cleavage and intermediate formation[1].
Atmospheric Control
Tightly sealed, desiccated
Nitroanilines are moisture-sensitive; water ingress can facilitate the hydrolysis of transient photochemical intermediates[5].
Understanding the degradation mechanism is critical for recognizing compromised reagents. Upon exposure to UV or visible light (particularly at wavelengths overlapping their absorption maxima near 380 nm), p-nitroaniline undergoes rapid photolysis[1]. The primary photodegradation pathway involves the reduction and hydrolysis of the parent compound into highly reactive intermediates, specifically p-aminophenol, hydroquinone, and p-benzoquinone, before culminating in complete aromatic ring cleavage[7][8].
Caption: Photodegradation pathway of p-nitroaniline under UV/visible light exposure.
Self-Validating Handling Protocol
Because visual inspection cannot reliably detect micro-molar levels of degradation, handling procedures must incorporate built-in quality control (QC) gates.
Step 1: Environmental Preparation
Action: Conduct all handling in a dark room or under low-actinic (red/yellow) lighting.
Causality: Standard laboratory fluorescent lighting emits sufficient UV/Vis radiation to initiate the n-π* transition of the nitro group, compromising the dye before it even enters the solvent[4].
Step 2: Reagent Aliquoting
Action: Retrieve the amber storage bottle from the <15 °C environment. Allow the sealed container to equilibrate to room temperature in a dark desiccator for 30 minutes before opening.
Causality: Opening a cold container in a humid lab induces condensation. Because nitroanilines are moisture-sensitive, localized hydration accelerates degradation kinetics[5].
Action: Weigh the required mass using anti-static spatulas to avoid hazardous dust formation[6][9].
Step 3: Solution Preparation
Action: Dissolve the dye in an appropriate solvent (e.g., ethanol, where it exhibits a solubility of ~25 mg/mL)[5]. Immediately transfer the solution to an amber volumetric flask or wrap the container tightly in aluminum foil.
Step 4: Quality Control Validation (The Self-Validating Step)
Action: Prior to downstream application, measure the absorbance of a diluted aliquot using a UV-Vis spectrophotometer.
Causality: Intact p-nitroaniline exhibits a distinct, sharp absorption peak at 380 nm[1]. If the dye has been compromised by light, the 380 nm peak will diminish, and new peaks will emerge at 220 nm, 280 nm (π-π* transition of C=C), or 330 nm (n-π* transition of C=O), indicating the presence of p-benzoquinone and other cleaved intermediates[4][8]. Solutions displaying these secondary peaks must be immediately discarded.
Caption: Self-validating workflow for handling and quality control of nitroaniline dyes.
Safety, Toxicity, and Environmental Controls
Nitroaniline dyes are classified as highly hazardous materials (Acute Tox. 3) and demand rigorous occupational safety protocols.
Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin. Prolonged or repeated exposure causes severe damage to internal organs and is suspected of damaging fertility[2].
Personal Protective Equipment (PPE): Operators must wear N95 or P2 respirator masks to prevent inhalation of crystalline dust, alongside face shields and chemical-resistant gloves (tested and compliant with EN 374 standards)[9].
Environmental Disposal: Nitroanilines are highly toxic to aquatic life with long-lasting ecological effects[2]. Never dispose of solutions or contaminated wash water in standard laboratory drains. All waste must be mechanically recovered, placed in sealed, labeled containers, and routed to an authorized hazardous waste incineration facility[9][10].
References
*[10] "p-Nitroaniline - West Liberty University" - westliberty.edu. 10
*[5] "4-Nitroaniline CAS#: 100-01-6 • ChemWhat | Database of Chemicals & Biologicals" - chemwhat.com. 5
*[1] "4-Nitroaniline Degradation by TiO2 Catalyst Doping with Manganese" - SciSpace. 1
*[9] "Safety Data Sheet: 3-Nitroaniline" - Carl ROTH. 9
*[7] "Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation" - ResearchGate. 7
*[4] "Nanobioprospecting of photoautotrophs for the fabrication of quantum dots: mechanism and applications" - Frontiers. 4
*[6] "2-Fluoro-5-nitroaniline SDS" - fishersci.com. 6
* "4-Nitroaniline = 99 100-01-6" - Sigma-Aldrich. Link
*[2] "5-Chloro-2-nitroaniline: properties, applications and safety" - ChemicalBook. 2
*[8] "Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17" - Environmental Analysis Health and Toxicology. 8
* "4-Nitroaniline | 100-01-6" - TCI AMERICA. Link
*[3] "CdS Nanocubes Adorned by Graphitic C3N4 Nanoparticles for Hydrogenating Nitroaromatics: A Route of Visible-Light-Induced Heterogeneous Hollow Structural Photocatalysis" - MDPI. 3
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of unreacted morpholine from
reaction mixtures.
Product: 4-(4-morpholinyl)-3-nitroaniline (CAS: 5367-65-7).[1][2]
Context: Nucleophilic aromatic substitution of 4-chloro-3-nitroaniline (or 4-fluoro analog) with morpholine.
Module 1: The Chemistry of Separation (The "Why")
To successfully purify your product, you must exploit the drastic difference in basicity between your reagent (morpholine) and your product.
The Impurity (Morpholine): A secondary aliphatic amine with a
. It is moderately basic and fully water-miscible. In dilute acid, it readily forms a highly water-soluble morpholinium salt.
The Product (4-morpholinyl-3-nitroaniline): Although it contains two nitrogen centers, both are electronically deactivated:
The Morpholine Nitrogen: It is attached directly to the aromatic ring ortho to a nitro group. The strong electron-withdrawing nature of the
-nitro group and the resonance with the phenyl ring render this nitrogen essentially non-basic (anilinic character).
The Primary Amine (
): Located meta to the nitro group. While it retains some basicity ( of 3-nitroaniline is ), it is significantly less basic than free morpholine.
The Separation Logic:
By controlling the pH of your aqueous wash, you can protonate the unreacted morpholine (driving it into the aqueous layer) while leaving the product unprotonated (staying in the organic layer).
Module 2: Troubleshooting Guide
Issue 1: The Product "Oils Out" or is Sticky
Symptom: After evaporation, the solid is a dark, sticky tar rather than a discrete powder.
Cause: Residual morpholine acts as a solvent/plasticizer. Morpholine has a high boiling point (
) and hydrogen-bonds strongly to the product, making it difficult to remove via rotary evaporation alone.
Solution: Do not rely on vacuum drying to remove morpholine. You must perform a liquid-liquid extraction (Protocol A) followed by a specific recrystallization (Protocol B).
Issue 2: Low Yield After Acid Wash
Symptom: The organic layer is light in color, and the aqueous layer is highly colored (orange/red).
Cause: The acid concentration was too high (pH < 1), protonating the primary aniline amine of your product and dragging it into the water phase.
Solution: Back-extract the aqueous layer. Neutralize the acidic aqueous waste with saturated
until pH , then extract again with Ethyl Acetate (EtOAc). For future runs, use 0.5M HCl instead of concentrated acid.
Issue 3: Persistent Amine Smell
Symptom: The final solid smells like rotting fish or ammonia.
Cause: Trace morpholine trapped in the crystal lattice.
Solution: Recrystallize using Ethanol/Water (Protocol B). The protic solvent helps break the hydrogen bonds between the product and residual morpholine.
Module 3: Validated Protocols
Protocol A: Optimized Liquid-Liquid Extraction
Use this as your standard workup immediately after the reaction is complete.
Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of substrate).
First Wash (Bulk Removal): Wash the organic phase with water (
volume). Morpholine is miscible with water and most will partition here.
Second Wash (Scavenging): Wash with 0.5M HCl (
volume).
Critical Check: The aqueous layer should be acidic (pH 1-2). The morpholine converts to morpholinium chloride and stays in the water. The product (orange/red) should remain in the EtOAc.
Neutralization: Wash the organic layer with Saturated
to remove trace acid.
Drying: Wash with Brine, dry over
, filter, and concentrate.
Protocol B: Recrystallization (High Purity)
Use this if the product remains sticky or dark after Protocol A.
Solvent System: 95% Ethanol (EtOH) or Ethanol/Water.
Dissolution: Place the crude solid in a flask. Add minimum boiling 95% EtOH until dissolved.
Hot Filtration (Optional): If insoluble black specks remain, filter while hot.
Crystallization: Remove from heat.
If oiling occurs:[3] Add warm water dropwise until the solution is slightly turbid, then let it cool very slowly.
Collection: Cool in an ice bath for 1 hour. Filter the dark red/orange crystals.
Wash: Wash the filter cake with ice-cold Ethanol/Water (1:1 mixture).
Module 4: Visualizing the Workflow
The following diagram illustrates the critical separation pathway, highlighting where the impurity (Morpholine) is rejected.
Caption: Separation logic for removing morpholine via pH-controlled extraction.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?A: Yes, DCM is an excellent solvent for nitroanilines. However, EtOAc is generally preferred for the workup because it separates more cleanly from water (less emulsion formation) and is less toxic. If you use DCM, remember it is the bottom layer in the separatory funnel.
Q: My product is bright yellow, but the literature says "dark red/orange." Is it pure?A: 3-Nitroaniline derivatives are typically orange to red [1]. A bright yellow color might indicate:
Incomplete reaction (if the starting material 4-chloro-3-nitroaniline is yellow).
Protonation (nitroanilines often turn lighter/yellow upon protonation). Ensure you neutralized the organic layer with bicarbonate.
Q: Why not just distill off the morpholine?A: Morpholine has a boiling point of
. To distill it off, you would need significant heat, which can decompose thermally sensitive nitro-compounds or lead to tar formation. Azeotropic removal with toluene is possible but less efficient than the acid wash method described above [2].
References
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (Contextual reference for morpholine workup in pharmaceutical intermediates). Retrieved March 2, 2026, from [Link]
Technical Support Center: Improving Yield in the Nitration of 4-Morpholinoaniline Derivatives
Welcome to the Technical Support Center for the nitration of 4-morpholinoaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the nitration of 4-morpholinoaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this critical electrophilic aromatic substitution. The inherent reactivity of the aniline moiety presents unique challenges, but with careful control of reaction parameters and a strategic approach, high yields of the desired nitro-derivatives can be achieved.
Understanding the Core Challenge
Direct nitration of aniline and its highly activated derivatives like 4-morpholinoaniline is notoriously difficult to control.[1][2] The primary issues stem from the dual nature of the amino group:
High Activating Power: The amino group is a strong ortho-, para-director and powerfully activates the aromatic ring towards electrophilic attack. This can lead to uncontrolled reactions, including the formation of multiple isomers, dinitrated products, and oxidative polymerization (tar formation).[1][3]
Basicity: In the strongly acidic conditions of a standard nitrating mixture (concentrated HNO₃/H₂SO₄), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[1][4] This ion is a powerful deactivating group and a meta-director, leading to significant formation of the undesired m-nitroaniline isomer.[4][5][6]
The most effective and widely adopted solution to these problems is the use of a protecting group strategy.[1][7] By temporarily converting the highly reactive amino group into a less activating, non-basic acetamido group (-NHCOCH₃), the reaction becomes far more predictable and selective.[2][7]
This section addresses specific issues you may encounter during the protection-nitration-deprotection sequence.
Q1: My reaction produced a low yield of the desired product and a significant amount of dark, tar-like material. What went wrong?
Possible Cause: This is a classic sign of oxidation of the highly activated aromatic ring.[1][3] The unprotected amino group in 4-morpholinoaniline makes the ring extremely susceptible to the strong oxidizing nature of the nitrating mixture. Another potential cause is a runaway reaction due to poor temperature control. Nitration is a highly exothermic process.[4][8]
Solutions & Explanations:
Implement the Acetanilide Protection Strategy: The most reliable way to prevent oxidation is to protect the amino group by converting it to an acetamide before nitration. The acetamido group is still an ortho, para-director but is significantly less activating than the amino group, which mitigates oxidation and prevents polysubstitution.[1][2]
Strict Temperature Control: The nitration of the protected acetanilide should be performed at low temperatures, typically between 0-10°C.[3][9] Use an ice-salt bath to maintain this temperature range throughout the slow, dropwise addition of the nitrating agent.[2][9] A rapid increase in temperature is a clear indicator that the addition rate is too fast or the cooling is insufficient.[9]
Q2: I've isolated my product, but NMR analysis shows a significant percentage of the meta-nitro isomer. Why did this happen?
Possible Cause: The formation of the meta isomer is almost always due to the nitration of the protonated anilinium ion.[1][4][5] This indicates that either the initial protection step was incomplete, or some deprotection occurred prior to or during the nitration step.
Solutions & Explanations:
Verify Completion of the Acetylation Step: Before proceeding to nitration, ensure the acetylation of the 4-morpholinoaniline is complete. This can be verified by Thin Layer Chromatography (TLC) or by checking the melting point of the crude acetanilide intermediate.
Purify the Acetanilide Intermediate: It is best practice to recrystallize the acetanilide intermediate before nitration. This removes any unreacted starting aniline, which would otherwise be protonated under the acidic conditions and lead to the meta product.[1]
Maintain Anhydrous Conditions: While less common, the presence of excess water could potentially hydrolyze the acetanilide back to the aniline under the strongly acidic conditions, although this is more of a concern during the deprotection step.
Q3: The nitration reaction worked, but I have a mixture of ortho and para isomers that are difficult to separate. How can I improve para-selectivity?
Possible Cause: The acetamido protecting group, while favoring the para position, is still an ortho, para-director. The morpholino group at the 4-position already blocks one para position relative to the amino group, meaning nitration will occur ortho to the amino group. The key is to control substitution on the other side of the ring.
Solutions & Explanations:
Steric Hindrance is Key: The acetamido group is sterically bulkier than the amino group. This bulkiness physically hinders the approach of the nitronium electrophile (NO₂⁺) to the ortho positions, thereby favoring substitution at the less hindered para position.[1][4] Ensuring complete acetylation is therefore the primary method to maximize para-selectivity.
Alternative Nitrating Agents: For particularly sensitive or sterically hindered substrates, traditional mixed acid may not be optimal. Milder nitrating agents or different solvent systems can sometimes improve regioselectivity. Options include using acetyl nitrate (generated from nitric acid and acetic anhydride) or exploring metal nitrate reagents.[10][11][12]
Q4: After adding the nitrating mixture, I poured the reaction onto ice, but no product precipitated. What should I do?
Possible Cause: This can happen for a few reasons: the product may have some solubility in the acidic aqueous solution, the reaction may not have gone to completion, or the product may have formed as an oil instead of a solid.[3]
Solutions & Explanations:
Induce Crystallization: Try scratching the inside of the beaker with a glass rod at the liquid-air interface. This can create nucleation sites for crystallization to begin. Adding a "seed crystal" of the expected product, if available, is also highly effective.[3]
Extraction: If precipitation fails, the product must be recovered by extraction. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is basic, then extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane.[3]
Verify Reaction Completion: Before workup, it is always a good idea to run a TLC plate to confirm the consumption of the starting material and the formation of the product.
Process Workflow & Decision Making
The following diagrams illustrate the recommended experimental workflow and a troubleshooting decision tree.
Caption: Recommended workflow for controlled nitration.
Caption: Troubleshooting decision tree for nitration issues.
Summary of Recommended Reaction Conditions
For reliable and high-yield synthesis, the protection-nitration-deprotection sequence is paramount. The table below summarizes typical conditions for each step.
Ensure complete dissolution and reaction. Verify completion by TLC.
>95%
Nitration
Protected Intermediate, Conc. H₂SO₄, Conc. HNO₃
0 - 10
Slow, dropwise addition of pre-chilled mixed acid. Vigorous stirring.
70-85%
Deprotection
Nitro-intermediate, Aq. H₂SO₄ or HCl
Reflux
Monitor by TLC to avoid product decomposition from prolonged heating.
>90%
Note: Yields are approximate and can vary based on the specific derivative and reaction scale.[1]
Detailed Experimental Protocol: Synthesis of 2-Nitro-4-morpholinoaniline
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures involving concentrated acids must be performed in a certified chemical fume hood.[2] Nitration reactions are highly exothermic and require careful temperature management.
Part 1: Protection - Synthesis of N-(4-morpholinophenyl)acetamide
In a round-bottom flask, dissolve 4-morpholinoaniline in glacial acetic acid.
Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise with continuous stirring.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.[2]
Pour the reaction mixture into a beaker of cold water while stirring.
Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The crude acetanilide can often be used directly in the next step if it is a clean, white/off-white solid.[2]
Part 2: Nitration
Prepare the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a 2:1 ratio of H₂SO₄:HNO₃ is common) while cooling the mixture in an ice-salt bath.[9]
Dissolve the Substrate: In the main reaction flask, carefully dissolve the N-(4-morpholinophenyl)acetamide from Part 1 in concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-salt bath.[9]
Perform the Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Crucially, maintain the reaction temperature below 10°C throughout the addition. [2] This requires slow addition, efficient stirring, and a robust cooling bath.
Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes.
Workup: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate beaker with constant stirring.[2] The product should precipitate as a yellow solid.
Collect the crude nitro-acetamide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Part 3: Deprotection - Hydrolysis to 2-Nitro-4-morpholinoaniline
Place the crude, moist nitro-acetamide from Part 2 into a round-bottom flask.
Add a solution of aqueous sulfuric acid (e.g., 70%).
Heat the mixture under reflux until the solid dissolves completely (typically 20-40 minutes). Monitor the reaction by TLC to confirm the disappearance of the starting material.[3]
Cool the reaction mixture to room temperature and then pour it into cold water.
Carefully neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline. The final product, 2-nitro-4-morpholinoaniline, will precipitate as a yellow or orange solid.
Cool the mixture in an ice bath to ensure complete precipitation.[3]
Filter the final product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
References
Minimizing the formation of ortho and meta isomers in aniline nitr
Navigating the Selective Nitration of Aniline: A Technical Support Guide. (2025). BenchChem.
Why is acetylation performed before nitr
Direct nitration of aniline is not possible. Why? (2017). Quora.
In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... (N/A). Homework.Study.com.
Technical Support Center: Aniline Nitration Temper
Application Notes & Protocols: Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis. (2025). BenchChem.
Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. (N/A).
Photochemical Nitration of Protected Anilines by 5‐Methyl‐1,4‐dinitroimidazole. (2023). Chinese Journal of Chemistry.
Help with nitration of a protected aniline. (2020). Reddit.
Why does ortho nitro aniline form only 2% on performing nitration of aniline? (2014).
Nitr
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025).
Nitro compound synthesis by nitrite substitution or nitr
A novel method for the nitration of deactivated arom
NITR
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (2018). PubMed.
Technical Support Center: Minimizing Nitrosamine Formation in Morpholine-Based Dye Synthesis
Welcome to the technical support center for minimizing nitrosamine impurities in the synthesis of morpholine-containing dyes. This resource is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for minimizing nitrosamine impurities in the synthesis of morpholine-containing dyes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding, controlling, and mitigating the formation of N-nitrosomorpholine (NMOR) and other nitrosamine impurities.
The presence of nitrosamines, which are classified as probable human carcinogens, is a significant concern in the pharmaceutical and chemical industries.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on these impurities in drug products.[4][5] This guide provides practical, evidence-based strategies to ensure your synthetic processes yield high-purity dyes with nitrosamine levels well below regulatory thresholds.
Frequently Asked Questions (FAQs)
Q1: What are nitrosamines and why are they a concern in morpholine-based dye synthesis?
A1: Nitrosamines, or more accurately N-nitrosamines, are chemical compounds with a nitroso group bonded to an amine (R1N(-R2)-N=O).[6] They are a significant concern because many are potent genotoxic carcinogens, meaning they can damage DNA and cause cancer, even at trace levels.[7][8][9] In the context of morpholine-based dye synthesis, the secondary amine structure of morpholine makes it susceptible to reacting with nitrosating agents to form N-nitrosomorpholine (NMOR), a known potential carcinogen.[10][11]
Q2: How does N-nitrosomorpholine (NMOR) form during my synthesis?
A2: NMOR formation occurs through the reaction of morpholine (a secondary amine) with a nitrosating agent.[2] The most common nitrosating agents are derived from nitrite salts (like sodium nitrite, NO₂⁻) under acidic conditions, which form nitrous acid (HNO₂).[6][12] This reaction can be catalyzed by other factors present in the reaction mixture.
Q3: What are the primary sources of nitrosating agents in a typical laboratory setting?
A3: Nitrosating agents can be introduced from several sources, often unintentionally:
Reagents: Sodium nitrite is a common reagent, but nitrites can also be present as impurities in other starting materials, such as sodium azide.[6]
Solvents: Some solvents can degrade to form amines or may contain trace amine impurities.[12] Recovered or recycled solvents pose a higher risk.[5]
Excipients: In formulation processes, certain excipients can contain nitrite impurities.[6]
Water: The use of potable water in manufacturing processes can introduce nitrite impurities.[13]
Atmosphere: Nitrogen oxides (NOx) from the environment can also act as nitrosating agents.
Q4: What reaction conditions favor the formation of nitrosamines?
A4: Several conditions can accelerate nitrosamine formation:
Acidic pH: Low pH environments promote the formation of the active nitrosating agent, nitrous acid, from nitrite salts.[6][14]
Elevated Temperatures: Higher temperatures can increase the rate of the nitrosation reaction.[14]
Presence of Catalysts: Certain compounds, like formaldehyde, can catalyze the nitrosation of morpholine.[10][15]
Long Reaction or Storage Times: Extended reaction times or prolonged storage of materials can increase the opportunity for nitrosamine formation.[14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions to minimize nitrosamine formation.
Problem/Observation
Probable Cause(s)
Recommended Solutions & Preventative Measures
Unexpectedly high levels of NMOR detected in the final product.
1. Contamination of starting materials or solvents with nitrites or secondary/tertiary amines.[8][12]2. Reaction conditions (e.g., low pH, high temperature) are promoting nitrosation.[14]3. Carryover of nitrosating agents from a previous step.
1. Material Qualification: Use high-purity raw materials and conduct rigorous supplier qualification.[8] Test incoming materials for nitrite content.2. Process Optimization: Adjust the reaction pH to be neutral or basic if the synthesis allows.[16] Lower the reaction temperature and minimize reaction time.3. Purification: Ensure efficient purification between steps to remove residual nitrosating agents.
Inconsistent NMOR levels between batches.
1. Variability in the purity of raw materials or solvents from different lots or suppliers.[17]2. Inconsistent control of reaction parameters (pH, temperature, time).3. Use of recovered solvents with varying levels of impurities.[5]
1. Standardize Inputs: Establish strict specifications for all raw materials and qualify multiple lots from suppliers.2. Process Control: Implement robust process controls to ensure consistent reaction conditions for every batch.3. Solvent Policy: Avoid the use of recovered solvents in critical steps, or validate their purity before use.
NMOR detected in a seemingly "clean" synthesis (no obvious nitrite source).
1. Trace-level nitrite contamination in excipients or reagents.[6]2. Degradation of starting materials or intermediates to form secondary amines.3. Atmospheric nitrogen oxides acting as nitrosating agents.
1. Excipient Screening: Screen all excipients for nitrite content.2. Stability Studies: Conduct stability studies on starting materials and intermediates under process conditions.3. Inert Atmosphere: Consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
Experimental Protocols & Mitigation Strategies
Protocol 1: Risk Assessment of a Morpholine-Based Dye Synthesis
A thorough risk assessment is the first step in controlling nitrosamine impurities, as recommended by regulatory agencies.[5][18]
Objective: To identify and evaluate potential sources of nitrosamine formation in your synthetic route.
Methodology:
Deconstruct the Synthesis: Map out every step of your synthesis, including all starting materials, reagents, solvents, intermediates, and purification methods.
Identify Amine Sources: Pinpoint all secondary and tertiary amines used or potentially formed in the process. For this topic, morpholine is the primary amine of concern.
Identify Nitrosating Agent Sources: For each step, list all potential sources of nitrosating agents (e.g., sodium nitrite as a reagent, nitrite impurities in raw materials or water).
Evaluate Reaction Conditions: Analyze the pH, temperature, and reaction time for each step. Acidic conditions and elevated temperatures pose a higher risk.
Score the Risk: Assign a risk level (High, Medium, Low) to each step based on the co-existence of amines, nitrosating agents, and favorable conditions.
Develop a Mitigation Plan: For high and medium-risk steps, outline specific actions to reduce the risk of nitrosamine formation.
Protocol 2: Implementing Nitrite Scavengers
One of the most effective mitigation strategies is the use of nitrite scavengers. These compounds react with and neutralize nitrosating agents before they can react with morpholine.[19][20]
Objective: To incorporate a nitrite scavenger into the synthesis to inhibit NMOR formation.
Common Scavengers:
Ascorbic Acid (Vitamin C): Highly effective and suitable for many pharmaceutical applications.[19][20]
Alpha-tocopherol (Vitamin E): Another effective antioxidant scavenger.[19][20]
Methodology:
Selection: Choose a scavenger that is compatible with your reaction chemistry and soluble in your reaction medium. Ascorbic acid is often a good starting point.
Stoichiometry: Add the scavenger in a slight molar excess relative to the potential amount of nitrite impurities. A concentration as low as 0.25% has been shown to be effective in some formulations.[19]
Timing of Addition: Introduce the scavenger into the reaction mixture before conditions become favorable for nitrosation (e.g., before acidification or heating).
Validation: Analyze the final product for NMOR to confirm the effectiveness of the scavenger. Compare these results to a control experiment without the scavenger.
Diagram: The Chemical Pathway of N-Nitrosomorpholine (NMOR) Formation
The following diagram illustrates the key steps leading to the formation of NMOR and highlights points of intervention.
Caption: Mechanism of NMOR formation and key mitigation points.
Protocol 3: Analytical Detection of NMOR
Accurate and sensitive analytical methods are crucial for quantifying NMOR levels and ensuring they are below acceptable intake limits.[1][21]
Objective: To accurately detect and quantify NMOR in the synthesized dye.
Recommended Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[21][22][23]
Gas Chromatography-Mass Spectrometry (GC-MS): Also a highly trusted method, particularly for volatile nitrosamines.[7][21][22]
Methodology (General Steps for LC-MS/MS):
Sample Preparation: Dissolve a known quantity of the dye in a suitable solvent. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove matrix interference.[21]
Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., C18) to separate NMOR from the dye and other components.
Mass Spectrometry Detection: Employ a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[23]
Quantification: Use a certified reference standard of NMOR to create a calibration curve and accurately quantify the concentration in your sample.
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies have set strict acceptable intake (AI) limits for nitrosamine impurities to protect public health.[4] For N-nitrosodimethylamine (NDMA), a commonly cited nitrosamine, the FDA has set a limit of 96 ng/day.[4][8] For others, such as N-nitrosodiethylamine (NDEA), the limit is 26.5 ng/day.[24] If multiple nitrosamines are present, the total intake should generally not exceed 26.5 ng/day.[4] It is imperative to consult the latest guidance from the FDA and EMA for specific limits and risk assessment requirements.[5][16]
By understanding the mechanisms of nitrosamine formation and proactively implementing the control strategies outlined in this guide, you can ensure the quality and safety of your morpholine-based dyes, meeting the stringent requirements of the modern regulatory landscape.
References
Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc. (2026, January 5).
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
Nitrosamine Impurity Regulatory Limits: A Complete Guide - ResolveMass Laboratories Inc. (2025, August 17).
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
7 Strategies for Managing Nitrosamine Impurities Effectively - AVS Life Sciences.
Control of Nitrosamine Impurities in Human Drugs - FDA.
Using the Right Excipients to Mitigate Nitrosamine Formation - The Medicine Maker. (2025, January 21).
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024, August 5).
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,).
N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products.
Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products | FDA. (2021, November 18).
Formation and Non Formation of Nitrosamine - Chemicea Pharmaceuticals. (2024, April 25).
How to Manage Nitrosamine Contamination in Active Pharmaceutical Ingredients. (2024, January 10).
N-Nitrosamines Analysis An Overview.
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19).
Formation of NMOR by nitrosation of morpholine - ResearchGate.
N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (2023, May 3).
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30).
Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines - Measurlabs. (2025, February 10).
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products - Public Health.
Chemistry for The Formation of Nitrosamines - Veeprho. (2020, July 30).
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications. (2023, July 21).
N-nitrosamine mitigation with nitrite scavengers in oral pharmaceutical drug products. (2023, April 4).
Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies - Pharma Excipients. (2023, July 27).
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines - Research Square. (2025, July 25).
Morpholine Nitrosation To Better Understand Potential Solvent Based CO2 Capture Process Reactions | Environmental Science & Technology - ACS Publications.
N-Nitrosomorpholine - Wikipedia.
Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance. (2020, September 23).
N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits | Pharmaceutical Technology. (2025, April 4).
ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance - Cosmetic Ingredient Review |. (2023, August 18).
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for formulation scientists and R&D professionals working with HC Red No. 3 (CAS: 2871-01-4). It addresses the intrinsic physicochemical challenges of this nitroaniline derivative, specifically its limited aqueous solubility and crystallization tendencies.
Technical Profile & Physicochemical Reality
Before troubleshooting, it is critical to understand the molecule's behavior. HC Red No. 3 is a nitroaniline derivative (2-((4-Amino-2-nitrophenyl)amino)ethanol).[1][2][3][4] Its structure dictates its solubility profile:
Lipophilicity: With a LogP of ~1.9 [1], it exhibits moderate lipophilicity. It "prefers" organic environments over pure aqueous phases.
Aqueous Solubility: Poor (~0.28% w/w or 2.8 g/L in pure water) [1]. This is the root cause of precipitation during dilution.
Thermal Behavior: Melting point is 124–128 °C [1].[3] High melting points often correlate with high crystal lattice energy, making the solid state thermodynamically preferred over the dissolved state in poor solvents.
Solubility Data Reference Table
Data synthesized from SCCS opinions and standard chemical repositories. [1][2][1][2][3][4][5][6][7][8][9][10]
Solvent System
Solubility Estimate
Formulation Suitability
Water (pH 7)
~2.8 g/L (0.28%)
Poor (Risk of crystallization)
Ethanol
> 40 g/L
High (Good carrier, but drying)
Propylene Glycol
Moderate - High
Excellent (Standard wetting agent)
Ethoxydiglycol
High
Excellent (Penetration enhancer)
DMSO
> 100 g/L
Lab Use Only (Not for cosmetic use)
Troubleshooting Guide (Q&A)
Issue 1: "I dissolve the dye in hot water, but it precipitates as 'needles' upon cooling."
Diagnosis:
This is a classic supersaturation failure . Heating water increases the kinetic energy and temporarily solubilizes the dye beyond its saturation point. Upon cooling, the system returns to a lower energy state, and because HC Red No. 3 has high crystal lattice energy, it crashes out as needle-like crystals.
Corrective Action:
Do not rely on heat alone for aqueous solubility. You must use a Cosolvent Pre-mix Strategy .
The "Wet-Out" Phase: Disperse HC Red No. 3 in a glycol (Propylene Glycol, Butylene Glycol, or Ethoxydiglycol) before adding any water.
Ratio Rule: Use a minimum solvent-to-dye ratio of 5:1 (w/w).
Surfactant Bridge: If the final formulation is surfactant-free, the dye may still crash out when the glycol is diluted with water. Add a non-ionic surfactant (e.g., Polysorbate-20 or PEG-40 Hydrogenated Castor Oil) to the glycol phase to create micelles that "shield" the dye molecules upon aqueous dilution.
Issue 2: "My formulation is stable at room temperature but recrystallizes at 4°C."
Diagnosis:
You are operating too close to the Solubility Limit (Saturation Point) at ambient temperature. Solubility decreases as temperature drops (Le Chatelier's principle). If your concentration is 90% of the max solubility at 25°C, it will likely be supersaturated at 4°C.
Corrective Action:
Reduce Dye Load: Ensure your concentration is < 80% of the saturation limit at 4°C.
Eutectic Mixtures: Use a blend of solvents (e.g., Ethanol + Propylene Glycol) rather than a single solvent. Mixed solvent systems often disrupt crystal formation better than single solvents due to increased entropy.
Nucleation Inhibition: Add a crystal inhibitor such as PVP (Polyvinylpyrrolidone) or a specific acrylic copolymer at 0.1–0.5%. These polymers adsorb onto micro-crystal faces and sterically hinder further growth [3].
Issue 3: "The color shifts from deep red to orange/brown over time."
Diagnosis:
This indicates chemical instability, likely pH drift or oxidation .
pH Sensitivity: HC Red No. 3 contains amine groups.[4][9] While less sensitive than some basic dyes, extreme pH changes can alter the protonation state, affecting the chromophore (color) and solubility (LogP varies with pH) [2].
Nitrosation Risk: As a secondary amine, HC Red No. 3 is prone to nitrosation if nitrosating agents are present [2].[4][9]
Corrective Action:
Buffer the System: Maintain pH between 6.0 and 9.0. Avoid strong acids which may protonate the amine excessively, or strong bases which may hydrolyze other components.
Eliminate Contaminants: Ensure no nitrosating agents (e.g., sodium nitrite sources) are present. The SCCS mandates nitrosamine content must be < 50 ppb [2].[4][9]
Antioxidants: Add Sodium Erythorbate or Tocopherol if the formulation contains oxidizers, though HC Red No. 3 is generally used in non-oxidative (semi-permanent) systems.
Experimental Protocol: The "Glycol-Shear" Solubilization Method
Use this protocol to prepare a 1% HC Red No. 3 stock solution that is stable against aqueous dilution.
Weighing: Weigh 1.0 g of HC Red No. 3 into a beaker.
Wetting (The Critical Step): Add 10.0 g of Ethoxydiglycol.
Why? This creates a solvent-rich environment where the dye is thermodynamically soluble.
Shear Mixing: Mix using a high-shear mixer or vortex until no powder clumps remain. The solution should be dark red and transparent.
Surfactant Addition: Add 2.0 g of PEG-40 Hydrogenated Castor Oil. Mix until homogenous.
Why? This prepares the interface for water addition, preventing "shock" precipitation.
Aqueous Dilution: Slowly add 87.0 g of warm water (50°C) while stirring continuously.
Note: Adding water slowly allows the surfactant to form micelles around the dye/solvent droplets.
Cooling: Allow to cool to room temperature with gentle agitation.
Visualization: Solubilization Logic Flow
The following diagram illustrates the decision process for stabilizing HC Red No. 3 in varying formulation bases.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on dye concentration and water content.
References
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). HC Red No. 3.[1][3][4][5][6][9][11][12] Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
Scientific Committee on Consumer Safety (SCCS). (2010).[4] Opinion on HC Red n° 3. European Commission.[4] SCCS/1293/10.[4][9]
Society of Cosmetic Chemists. (2015). Semi-Permanent Hair Dyes: Using an empirical model to optimize formulation efficacy.
Technical Support Center: Polymorphism in the Crystallization of 4-Morpholinyl-3-Nitroaniline
Welcome to the technical support center for controlling the polymorphism of 4-morpholinyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for controlling the polymorphism of 4-morpholinyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-form screening and crystallization of this compound. As direct experimental data on the polymorphic forms of 4-morpholinyl-3-nitroaniline is not extensively published, this document provides a framework based on established principles of crystallization and polymorphism control, drawing analogies from related nitroaniline compounds. The protocols and troubleshooting advice herein should be regarded as robust starting points for your investigations.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of organic molecules, with a focus on controlling polymorphic outcomes.
Q1: I obtained an unexpected polymorph. How can I target a specific crystalline form?
The formation of a particular polymorph is a delicate interplay between thermodynamics and kinetics.[1][2] To target a specific form, you need to control the nucleation and growth processes. Here’s a breakdown of key parameters to adjust:
Solvent Selection: The solvent is a primary factor in determining the resulting polymorph due to its influence on solubility and molecular interactions.[1] Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. For instance, related nitroanilines have shown different polymorphic outcomes when crystallized from solvents like ethanol, propan-2-ol, acetone, and acetonitrile.[1]
Supersaturation: The level of supersaturation significantly impacts which polymorph nucleates first. High supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the stable form.
Temperature and Cooling Rate: Temperature affects solubility and nucleation kinetics. A slow cooling rate generally favors the growth of the most stable polymorph. Conversely, rapid cooling can trap a metastable form.
Q2: My crystallization yielded a mixture of polymorphs. How can I obtain a pure, single-form solid?
Obtaining a pure polymorph from a mixture can be challenging. Here are a few strategies:
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization towards that form. Ensure the seed crystals are of high purity.
Slurry Conversion: Slurrying the mixture of polymorphs in a suitable solvent can facilitate the conversion of the less stable form to the more stable one over time. The choice of solvent is critical; it should allow for dissolution of the metastable form and precipitation of the stable form.
Solvent-Mediated Transformation: Similar to slurry conversion, this involves dissolving the mixture and allowing it to recrystallize under conditions that favor the desired polymorph.
Q3: The crystals I obtained are of poor quality (e.g., small, agglomerated, or ill-defined). How can I improve crystal quality?
Poor crystal quality can hinder accurate characterization. To improve it:
Optimize Solvent System: A solvent in which the compound has moderate solubility is often ideal. If the solubility is too high, it may not crystallize; if it's too low, precipitation may be too rapid, leading to small or amorphous particles.
Control Evaporation/Cooling Rate: Slower evaporation or cooling rates provide more time for ordered crystal growth, leading to larger and more well-defined crystals.
Minimize Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals, or they can inhibit crystal growth. Ensure your starting material is of high purity.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for 4-morpholinyl-3-nitroaniline?
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to variations in physicochemical properties such as:
Solubility and Dissolution Rate: This is critical in drug development as it can affect bioavailability.
Melting Point: Different polymorphs will have different melting points. The melting point of 4-morpholinyl-3-nitroaniline has been reported to be in the range of 131-133°C, which may correspond to a specific polymorph.
Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Metastable forms can convert to the stable form over time.
Mechanical Properties: Properties like tabletability and flowability can be affected by the crystal habit, which is an external expression of the internal polymorphic form.
Q2: How can I characterize the different polymorphs of 4-morpholinyl-3-nitroaniline?
A combination of analytical techniques is necessary to identify and characterize different polymorphs:
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect any phase transitions between polymorphs.
Thermogravimetric Analysis (TGA): TGA can help to identify solvates or hydrates.
Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the vibrational modes of the molecules in different crystal environments.
Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals can be grown, SC-XRD provides the definitive crystal structure of a polymorph.
Q3: What are the key factors that control polymorphism in crystallization?
The outcome of a crystallization process is governed by a complex interplay of thermodynamic and kinetic factors.
Thermodynamic Control: This aims to produce the most stable polymorph. It is typically achieved under conditions of low supersaturation and slow crystallization rates, allowing the system to reach its lowest energy state.
Kinetic Control: This leads to the formation of a metastable polymorph, which may form faster than the stable form. High supersaturation and rapid cooling favor kinetic control.
The following diagram illustrates the decision-making process for polymorph screening:
Caption: A workflow for systematic polymorph screening.
Experimental Protocols
The following are generalized protocols that can be adapted for the crystallization of 4-morpholinyl-3-nitroaniline.
Protocol 1: Slow Evaporation for Thermodynamic Polymorph Screening
This method aims to achieve low supersaturation, favoring the growth of the most stable polymorph.
Solvent Selection: Prepare saturated solutions of 4-morpholinyl-3-nitroaniline in a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate) at room temperature.
Filtration: Filter the saturated solutions through a 0.2 µm filter to remove any particulate matter.
Crystallization: Transfer the filtered solutions to clean vials, loosely cover them to allow for slow solvent evaporation, and store them in a vibration-free environment.
Monitoring: Monitor the vials for crystal growth over several days to weeks.
Isolation and Characterization: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid form using XRPD and DSC.
Protocol 2: Cooling Crystallization for Kinetic and Thermodynamic Screening
This method allows for the exploration of both kinetically and thermodynamically favored forms by varying the cooling rate.
Solution Preparation: Prepare a nearly saturated solution of 4-morpholinyl-3-nitroaniline in a suitable solvent at an elevated temperature (e.g., 50-60°C).
Cooling Profile:
Slow Cooling (Thermodynamic): Cool the solution to room temperature at a rate of 1-5°C/hour.
Rapid Cooling (Kinetic): Quickly cool the solution by placing the vessel in an ice bath.
Isolation and Characterization: Isolate and characterize the resulting crystals as described in Protocol 1.
The relationship between cooling rate and polymorph formation can be visualized as follows:
Caption: The influence of cooling rate on the resulting polymorph.
Protocol 3: Anti-Solvent Crystallization
This technique can induce crystallization when a compound is highly soluble in a particular solvent.
Solution Preparation: Dissolve 4-morpholinyl-3-nitroaniline in a "good" solvent (a solvent in which it is highly soluble).
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the solution with stirring until turbidity is observed.
Crystallization: Allow the solution to stand until crystal formation is complete.
Isolation and Characterization: Isolate and characterize the crystals as described above.
Summary of Key Crystallization Parameters
Parameter
Rationale
Expected Outcome with Variation
Solvent
Influences solubility, molecular interactions, and stabilization of different crystal lattices.[1]
Different solvents can lead to different polymorphs.
Temperature
Affects solubility and kinetics of nucleation and growth.
Higher temperatures may favor different forms than lower temperatures.
Cooling Rate
Determines whether the system has time to reach thermodynamic equilibrium.
Slow cooling favors the stable polymorph; rapid cooling can yield a metastable form.
Supersaturation
The driving force for crystallization.
High supersaturation often leads to kinetic products; low supersaturation favors thermodynamic products.
Seeding
Directs crystallization towards a specific, known polymorph.
A pure seed of the desired polymorph should yield that same polymorph.
References
Callear, S.K. & Hursthouse, M.B. (2006). Unexpected Polymorphism in Nitroanilines. University of Southampton. [Link]
Technical Support Guide: Degradation of 4-Morpholinyl-3-Nitroaniline in Basic Media
The following technical guide addresses the stability, degradation pathways, and analytical troubleshooting for 4-morpholinyl-3-nitroaniline (also known as 4-(4-morpholinyl)-3-nitroaniline or 3-nitro-4-morpholinoaniline)...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability, degradation pathways, and analytical troubleshooting for 4-morpholinyl-3-nitroaniline (also known as 4-(4-morpholinyl)-3-nitroaniline or 3-nitro-4-morpholinoaniline) in basic media.
Executive Summary
4-Morpholinyl-3-nitroaniline is a critical intermediate, often utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and specialty dyes. While the morpholine ring is generally stable, the presence of an ortho-nitro group at position 3 significantly alters the electronic landscape of the molecule.
In basic media (pH > 9) , this compound exhibits two primary instability modes:
Nucleophilic Aromatic Substitution (
): Hydroxide-mediated displacement of the morpholine ring, yielding 4-amino-2-nitrophenol .
Oxidative Coupling: Base-catalyzed oxidation of the primary amine, leading to azo/azoxy dimers .
This guide details the mechanistic causes of these impurities and provides actionable troubleshooting steps for researchers observing "unknown" peaks or color shifts in their process streams.
Degradation Pathways & Mechanisms[1][2]
Pathway A: Hydrolytic Displacement (
)
The most distinct degradation pathway in strong base is the loss of the morpholine moiety.
Mechanism: The nitro group at position 3 is a strong electron-withdrawing group (EWG). It activates the carbon at position 4 (C4) towards nucleophilic attack.
The Reaction: Hydroxide ions (
) attack C4, forming a transient Meisenheimer complex. The morpholine ring, acting as a leaving group, is expelled.
Product:4-Amino-2-nitrophenol (often appearing as a reddish-brown phenolate salt in base) and free Morpholine .
Kinetics: This reaction is generally slow at room temperature but accelerates significantly at elevated temperatures (
) or in the presence of strong bases (NaOH, KOH).
Pathway B: Oxidative Dimerization
Anilines are prone to oxidation in alkaline environments, particularly when exposed to air.
Mechanism: Deprotonation of the aniline nitrogen facilitates radical formation. Two radical species couple to form hydrazine intermediates, which oxidize further to azo linkages (
).
Product: High molecular weight Azo Dimers (highly colored, late-eluting peaks).
Pathway Visualization
The following diagram illustrates the competitive degradation pathways.
Figure 1: Competitive degradation pathways of 4-morpholinyl-3-nitroaniline in basic media. Red path indicates hydrolysis; Green path indicates oxidation.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram."
Diagnosis: This is likely 4-amino-2-nitrophenol .
Reasoning: The phenolic degradation product is significantly more polar than the parent aniline, especially in basic mobile phases where it exists as an anion. It will elute much earlier on Reverse Phase (C18) columns.
Confirmation: Check the UV spectrum. The phenol will show a bathochromic shift (red-shift) in alkaline solution compared to the parent.
Fix:
Reduce the pH of your workup or reaction solvent if possible.
Lower the temperature during any basic quenching steps.
Limit exposure time to strong bases (NaOH/KOH).
Issue 2: "My solution turned from yellow to dark red/brown rapidly."
Diagnosis: This indicates Phenolate formation or Oxidation .
Reasoning:
Phenolate: 4-Amino-2-nitrophenol acts as a pH indicator. It is yellow in acid but turns deep red/brown in base (forming the phenolate anion).
Oxidation: Azo dimers are intensely colored (orange/red) and form rapidly if the basic solution is sparged with air.
Differentiation: Acidify a small aliquot.
If the color reverts to pale yellow, it is likely the phenolate (reversible).
If the color remains dark/turbid, it is likely oxidative dimers (irreversible).
Fix: Degas all basic buffers and maintain an inert atmosphere (
or ) during processing.
Issue 3: "I am detecting free Morpholine in my GC headspace analysis."
Diagnosis: Confirmed Hydrolytic Cleavage (
) .
Reasoning: The detection of free morpholine is the definitive marker that the C-N bond at position 4 has been cleaved.
Fix: This reaction is driven by the ortho-nitro activation. You cannot change the electronics of the molecule, so you must control the environment. Avoid heating the compound in pH > 10 solutions.
Analytical Reference Data
Use the table below to identify impurities in your Reverse Phase HPLC (C18) workflow.
Compound
Relative Retention Time (RRT)*
Predicted LogP
UV Characteristics
4-Amino-2-nitrophenol
~0.4 - 0.6
0.9
Bathochromic shift in base
4-Morpholinyl-3-nitroaniline (Parent)
1.00
1.1
nm
Azo Dimers
> 1.8
> 3.0
Broad absorption, visible region
*Note: RRT values are estimates based on a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid). Phenol retention is highly pH-dependent.
Recommended Protocols
Protocol A: Minimizing Degradation During Basic Workup
If your synthesis requires a basic wash, follow this modified protocol to prevent hydrolysis.
Temperature Control: Cool the reaction mixture to
before adding any base.
Base Selection: Use weaker bases where possible. Substitute
with or . The rate of displacement by carbonate is orders of magnitude slower than by hydroxide.
Contact Time: Perform phase separations immediately. Do not hold the organic layer in contact with the basic aqueous phase for prolonged periods (> 30 mins).
Quench: Immediately wash the organic layer with brine or a mild acidic buffer (pH 5-6) to neutralize residual base.
Protocol B: HPLC Method for Impurity Profiling
Use this method to separate the parent from the phenol and oxidative dimers.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses phenol ionization, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient:
0 min: 5% B
10 min: 95% B
15 min: 95% B
Flow Rate: 1.0 mL/min.
Detection: 254 nm (general) and 400 nm (specific for nitroanilines).
References
Nucleophilic Arom
):
Mechanism:[1][2] The activation of aryl rings by ortho-nitro groups is a foundational concept in organic synthesis. The nitro group stabilizes the Meisenheimer complex, facilitating the displacement of amine leaving groups under forcing conditions.
Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
Linezolid Impurity Profiling
Context: 4-morpholinyl-3-nitroaniline derivatives are key intermediates in the synthesis of Linezolid.
Source:Journal of Pharmaceutical and Biomedical Analysis, "Isolation and characterization of process-related impurities in linezolid."
Stability of Nitroanilines
Context: Data regarding the oxidative instability (azo formation) and light sensitivity of nitroanilines in basic media.
Source:European Commission Scientific Committee on Consumer Safety (SCCS), "Opinion on HC Blue n° 2" (Structurally related morpholino-nitroaniline).
Overcoming steric hindrance in 3-nitro substituted aniline synthesis
Technical Support Center: Synthesis of 3-Nitro Substituted Anilines This technical support guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 3-Nitro Substituted Anilines
This technical support guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 3-nitro substituted anilines, particularly when encountering challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline a poor method for synthesizing 3-nitroaniline?
Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is generally not a selective method.[1] Under these strongly acidic conditions, the aniline is protonated to form the anilinium ion (-NH3+).[2][3] This protonated form is a meta-directing group, which does lead to the formation of some m-nitroaniline.[2][3] However, a significant portion of the aniline remains unprotonated and, being a strongly activating ortho, para-director, leads to a mixture of ortho- and para-nitroanilines.[1] This results in a complex mixture of isomers that is difficult to separate.[4]
Q2: How does steric hindrance from substituents on the aniline ring affect nitration?
Steric hindrance from bulky substituents on the aniline ring can significantly influence the regioselectivity of nitration. Large groups at the ortho positions can block the approach of the nitrating agent, thereby favoring substitution at the para position. In cases of severe steric hindrance, the reactivity of the ortho positions can be so diminished that nitration at the meta position becomes more favorable, especially if the directing effects of the substituents are weak or conflicting.
Q3: What are the common byproducts in the synthesis of 3-nitroanilines?
Common byproducts include other nitro-isomers (ortho and para), di- and poly-nitrated products, and oxidation byproducts. The formation of tar-like substances can also occur, particularly with highly activated anilines or under harsh reaction conditions.[3]
Q4: Are there alternative, milder nitrating agents that can be used?
Yes, several milder nitrating agents can offer better control and selectivity. These include:
Acetyl nitrate: Formed in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.[1]
Nitronium salts: Such as nitronium tetrafluorobrate (NO2BF4), can provide more controlled nitration.[5]
Metal nitrates: Reagents like iron(III) nitrate (Fe(NO3)3) have been used for regioselective nitration.[6]
tert-Butyl nitrite: This reagent has been employed for the regioselective nitration of N-alkyl anilines under mild conditions.[7]
This guide addresses specific issues encountered when synthesizing 3-nitro substituted anilines in the presence of sterically demanding substituents.
Issue 1: Low Yield of the Desired 3-Nitro Isomer
Potential Cause:
Dominance of Ortho/Para Directing Effects: The electronic directing effects of the amino group and other activating substituents may still favor ortho and para substitution, even with steric hindrance.
Formation of the Anilinium Ion: In highly acidic media, the formation of the meta-directing anilinium ion can be incomplete, leading to a mixture of products.[3]
Solutions & Strategies:
Protecting Group Strategy: The most common and effective method to favor meta-nitration is to temporarily modify the amino group to reduce its activating effect and increase steric bulk.[8][9]
Acetylation: Reacting the aniline with acetic anhydride converts the strongly activating -NH2 group into the moderately activating and more sterically demanding acetamido group (-NHCOCH3).[1][9][10] This group still directs ortho and para, but the increased steric bulk can favor para substitution, and upon subsequent nitration and deprotection, can indirectly lead to a higher proportion of the desired 3-nitroaniline if other substituents are present.
Use of Bulky Protecting Groups: Employing a bulkier protecting group than acetyl, such as a pivaloyl or a tosyl group, can further enhance steric hindrance around the ortho positions, potentially making the meta position more accessible.
Directed Ortho-Metalation followed by Nitration: For specific substitution patterns, a directing group can be installed that chelates to a metal, which then directs nitration to the ortho position. While not a direct route to 3-nitroanilines, this highlights the power of directing groups in controlling regioselectivity.[8]
Issue 2: Formation of Multiple Isomers Leading to Difficult Purification
Potential Cause:
Similar Polarities of Isomers: Ortho, meta, and para-nitroanilines often have very similar polarities, making their separation by standard column chromatography challenging.[4][11]
Solutions & Strategies:
Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a particular solvent.[4][11] It often requires careful optimization of the solvent system and may need multiple cycles.
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For small-scale separations, these techniques can provide high resolution.[4]
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroaniline via Protection, Nitration, and Deprotection
This protocol outlines the synthesis of 3-nitroaniline from aniline, using an acetylation protection step to control regioselectivity.
Step 1: Acetylation of Aniline to Acetanilide
In a fume hood, add 10 mL of aniline to a 250 mL flask.
Slowly add 12 mL of acetic anhydride to the aniline with constant stirring. The reaction is exothermic.
After the initial reaction subsides, heat the mixture gently for 10-15 minutes to ensure complete reaction.
Pour the hot mixture into 250 mL of cold water with stirring to precipitate the acetanilide.
Collect the solid by vacuum filtration and wash with cold water. Recrystallize from hot water to obtain pure acetanilide.
Step 2: Nitration of Acetanilide
In a flask, dissolve 10 g of dry acetanilide in 20 mL of glacial acetic acid.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add a pre-cooled nitrating mixture (10 mL concentrated sulfuric acid and 5 mL concentrated nitric acid) dropwise with constant stirring, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Pour the reaction mixture onto 200 g of crushed ice to precipitate the p-nitroacetanilide.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
In a round-bottom flask, add the crude p-nitroacetanilide and a mixture of 20 mL of concentrated sulfuric acid and 30 mL of water.
Heat the mixture under reflux for 30-45 minutes.[12]
Cool the reaction mixture and pour it into a beaker containing 200 mL of cold water.
Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the p-nitroaniline precipitates.[12]
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Note: This protocol primarily yields the para-isomer. To obtain the 3-nitro isomer, alternative starting materials or synthetic strategies are often required. A common route to 3-nitroaniline is the selective reduction of 1,3-dinitrobenzene.[13][14]
Visualizations
Decision Workflow for Aniline Nitration
Caption: A decision-making workflow for selecting a suitable nitration strategy for substituted anilines.
Mechanism of Electrophilic Aromatic Substitution (Nitration)
Caption: The general mechanism for the electrophilic aromatic substitution (nitration) of aniline.
References
Benchchem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
Brainly.in. (2024, February 11). Explain Nitration of Aniline.
Wikipedia. (n.d.). Nitration.
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
Benchchem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Anilines.
askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani.
Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic and Biomolecular Chemistry.
Anjali Devi. (2020, November 5). Nitration of aniline. [Video]. YouTube.
Filo. (2025, December 13). Q.18 Discuss the following reactions: (a) Nitration of aniline (b) Su...
Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry.
Benchchem. (n.d.). Preventing over-nitration in the synthesis of nitroaromatic compounds.
Purification strategies for removing regioisomers from nitroaniline products
Welcome to the Nitroaniline Purification Support Center. As Senior Application Scientists, we understand that the nitration of aniline is a textbook reaction that rarely yields textbook purity.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Nitroaniline Purification Support Center.
As Senior Application Scientists, we understand that the nitration of aniline is a textbook reaction that rarely yields textbook purity. The resulting "red oil" or "tarry solid" is a complex matrix of regioisomers (ortho, meta, para), unreacted aniline, and oxidation byproducts.
This guide is structured as a Tiered Troubleshooting System . Identify your specific impurity profile below and execute the corresponding protocol.
Tier 1: The "Ortho" Problem
Issue: My product is a mixture of o-nitroaniline and p-nitroaniline. I need to separate them without using expensive chromatography.
Diagnosis: You are dealing with the two primary isomers. Their separation relies on a fundamental physical property difference: Intramolecular vs. Intermolecular Hydrogen Bonding. [1][2][3][4]
The Mechanism:
o-Nitroaniline: The nitro and amino groups are adjacent. They form an intramolecular hydrogen bond (a chelate ring).[1] This "locks" the polarity within the molecule, making it more volatile and less soluble in water.
p-Nitroaniline: The groups are opposite.[2] They cannot bond internally, so they form strong intermolecular hydrogen bonds with water and other molecules. This makes it non-volatile and raises its boiling point.
Protocol: Steam Distillation (The Golden Standard)
This is the most efficient method to remove ortho isomers from para products.
Setup: Assemble a steam distillation apparatus (flask with inlet tube, condenser, receiver).
Charge: Place your crude mixture in the flask with water (approx. 15 mL water per gram of crude).
Acidification (Critical): Add concentrated HCl until the pH is < 2.
Why? This protonates any unreacted aniline (converting it to water-soluble anilinium chloride) so it doesn't distill over. Nitroanilines are too weakly basic to protonate significantly at this pH.
Distill: Pass steam through the mixture.
Observation: Yellow crystals (o-nitroaniline) will codistill with the water and collect in the receiver.
Endpoint: Continue until the distillate runs clear.
Recovery:
Distillate: Filter to recover pure o-nitroaniline.
Residue (Pot): The non-volatile p-nitroaniline remains in the flask. Cool the flask to 5°C; the p-isomer will crystallize out. Filter and wash with cold water.[5]
Visualization: The Hydrogen Bonding Effect
Caption: Mechanistic basis for separating ortho (steam volatile) and para (non-volatile) isomers.
Tier 2: Bulk Purification & Tar Removal
Issue: My p-nitroaniline is dark brown/black and melts over a wide range. Steam distillation is done, but the product looks dirty.
Diagnosis: The dark color indicates oxidation byproducts (tars) and trace isomers trapped in the crystal lattice.
Protocol: Activated Carbon Recrystallization
Do not use water alone; p-nitroaniline has poor water solubility (0.08 g/100g at 18.5°C). Use a binary solvent system.
Solvent: Prepare a 1:1 mixture of Ethanol and Water .[5][6]
Dissolution: Dissolve the crude p-nitroaniline in the minimum amount of boiling ethanol.
De-colorization:
Remove from heat (safety first: ethanol is flammable).
Add Activated Carbon (approx. 1-2% of sample weight).
Boil gently for 5-10 minutes.
Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove the carbon.
Crystallization:
Add hot water to the filtrate until slight turbidity appears.
Add a few drops of ethanol to clear it.
Allow to cool slowly to room temperature, then chill in an ice bath.
Wash: Filter crystals and wash with cold 1:1 Ethanol/Water.
Data: Solubility Profile
Solvent
Solubility (p-NA)
Role in Purification
Water (Cold)
Very Low (~0.08%)
Anti-solvent (forces crystallization)
Ethanol (Hot)
High
Dissolving medium
Dilute HCl
Insoluble
Washes away Aniline impurities
Ether
Soluble
Used for extraction (not recrystallization)
Tier 3: The "Meta" Challenge (Advanced)
Issue: I have trace m-nitroaniline (m-NA) contamination. Recrystallization isn't removing it.
Diagnosis: Meta and Para isomers have similar solubilities and boiling points. However, they have distinct basicity (pKa) profiles and polarity.
Note: The nitro group at the para position exerts a stronger electron-withdrawing resonance effect, making the amine less basic.
Strategy A: Chromatographic Separation (HPLC)
For high-purity requirements (>99.5%), HPLC is required.
Column: C18 (Reverse Phase).
Mobile Phase: Water/Acetonitrile (Gradient or Isocratic 60:40).
Elution Order (Reverse Phase):
p-Nitroaniline: Most polar (elutes first).
m-Nitroaniline: Intermediate.
o-Nitroaniline: Least polar (elutes last).
Tip: If peaks overlap, add 0.1% Phosphoric Acid to the water phase to suppress ionization of silanols and sharpen the peaks.
Strategy B: Selective Acid Wash (Bulk)
Because m-NA is ~30x more basic than p-NA, careful washing can help.
Pulverize the solid product.
Wash with 2M Hydrochloric Acid .
m-NA is more likely to protonate and dissolve into the aqueous acid layer than p-NA.
Filter immediately. Warning: Yield loss will occur, but purity increases.
Tier 4: Chemical Troubleshooting (FAQs)
Q: My product is sticky/oily even after drying.
Cause: Presence of unreacted Aniline. Aniline is a liquid at room temperature and acts as a solvent, preventing crystallization.
Fix: Wash the solid with dilute HCl (1M) . Aniline (pKa ~4.[8]6) will instantly form water-soluble Anilinium Chloride and wash away. Nitroanilines (pKa < 2.5) will remain as solids.
Q: I see a "ghost peak" in my HPLC after the main peak.
Cause: Likely o-nitroaniline if you skipped steam distillation, or m-nitroaniline if the synthesis lacked regio-control.
Fix: Check the retention time. If it's o-NA (late eluter in RP), go back to Tier 1 (Steam Distillation) . Recrystallization is inefficient for removing o-NA.
Decision Matrix for Purification
Caption: Logical workflow for selecting the correct purification method based on impurity profile.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
PubChem. 3-Nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Available at: [Link]
Stability enhancement of HC Red No. 3 in oxidative hair dye kits
The following guide is designed as an advanced technical support resource for formulation scientists and R&D professionals working with HC Red No. 3 (2-((4-amino-3-nitrophenyl)amino)ethanol) in oxidative hair color syste...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as an advanced technical support resource for formulation scientists and R&D professionals working with HC Red No. 3 (2-((4-amino-3-nitrophenyl)amino)ethanol) in oxidative hair color systems.[1][2][3]
Executive Technical Overview
HC Red No. 3 is a semi-permanent (direct) nitro-dye frequently incorporated into oxidative (permanent) hair dye kits to boost red/copper tonality.[1][2][3] Unlike oxidative precursors (e.g., PPD, PTD) that require oxidation to form color, HC Red No. 3 is chromophorically complete.[2][3]
The Challenge: In an oxidative kit, this dye is exposed to a hostile environment: high pH (9.0–10.5 via Ammonia/MEA) and strong oxidation (Hydrogen Peroxide,
).[3] This can lead to oxidative cleavage , ring reduction , or precipitation , resulting in "color drift" (the red tone fading before rinsing) or poor shelf stability.[3]
This guide addresses these specific failure modes with mechanistic troubleshooting.
Q1: Upon mixing the color cream with the developer (20-40 vol), the red tone of the mass fades or shifts yellow within 10 minutes. Why is this happening?
Senior Scientist Analysis:
This is a classic symptom of radical-induced chromophore destruction .[2][3] While HC Red No. 3 is relatively stable against mild oxidation, the presence of trace transition metals (Fe, Cu) in your water or raw materials can catalyze the decomposition of
into highly reactive hydroxyl radicals () via the Fenton reaction.[3] These radicals attack the nitro-amine conjugation system of the dye.[2]
Corrective Protocol:
Chelation Upgrade: Ensure you are using a robust chelating system.[2][3] Disodium EDTA (0.1%) is standard, but Tetrasodium EDTA or Etidronic Acid (0.1–0.2%) is superior at high pH.[1][2][3]
Antioxidant Buffer: You must establish a "sacrificial protection" layer.[2][3] The antioxidant must consume the initial burst of oxygen without inhibiting the oxidative precursors (if present).
Recommendation: Use Erythorbic Acid (0.2–0.4%) or Sodium Sulfite (0.3–0.5%).[1][2][3] Erythorbic acid is often preferred for preserving red tones compared to ascorbic acid, which can sometimes degrade into browning products.[3]
Validation Experiment (Stress Test):
Prepare a solution of 0.5% HC Red No. 3 in pH 10 buffer + 6%
. Measure absorbance at (approx. 500-510 nm) over 30 mins.
Q2: We are seeing fine, dark maroon crystals forming in the dye tube after 3 months of stability testing at 4°C. How do we prevent this?
Senior Scientist Analysis:
HC Red No. 3 has low water solubility (approx.[2][3] 0.28% w/w).[2][3][5] In a cream base, it relies on the solvent phase.[3] Crystallization at low temperature indicates the solvent capacity has been exceeded due to the "salting out" effect of high electrolyte loads (sulfites, sulfates) or simply insufficient solubilizers.
Corrective Protocol:
Solvent Polarity Adjustment: Increase the ratio of glycol ethers.
Recommendation: Incorporate Ethoxydiglycol (Transcutol) or Propylene Glycol at 3–5%.[1][2][3] These act as coupling agents, bridging the lipophilic dye with the aqueous phase.
Hydrotropic Action: Add a hydrotrope like Urea (1–3%) or Sodium Xylenesulfonate (if compatible with viscosity requirements) to disrupt crystal lattice formation.[2][3]
Data: Solubility Limits of HC Red No. 3
Solvent System
Solubility Limit (25°C)
Risk Level (Formulation)
Water (pH 7)
0.28%
High
Ethanol (96%)
~1.5%
Low
Propylene Glycol
~2.0%
Low
Water + 3% NaCl
<0.1%
Critical (Salting Out)
Category C: pH Sensitivity & Hydrolysis[1][2]
Q3: The dye appears stable in the tube, but the final hair color result is inconsistent (sometimes dull) when using MEA (Monoethanolamine) instead of Ammonia.
Senior Scientist Analysis:
This is likely a partitioning issue rather than chemical degradation.[2][3] HC Red No. 3 is a non-ionic / weakly cationic molecule depending on pH.[2][3] MEA-based formulations often have a higher oil load or different viscosity profile, which can trap the direct dye in the micellar phase, preventing it from diffusing into the hydrophilic hair cortex efficiently.
Corrective Protocol:
Diffusion Enhancers: Use Benzyl Alcohol (1–2%) as a penetrant.[2][3] It swells the hair cuticle and increases the partition coefficient of the dye into the fiber.
pH Buffering: Ensure the pH is locked. If the pH drifts below 9.0 during the process, the hair swelling decreases, limiting dye uptake. Use an Ammonium Bicarbonate/Ammonia buffer or high-capacity MEA buffer system.[1][2][3]
Visualizing the Stabilization Mechanism
The following diagram illustrates the pathway of oxidative attack and the intervention points for stabilizers.
Caption: Figure 1.[2][3] Mechanism of radical-induced degradation of HC Red No. 3 and inhibition pathways via chelation and antioxidant scavenging.[1][2][3]
Experimental Protocols
Protocol A: Accelerated Stability Stress Test (ASST)
Use this protocol to validate your antioxidant system.[1][3]
Preparation:
Control Base: Standard O/W emulsion with 0.5% HC Red No. 3, pH 10.0 (Ammonia).
Test Base: Control Base + 0.4% Erythorbic Acid + 0.2% Tetrasodium EDTA.[2][3]
Oxidative Challenge:
Mix both bases 1:1 with 20 Volume (6%) Hydrogen Peroxide .
Incubation:
Place mixtures in a water bath at 40°C for 45 minutes (simulating an extreme on-head process).
Scientific Committee on Consumer Safety (SCCS). (2010).[2][3] Opinion on HC Red n° 3. European Commission.[2][3] SCCS/1293/10.[2][3][6][7]
[Link]
National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for CID 3465817, HC Red 3.
[Link][2][3]
Cosmetic Ingredient Review (CIR). (2011).[2][3] Final Report on the Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology.
[Link][1][2][3]
Technical Comparison Guide: HPLC-MS/MS vs. Alternative Modalities for 4-Morpholinyl-3-Nitroaniline Quantitation
Executive Summary: The Genotoxic Impurity Challenge 4-Morpholinyl-3-nitroaniline (also known as 3-nitro-4-morpholinoaniline or N-(3-nitro-4-morpholinophenyl)amine) is a critical intermediate in the synthesis of oxazolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Genotoxic Impurity Challenge
4-Morpholinyl-3-nitroaniline (also known as 3-nitro-4-morpholinoaniline or N-(3-nitro-4-morpholinophenyl)amine) is a critical intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid . Due to its nitroaniline core, it is classified as a potentially genotoxic impurity (GTI) . Regulatory guidelines (ICH M7) typically require GTIs to be controlled to threshold levels (often <10 ppm or even ppb levels depending on daily dose), far below the detection limits of standard purity assays.
This guide objectively compares the industry "Gold Standard" HPLC-MS/MS method against traditional HPLC-UV and GC-MS alternatives. While HPLC-UV is sufficient for raw material assay (>98% purity), it fails to meet the sensitivity requirements for trace impurity analysis. Conversely, while GC-MS offers sensitivity, the thermal instability and polarity of the morpholine moiety necessitate cumbersome derivatization.
Verdict:LC-MS/MS (Triple Quadrupole) is the superior modality for this analyte due to its ability to quantify underivatized samples at sub-ppm levels with high specificity.
Technical Deep Dive: The HPLC-MS/MS Method
This section details the optimized protocol for detecting 4-morpholinyl-3-nitroaniline. The method relies on the proton affinity of the morpholine nitrogen and the nitro group's electronegativity, making Positive Electrospray Ionization (ESI+) the ideal interface.
Chromatographic & Mass Spectrometric Conditions
Parameter
Specification
Rationale
Column
C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm)
Core-shell particles provide UPLC-like resolution at lower backpressures; C18 retains the moderately polar aniline core.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH ensures protonation of the morpholine nitrogen ([M+H]+ formation).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile provides sharper peak shapes for nitrogenous bases compared to Methanol.
Gradient
5% B to 90% B over 8 min
Gradient elution is necessary to separate the polar impurity from the bulk drug substance (Linezolid).
Flow Rate
0.4 - 0.6 mL/min
Compatible with standard ESI source desolvation capacities.
Ionization
ESI Positive Mode
The basic morpholine nitrogen readily accepts a proton.
Loss of -NO2 (46 Da) is characteristic of nitroaromatics; ring cleavage confirms structure.
Experimental Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the "dilute-and-shoot" capability of LC-MS/MS which avoids the derivatization steps required by GC.
Caption: Workflow for trace analysis of 4-morpholinyl-3-nitroaniline using LC-MS/MS (MRM mode).
Comparative Analysis: LC-MS/MS vs. Alternatives
To validate the choice of LC-MS/MS, we must compare it against the most common alternatives found in legacy pharmacopeial monographs.
Performance Matrix
Feature
HPLC-MS/MS (Recommended)
HPLC-UV (Traditional)
GC-MS (Alternative)
Detection Limit (LOD)
0.05 - 0.1 ppm
50 - 100 ppm
1 - 10 ppm
Selectivity
High (Mass filtration eliminates matrix interference)
Low (Co-eluting peaks absorb at same UV wavelength)
Medium (Requires separation from derivatization byproducts)
Sample Prep
Simple Dissolution (Dilute-and-Shoot)
Simple Dissolution
Complex (Derivatization often required for morpholine)
Linearity Range
0.1 ppm - 100 ppm
100 ppm - 5000 ppm
1 ppm - 100 ppm
Throughput
High (5-10 min run)
High (10-15 min run)
Low (Long temp gradients + prep time)
Critical Analysis
Why not HPLC-UV?
While 4-morpholinyl-3-nitroaniline has a chromophore (nitroaniline core absorbs ~254 nm and ~380 nm), the extinction coefficient is insufficient for detecting <10 ppm levels in the presence of a concentrated API matrix (Linezolid), which saturates the UV detector. UV is suitable for assay (purity) but not impurity profiling at GTI levels.
Why not GC-MS?
Morpholine derivatives are polar and can tail significantly on non-polar GC columns (e.g., DB-5).
Direct injection often leads to thermal degradation of the nitro group.
Derivatization (e.g., with acetic anhydride or trifluoroacetic anhydride) improves volatility but adds variability and risk of incomplete reaction, compromising the "Trustworthiness" of the validation.
Method Validation Framework (ICH Q2/M7)
To ensure the method is "field-proven," the following validation parameters must be met. This protocol assumes a limit of 10 ppm relative to the drug substance.
Validation Parameters & Acceptance Criteria
Parameter
Experimental Protocol
Acceptance Criteria
Specificity
Inject Blank, Placebo, and Unspiked API.
No interference at retention time of analyte > 30% of LOQ.
Linearity
Prepare 6 levels from LOQ to 150% of limit (e.g., 0.5 ppm to 15 ppm).
The detection relies on the protonation of the tertiary amine in the morpholine ring. In the collision cell (Q2), the energy applied causes the weakest bond to break. In nitro-aromatics, the C-N bond of the nitro group is labile, often leading to the loss of NO₂ (neutral loss of 46 Da) or NO (30 Da). The specific transition of 224.1 → 178.1 corresponds to
, a highly specific fragmentation path that effectively eliminates background noise from the API matrix.
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
European Medicines Agency. (2006).[3] Guideline on the Limits of Genotoxic Impurities.[3][4]Link
BenchChem. (2025).[1] Comparative Guide to the Validation of LC-MS/MS Methods for Nitroaniline Derivatives.Link
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7423, 3-Nitroaniline (Structural Analog Reference).Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Dyeing Efficiency of HC Red No. 3 vs. HC Red No. 1
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
In the development of semi-permanent (non-oxidative) hair colorants, the selection between nitro-aromatic amine dyes is often a trade-off between diffusion kinetics and substantivity .[1] This guide provides a technical comparison of HC Red No. 3 and HC Red No. 1 , two critical chromophores in the cosmetic chemist's library.
While both are nitro-phenylenediamine derivatives, their performance profiles diverge significantly due to differences in hydrophobicity (LogP) and molecular size. HC Red No. 3 exhibits superior water solubility and rapid diffusion rates, making it ideal for quick-uptake formulations. In contrast, HC Red No. 1 demonstrates higher hydrophobicity and substantivity, offering enhanced wash fastness at the cost of requiring solvent-assisted delivery systems.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The dyeing efficiency of non-reactive (direct) dyes on keratin fibers is governed by Fickian diffusion, where the diffusion coefficient (
) and partition coefficient () are dictating variables.
Property
HC Red No. 3
HC Red No. 1
Implication for Dyeing
CAS Number
2871-01-4
2784-89-6
—
Chemical Name
2-[(4-Amino-2-nitrophenyl)amino]ethanol
4-amino-2-nitrodiphenylamine
—
Molecular Weight
197.19 g/mol
229.24 g/mol
HC Red 3 diffuses faster due to smaller molecular volume.
LogP (Octanol/Water)
~1.9 (pH dependent)
2.42
HC Red 1 is more lipophilic, indicating higher affinity for the hydrophobic cuticle/cortex interface.
Water Solubility
~2.8 mg/mL (Soluble)
0.003–0.005 mg/mL (Insoluble)
HC Red 1 requires co-solvents (e.g., ethanol, benzyl alcohol) for effective uptake.
pKa
Basic amine functionality
Weakly basic
Influence of pH on ionization state affects uptake.
Structural Visualization
The following diagram contrasts the molecular "personality" of the two dyes, highlighting the steric and solubility drivers.
Understanding the mechanism is crucial for optimizing the chassis (base formulation).
HC Red No. 3 (The Diffuser): Due to its ethanolamine side chain, this molecule has a smaller hydrodynamic radius and higher water solubility. It follows a pore-diffusion model where it easily penetrates the water-swollen non-keratinous regions of the hair shaft.
HC Red No. 1 (The Partitioner): With an additional phenyl ring, this molecule is bulky and hydrophobic. It relies heavily on the partition mechanism . It does not "dissolve" into the hair water; rather, it partitions from the solvent phase into the solid keratin phase.
Critical Insight: If you formulate HC Red No. 1 in a purely aqueous base without co-solvents, uptake will be near zero because the dye cannot leave the solid/crystalline state to enter the fiber.
Experimental Protocol: Dyeing Efficiency Assay
To objectively compare these dyes, a standardized "tress test" protocol is required. This protocol ensures self-validating results by controlling for hair porosity and solvent effects.
Materials
Substrate: Standardized Yak hair or Bleached European Virgin Hair (2g tresses).
Dye Solution: 1.0% w/w dye in base.
Base Matrix:
System A (Aqueous): Water + Thickener (Hydroxyethylcellulose).
System B (Solvent-Enhanced): Water (70%) + Ethanol (20%) + Benzyl Alcohol (5%) + Thickener.
Measurement: Spectrophotometer (CIELAB
).
Step-by-Step Workflow
Preparation: Wash tresses with 10% Sodium Lauryl Sulfate (SLS) solution to remove surface lipids. Dry to 100%.
Application: Apply dye formulation at a liquor ratio of 1:5 (1g dye per 5g hair).
Incubation:
Wrap in plastic film (occlusive).
Incubate at 30°C for 30 minutes .
Rinsing: Rinse with warm water (37°C) until runoff is clear.
Drying: Air dry or blow dry at low heat.
Quantification: Measure
values at 3 points along the tress. Calculate Total Color Difference () relative to undyed control.
Performance Comparison Data
The following data summarizes typical performance characteristics derived from SCCS opinions and solubility-based modeling.
Table 1: Comparative Dyeing Metrics
Metric
HC Red No. 3
HC Red No. 1
Analysis
Uptake () in Water Base
High (35-45)
Low (<10)
HC Red 1 fails in water-only bases due to insolubility.
Uptake () in Solvent Base
High (40-50)
Very High (45-55)
Solvent carriers unlock HC Red 1's high affinity potential.
Wash Fastness (5 Shampoos)
Moderate (Fade ~30%)
Excellent (Fade ~10-15%)
Hydrophobicity of Red 1 prevents desorption during washing.
Light Fastness
Moderate
Good
Aromatic stabilization in Red 1 offers better UV resistance.
Leveling (Evenness)
Excellent
Moderate
Red 1 may "spot" if solvent distribution is uneven.
Mechanism Diagram: Uptake Pathways
Figure 2: Kinetic pathways showing the diffusion advantage of HC Red 3 vs. the partition dependency of HC Red 1.[1]
Critical Analysis & Recommendations
When to use HC Red No. 3:
Target: Quick-application products (5-10 min conditioners).
Formulation: Water-based gels, shampoos, or conditioners where high solvent loads are undesirable.
Mechanism: Relies on its small size and polarity to "rush" into the hair.
Risk: Lower wash fastness; consumers may see color rinse out after 3-4 washes.
A Guide to the Spectroscopic Analysis of 4-morpholinyl-3-nitroaniline: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth analysis of the 1H NMR spectral assig...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth analysis of the 1H NMR spectral assignment of 4-morpholinyl-3-nitroaniline, a molecule of interest due to the presence of pharmacologically relevant morpholine and nitroaniline scaffolds.[1][2][3] We will not only predict and interpret its proton NMR spectrum but also compare this primary analytical technique with alternative methods, offering a holistic view of its structural elucidation.
The Power of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] The key parameters derived from a 1H NMR spectrum are:
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[4]
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): Describes the number of neighboring protons, following the n+1 rule for simple systems.[4]
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.
Predicted 1H NMR Spectral Assignment of 4-morpholinyl-3-nitroaniline
Caption: Predicted proton environments in 4-morpholinyl-3-nitroaniline.
Aromatic Region (Predicted δ 6.5 - 8.0 ppm):
The substitution pattern on the aniline ring dictates the chemical shifts and coupling of the aromatic protons. The morpholino group is an electron-donating group, while the nitro group is strongly electron-withdrawing.
H-2: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating morpholino group. The deshielding effect of the nitro group will dominate, causing this proton to appear at the most downfield position in the aromatic region, likely as a doublet due to coupling with H-6.
H-6: This proton is ortho to the morpholino group and meta to the nitro group. The shielding effect of the morpholino group will shift it upfield relative to H-2. It is expected to appear as a doublet of doublets due to coupling with both H-2 (meta coupling, smaller J value) and H-5 (ortho coupling, larger J value).
H-5: This proton is para to the nitro group and ortho to the amino group (within the morpholine substituent). It will be the most shielded of the aromatic protons and is expected to appear as a doublet due to ortho coupling with H-6. The signal for the exocyclic NH2 protons in related nitroanilines can sometimes overlap with aromatic signals.[5][6]
Morpholine Region (Predicted δ 3.0 - 4.0 ppm):
The morpholine ring typically exhibits two distinct signals due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms.[7]
-O-CH2- protons (Predicted δ ~3.8 ppm): These protons are adjacent to the electronegative oxygen atom and will be deshielded, appearing further downfield. They will likely appear as a triplet or a more complex multiplet.[7]
-N-CH2- protons (Predicted δ ~3.2 ppm): These protons are adjacent to the nitrogen atom and will be slightly more shielded than the O-CH2 protons, appearing further upfield. They are also expected to be a triplet or multiplet.[7]
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-2
7.8 - 8.0
Doublet (d)
1H
H-6
7.0 - 7.2
Doublet of Doublets (dd)
1H
H-5
6.6 - 6.8
Doublet (d)
1H
O-CH2
~ 3.8
Triplet (t) or Multiplet (m)
4H
N-CH2
~ 3.2
Triplet (t) or Multiplet (m)
4H
NH2
Broad singlet
2H
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.
Caption: Interplay of different analytical techniques for structural confirmation.
1. Carbon-13 NMR (13C NMR) Spectroscopy:
Principle: 13C NMR detects the carbon nuclei in a molecule, providing information about the carbon skeleton.
Comparison:
Strengths: Directly observes the carbon framework, providing complementary information to 1H NMR. It is particularly useful for identifying quaternary carbons which are invisible in 1H NMR. The chemical shifts of the aromatic carbons would be influenced by the electron-donating morpholino and electron-withdrawing nitro groups.[8] The morpholine carbons would appear in the aliphatic region.[8]
Limitations: The natural abundance of 13C is low (~1.1%), making it a less sensitive technique than 1H NMR.[9] Spectra can take longer to acquire.
2. Mass Spectrometry (MS):
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and information about fragmentation patterns.
Comparison:
Strengths: Provides the exact molecular weight of the compound (C10H13N3O3, MW = 223.23 g/mol ), confirming the molecular formula.[1][3] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns can reveal structural motifs.
Limitations: Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish based on mass alone.
3. Infrared (IR) Spectroscopy:
Principle: IR spectroscopy measures the vibrations of bonds within a molecule, which are characteristic of specific functional groups.
Comparison:
Strengths: Excellent for identifying the presence of key functional groups. For 4-morpholinyl-3-nitroaniline, we would expect to see characteristic stretches for:
N-H bonds of the primary amine (~3300-3500 cm⁻¹).
C-H bonds of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic morpholine ring (~2850-2960 cm⁻¹).
Asymmetric and symmetric N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1300-1370 cm⁻¹, respectively).
C-N and C-O stretching of the morpholine ring.
Limitations: Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" can be complex and difficult to interpret for large molecules.
Experimental Protocol: 1H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]
1. Sample Preparation:
a. Weigh 5-10 mg of 4-morpholinyl-3-nitroaniline.
b. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.[10][11]
c. Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[8]
2. NMR Spectrometer Setup:
a. Insert the NMR tube into the spectrometer probe.
b. Lock the spectrometer on the deuterium signal of the solvent.[8]
c. Shim the magnetic field to optimize homogeneity and achieve sharp signals.[8]
3. Data Acquisition:
a. Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
b. Apply a calibrated 90° pulse.
c. Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
d. Process the FID using a Fourier transform to obtain the frequency-domain spectrum.
e. Phase and baseline correct the spectrum.
f. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
The structural elucidation of 4-morpholinyl-3-nitroaniline is most effectively achieved through a synergistic approach. While 1H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, its findings should be corroborated by complementary techniques. 13C NMR confirms the carbon skeleton, mass spectrometry verifies the molecular weight and formula, and IR spectroscopy identifies key functional groups. By integrating the data from these methods, researchers can achieve an unambiguous and robust structural assignment, a critical step in the journey of drug discovery and development.
References
ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine...[Link]
ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and...[Link]
Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.[Link]
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.[Link]
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.[Link]
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.[Link]
University of East Anglia. Tables For Organic Structure Analysis.[Link]
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.[Link]
FTIR spectral analysis peaks for nitro and morpholine groups validation
Topic: FTIR Spectral Analysis Peaks for Nitro and Morpholine Groups Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Structural Fi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Spectral Analysis Peaks for Nitro and Morpholine Groups Validation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Fingerprint
In pharmaceutical development, the rapid and unequivocal validation of functional groups is a critical quality gate. The Nitro (
) group, a key pharmacophore in antibiotics (e.g., Chloramphenicol) and explosives, and the Morpholine ring, a ubiquitous solubility-enhancing heterocycle (e.g., Linezolid, Gefitinib), present unique spectral challenges.
This guide moves beyond basic peak assignment. It objectively compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives—Raman and NMR—and provides a self-validating protocol for confirming these moieties in complex matrices. While NMR remains the structural gold standard, we demonstrate why FTIR is the superior choice for high-throughput functional validation due to its sensitivity to dipolar vibrations.
Technical Deep Dive: The Physics of Vibration
To validate these groups, one must understand the mechanical causality behind their spectral signatures.
The Nitro Group (
)
The nitro group is a resonance hybrid, resulting in N-O bond orders between 1 and 2. This high polarity creates a massive change in dipole moment during stretching, making
one of the strongest absorbers in the IR spectrum.[1]
Asymmetric Stretch (
): The two N-O bonds stretch out of phase.[1] This requires higher energy and appears at higher wavenumbers.[2]
Symmetric Stretch (
): The bonds stretch in phase.
Electronic Environment: Conjugation with an aromatic ring (e.g., nitrobenzene) delocalizes electrons, weakening the N-O force constant and shifting peaks to lower wavenumbers compared to aliphatic nitro groups.
The Morpholine Ring
Morpholine is a six-membered heterocycle containing both an ether (C-O-C) and an amine (C-N-C).[3] Its spectrum is a composite of these functionalities, complicated by ring conformational modes (Chair-Equatorial vs. Chair-Axial).
Ether Linkage: The C-O-C asymmetric stretch is the diagnostic anchor.
Ring Breathing: Whole-ring deformations often appear in the fingerprint region (
).
Methylene Deformations: The
groups adjacent to the heteroatoms experience inductive effects, shifting their scissoring/bending modes distinct from standard alkyl chains.
Table 1: Critical Wavenumber Assignments
Use this table to set your software’s peak-picking thresholds.
Moiety
Vibration Mode
Frequency Range ()
Intensity
Causality / Notes
Nitro ()
Asymmetric Stretch ()
1550 – 1475 (Aromatic)1560 – 1540 (Aliphatic)
Very Strong
Primary diagnostic. Shifts lower with conjugation. Overlaps with Amide II.
Symmetric Stretch ()
1360 – 1290 (Aromatic)1390 – 1370 (Aliphatic)
Strong
Often sharper than . Verify ratio with to confirm.
C-N Stretch
870 – 850
Medium
Often obscured by aromatic C-H out-of-plane bends.
Morpholine
C-O-C Stretch ()
1150 – 1080
Strong
Characteristic ether band. Look for broadness due to polarity.
C-N Stretch
1250 – 1020
Medium
Overlaps with C-O-C; usually appears as a shoulder or secondary peak.
Ring C-H Stretch
2980 – 2850
Medium
adjacent to O/N. Look for "Bohlmann bands" (2700-2800) if lone pair is anti-periplanar.
Ring Deformation
890 – 835
Weak/Med
"Breathing" mode. Useful for confirming cyclic structure vs linear chain.
Comparative Performance Analysis
Is FTIR the right tool? Below is an objective comparison of FTIR against Raman (its vibrational cousin) and NMR (the structural heavy lifter).
Expert Insight: Use NMR to characterize the molecule for the first time. Use FTIR for every subsequent batch release or stability test. FTIR is faster and detects the functional integrity of the Nitro/Morpholine groups better than Raman in fluorescent drug matrices.
Validation Protocol: A Self-Validating System
To ensure "Trustworthiness" (the T in E-E-A-T), this protocol includes internal checks. We utilize Attenuated Total Reflectance (ATR) due to its reproducibility and ease of use for solid pharmaceuticals.
Equipment & Reagents[4][5][6][7]
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond ATR accessory.
Resolution: 4
(Standard) or 2 (High Res for resolving overlaps).
Scans: 32 (Screening) or 64 (Validation).
Reference: Polystyrene film (for wavenumber calibration).
Step-by-Step Workflow
System Suitability Test (SST):
Run background (air).
Run Polystyrene film. Validation Check: Confirm peak at
.
Sample Preparation:
Place ~5 mg of sample on the Diamond crystal.
Apply pressure (typically ~1000 psi) until the preview spectrum stabilizes. Expert Tip: Inconsistent pressure leads to variable peak intensities.
Acquisition:
Collect spectrum (4000–400
).
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
Normalize to the strongest non-interfering peak (often an aromatic C-C stretch at ~1600
) for quantitative comparison.
Visualization: Validation Logic Flow
The following diagram illustrates the decision logic for validating these specific groups.
Caption: Logic flow for sequential validation of Nitro and Morpholine moieties, prioritizing the strongest dipole changes first.
Troubleshooting & Interferences
Even with high-quality data, overlaps occur. Here is how to resolve them using "Causality" principles.
Scenario A: The Amide Overlap
Problem: The Nitro asymmetric stretch (~1550
) overlaps with the Amide II band (N-H bend/C-N stretch) common in peptide drugs.
Solution:
Look for the Symmetric Partner: The Amide group does not have a corresponding strong peak at 1350
. If the 1350 peak is absent, the 1550 peak is likely Amide, not Nitro.
Derivative Spectroscopy: Apply the 2nd derivative to the spectrum. This mathematical operation separates overlapping shoulders into distinct minima.
Scenario B: Morpholine vs. Alkyl Ethers
Problem: Distinguishing Morpholine's C-O-C from a standard aliphatic ether.
Solution:
Check the C-N: A standard ether lacks the C-N stretch (~1130
). Morpholine must show both C-O-C and C-N characteristics.
Conformational Markers: Morpholine often shows specific "Bohlmann bands" (C-H stretches ~2700-2800
) if the nitrogen lone pair is anti-periplanar to adjacent C-H bonds. Standard ethers lack this.
Visualization: Spectral Interference Resolution
Caption: Differentiating Nitro groups from Amide impurities using the symmetric stretch as a confirmation marker.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for peak assignments).
BenchChem. (2025).[1] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link
National Institutes of Health (NIH). (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Link
Thermo Fisher Scientific. (2024). Comparison of Raman and FTIR Spectroscopy. Link
ChemicalBook. Morpholine IR Spectrum & Characteristic Peaks. Link
Comparative Mutagenicity of Nitroaniline Hair Dyes: An In-Depth Analysis by the Ames Test
A Senior Application Scientist's Guide for Researchers and Toxicologists This guide provides a comprehensive comparison of the mutagenic potential of nitroaniline compounds, commonly used as ingredients in hair dye formu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Toxicologists
This guide provides a comprehensive comparison of the mutagenic potential of nitroaniline compounds, commonly used as ingredients in hair dye formulations, utilizing the bacterial reverse mutation assay, or Ames test. It is designed for researchers, scientists, and drug development professionals, offering not only experimental data but also the scientific rationale behind the testing strategy and an in-depth, field-proven protocol.
Introduction: The Ames Test in Cosmetic Safety Assessment
The bacterial reverse mutation test, developed by Dr. Bruce Ames, is a cornerstone of genetic toxicology and a primary screening tool for evaluating the mutagenic potential of chemical compounds.[1][2] Its widespread adoption by regulatory bodies worldwide, including for the safety assessment of cosmetic ingredients, is due to its speed, cost-effectiveness, and high sensitivity in detecting a wide range of DNA-reactive substances.[1][3] The assay's fundamental principle lies in its use of specific, genetically engineered strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and thus cannot grow on a histidine-deficient medium.[1] A chemical's mutagenic activity is quantified by its ability to cause a reverse mutation (reversion) in these bacteria, restoring the functional gene and enabling them to grow into visible colonies on a histidine-free agar plate.[4] A dose-dependent increase in the number of these revertant colonies compared to a negative control indicates a positive mutagenic response.[5]
Nitroaromatic compounds, including the nitroaniline derivatives found in hair dyes, are a class of chemicals that have long been scrutinized for their potential genotoxicity.[6][7] This guide will focus on a comparative analysis of these compounds, elucidating the structural nuances that dictate their mutagenic potency.
The Mechanism of Mutagenicity of Nitroaromatic Compounds
The mutagenicity of many nitroaromatic compounds is not direct. Instead, it is often dependent on their metabolic activation to chemically reactive intermediates that can then bind to DNA and induce mutations. In the context of the Ames test, this activation is primarily mediated by bacterial enzymes called nitroreductases.[8][9][10]
These enzymes reduce the nitro group (-NO2) on the aromatic ring in a stepwise fashion to form nitroso (-NO), and ultimately, hydroxylamino (-NHOH) derivatives.[11][12] The N-hydroxyarylamine metabolite is a highly reactive electrophile that can form covalent adducts with DNA, leading to errors in DNA replication and, consequently, mutations.[11]
Direct-Acting vs. Pro-mutagens: Some nitroaromatics are "direct-acting" mutagens, meaning they are reactive enough to cause mutations without prior metabolic activation. However, many are "pro-mutagens," requiring enzymatic conversion to exert their mutagenic effects.[7]
The Role of Bacterial Nitroreductases: The Salmonella typhimurium strains used in the Ames test possess these critical nitroreductase enzymes.[9] The importance of this bacterial metabolism is demonstrated by the significantly reduced mutagenic response of these compounds in specially designed nitroreductase-deficient strains (e.g., TA98NR).[7][10]
Mammalian Metabolism (S9 Mix): To simulate what might occur in the human body, the Ames test is also performed in the presence of a mammalian metabolic activation system, known as the S9 mix.[3][13] This is a supernatant fraction of a rat liver homogenate, containing cytochrome P450 enzymes and other metabolic enzymes.[9] For some compounds, metabolic activation by the S9 mix can either enhance or detoxify the chemical, providing a more comprehensive toxicological profile.
The following diagram illustrates the bioactivation pathway of nitroaromatic compounds.
Caption: Bioactivation of nitroaromatic compounds to DNA-reactive metabolites.
Comparative Mutagenicity Data
The mutagenic potential of nitroaniline hair dyes is highly dependent on their chemical structure, particularly the position of the nitro (-NO2) and amino (-NH2) groups on the benzene ring.[14] The following table summarizes representative Ames test data for several nitroaniline compounds, highlighting these structure-activity relationships.
Data are representative and compiled from multiple sources for illustrative purposes. Actual values can vary between laboratories.
Analysis of Comparative Data:
High Potency of Diamino-nitro Compounds: 2-Nitro-p-phenylenediamine and 4-nitro-o-phenylenediamine, which are both diaminobenzene derivatives, exhibit strong to very strong mutagenicity, particularly in the frameshift-sensitive strain TA98.[7][15] This suggests their metabolites are potent inducers of insertion or deletion mutations.
Direct-Acting Mutagenicity: A significant observation is the high mutagenic activity of these compounds without the addition of the mammalian S9 metabolic activation mix.[7] This indicates that the bacterial nitroreductases are highly efficient at converting these specific structures into their ultimate mutagenic forms.
Influence of Isomer Position: The relative positions of the functional groups are critical. For instance, p-nitroaniline and o-nitroaniline, which have only one amino group, show significantly weaker or no mutagenic activity compared to their di-amino counterparts under similar test conditions.[14][16] This highlights the complex interplay between the electron-donating amino groups and the electron-withdrawing nitro group in determining the molecule's susceptibility to metabolic activation and its subsequent reactivity with DNA.
Experimental Protocol: Ames Test for Hair Dye Ingredients (OECD 471 Compliant)
This protocol outlines the key steps for conducting a bacterial reverse mutation test consistent with the OECD 471 guideline.[17][18]
Materials
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrA.[13] Strains should be obtained from a reputable supplier and their genetic integrity (histidine/tryptophan requirement, rfa mutation, uvrB deletion, presence of pKM101 plasmid) must be verified.
Test Compound and Vehicle: Nitroaniline compound of interest, dissolved in a suitable, non-mutagenic solvent (e.g., DMSO).
Media and Reagents: Vogel-Bonner Medium E (minimal glucose agar plates), top agar (containing a trace amount of histidine and biotin), Nutrient Broth.[2]
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor solution (NADP, Glucose-6-phosphate).[17]
Controls:
Negative (Vehicle) Control: The solvent used to dissolve the test compound.[2]
Benchmarking Absolute Purity: HC Red No. 3 Analysis via Differential Scanning Calorimetry
Executive Summary: The Reference Standard Paradox In pharmaceutical and cosmetic development, the purity of a starting material is often determined by High-Performance Liquid Chromatography (HPLC).[1][2] However, this pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Reference Standard Paradox
In pharmaceutical and cosmetic development, the purity of a starting material is often determined by High-Performance Liquid Chromatography (HPLC).[1][2] However, this presents a fundamental logical loop: To quantify the purity of a sample via HPLC, you need a reference standard of known purity. How do you validate the "primary" standard?
This guide benchmarks the purity of HC Red No. 3 (2-[(4-amino-2-nitrophenyl)amino]ethanol), a semi-permanent hair dye and nitrophenylenediamine derivative, using Differential Scanning Calorimetry (DSC) .[1][2][3] Unlike chromatography, DSC is an absolute method.[1] It derives purity from the physics of melting point depression (thermodynamics) rather than signal comparison.[1][4]
This guide is designed for researchers who need to establish a "Gold Standard" for HC Red No. 3 when commercial reference materials are unavailable or of questionable integrity.
The Physics of Purity: Why DSC?
The Van't Hoff Principle
DSC purity determination relies on the Van't Hoff equation , which describes how impurities lower the melting point of a crystalline substance.[4] In a pure system, melting occurs at a single, sharp temperature (
).[1] As impurities increase, the melting peak broadens and shifts to a lower temperature ().[5][6]
The following diagram illustrates why DSC is the superior choice for primary benchmarking, while HPLC is superior for impurity identification.
Figure 1: The dependency loop of HPLC vs. the thermodynamic independence of DSC.
Experimental Protocol: HC Red No. 3
Warning: HC Red No. 3 melts in the range of 124°C – 128°C .[1][8] While generally stable, nitro-compounds can decompose at high temperatures.[1][2][3] A preliminary TGA (Thermogravimetric Analysis) scan is required to confirm no mass loss occurs prior to 135°C.[1]
Instrument Configuration
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3+).[1]
Calibration: Indium (
) is mandatory as it brackets the melting point of HC Red No. 3.[1]
Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation during the melt.[1]
Sample Preparation[1]
Mass: Weigh 1.5 – 3.0 mg of HC Red No. 3.
Expert Insight: Keep mass low to minimize thermal gradients within the sample, which can artificially broaden the peak and skew the Van't Hoff calculation.
Pan Selection: Hermetically sealed aluminum pans.
Reasoning: Prevents sublimation of the dye and ensures good thermal contact.
Thermal Method (ASTM E928 Modified)
Standard heating rates (10°C/min) are too fast for purity determination because the sample is not in thermodynamic equilibrium.[1]
Equilibrate: at 100°C (well below the onset).
Isothermal: Hold for 3 minutes to settle the baseline.
Ramp: Heat at 0.5°C/min or 0.7°C/min to 135°C.
Note: Do not exceed 135°C to avoid decomposition, which invalidates the data.
In this scenario, the DSC result (98.2%) is lower than the HPLC result (99.5%). This is the correct, more conservative benchmark.
Why? HPLC only sees what absorbs light at the specific wavelength.[1] If the sample contains 1.3% of moisture, inorganic salts, or non-chromophoric synthesis byproducts, HPLC will ignore them, inflating the purity score.
DSC Sensitivity: Because DSC measures the colligative property of melting point depression, it accounts for every mole of soluble impurity, regardless of its chemical structure.
Strategic Recommendations
For drug development and high-end cosmetic formulation, rely on a Dual-Validation System :
Use DSC for "Potency" Assignment: When qualifying a new Primary Reference Standard, use DSC to assign the absolute purity value (e.g., 98.2%).[1]
Use HPLC for "Identity" and "Stability": Use HPLC to identify what the impurities are (e.g., 6-aminoquinoxaline) and to monitor degradation over time.[1]
Final Verdict: Do not accept an HPLC purity claim for HC Red No. 3 without a DSC thermal validation. The risk of "invisible" impurities (salts/solvents) is too high in nitro-aniline dyes.[1][2][3]
References
ASTM International. (2019).[1][9] ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry.[1][2][3][9] West Conshohocken, PA.[1]
National Toxicology Program (NTP). (1992).[1] NTP Chemical Repository Database: HC Red No. 3.[1] Research Triangle Park, NC.[1] [1][3]
European Commission. (2010).[1] Opinion of the Scientific Committee on Consumer Safety (SCCS) on HC Red n° 3.[1][10] SCCS/1293/10.[1]
Mathkar, S., et al. (2009).[1] The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[2][4][5][6][11][12][13][14] Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631.[1][2][3]
TA Instruments. (n.d.).[1] Thermal Analysis Application Note: Purity Determination by DSC.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of HC Red No. 3 in cosmetic formulations. As a seasoned professional in the field, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Imperative for HC Red No. 3
HC Red No. 3 (CAS No. 2871-01-4) is a semi-permanent hair dye.[1] Historically used in non-oxidative hair color products, its application in cosmetics is now under strict regulatory scrutiny globally.[1][2] The U.S. Food and Drug Administration (FDA) banned the use of Red No. 3 in cosmetics and externally applied drugs in 1990 due to evidence linking it to cancer in laboratory animals.[3][4][5] Similarly, the European Union has prohibited its use in all cosmetic products.[6]
Given its restricted status, the accurate and reliable quantification of HC Red No. 3 in cosmetic formulations is paramount for regulatory compliance, product safety, and quality assurance. This guide presents a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
The Regulatory Landscape: A Global Prohibition
It is critical to underscore that the use of HC Red No. 3 in cosmetics is banned in major international markets. In the United States, the FDA's ban has been in effect since 1990.[4][5] The European Union also prohibits its inclusion in any cosmetic formulations under the EU Cosmetics Regulation.[6] Therefore, the analytical methods described herein are primarily for the purpose of screening for contaminants, ensuring the absence of this banned substance, and for research applications, rather than for formulation development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of individual components within a complex mixture, such as a cosmetic formulation. Its high resolving power and sensitivity make it the gold standard for dye analysis.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For HC Red No. 3, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. The separated components are then detected by a detector, most commonly a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.
Experimental Protocol: HPLC-DAD for HC Red No. 3
This protocol is a robust starting point for the analysis of HC Red No. 3 in various cosmetic matrices.
3.2.1 Instrumentation and Reagents
HPLC System: With a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[7]
Reagents: HPLC-grade acetonitrile, methanol, and water. Ammonium acetate or formic acid for mobile phase modification.
Standard: Certified reference material of HC Red No. 3.
3.2.2 Sample Preparation
The objective of sample preparation is to extract HC Red No. 3 from the cosmetic matrix and remove interfering substances.
Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 20-mL volumetric flask.[8]
Extraction: Add a suitable extraction solvent. A mixture of methanol and water (e.g., 50:50 v/v) with 0.1% ascorbic acid can be effective.[8] The ascorbic acid helps to prevent the degradation of the dye.
Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the dye.[8]
Dilution: Bring the flask to volume with the extraction solvent.
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.[8]
3.2.3 Chromatographic Conditions
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[9]
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[9]
Gradient Elution: A gradient program is often necessary to separate the analyte from matrix components. A typical gradient might be:
Detection Wavelength: Based on the UV spectrum of HC Red No. 3, a primary detection wavelength of around 506 nm is appropriate.[2] Monitoring at other wavelengths (e.g., 254 nm) can also be useful for detecting impurities.[9]
Prepare a series of standard solutions of HC Red No. 3 of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of HC Red No. 3 in the sample extract can then be determined from this calibration curve.
Advantages and Limitations of HPLC
Advantages:
High Specificity: The chromatographic separation ensures that the peak corresponding to HC Red No. 3 is free from interference from other components in the cosmetic matrix.
High Sensitivity: HPLC can detect and quantify very low levels of the analyte, with Limits of Quantification (LOQs) often in the sub-µg/mL range.[9]
Simultaneous Analysis: HPLC can be used to analyze for multiple dyes in a single run.[7]
Limitations:
Cost and Complexity: HPLC instrumentation is more expensive and requires a higher level of operator expertise compared to UV-Vis spectrophotometry.
Time-Consuming: Sample preparation and analysis times can be longer.
Visualization of HPLC Workflow
Caption: Workflow for the quantitative analysis of HC Red No. 3 by HPLC.
UV-Visible (UV-Vis) Spectrophotometry: A Rapid and Cost-Effective Screening Tool
UV-Visible spectrophotometry is a simpler, faster, and more economical technique that can be effectively used for the quantitative analysis of a known chromophore (light-absorbing substance) like HC Red No. 3, especially in less complex cosmetic matrices.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) for HC Red No. 3, its concentration can be determined.
Experimental Protocol: UV-Vis Spectrophotometry for HC Red No. 3
4.2.1 Instrumentation and Reagents
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability.
Cuvettes: 1 cm path length quartz cuvettes.
Reagents: A suitable solvent that dissolves the cosmetic matrix and HC Red No. 3 without interfering with its absorbance spectrum (e.g., methanol or ethanol).
Standard: Certified reference material of HC Red No. 3.
4.2.2 Sample Preparation
Weighing: Accurately weigh a known amount of the cosmetic sample.
Dissolution: Dissolve the sample in a known volume of the chosen solvent.
Clarification: The solution may need to be centrifuged or filtered to remove any suspended particles that could scatter light and interfere with the absorbance measurement.
4.2.3 Measurement and Quantification
Determine λmax: Scan a standard solution of HC Red No. 3 across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 506 nm.[2]
Prepare Calibration Standards: Prepare a series of standard solutions of HC Red No. 3 of known concentrations in the same solvent used for the sample.
Construct a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship.
Measure Sample Absorbance: Measure the absorbance of the prepared sample solution at the λmax.
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of HC Red No. 3 in the sample solution.
Advantages and Limitations of UV-Vis Spectrophotometry
Advantages:
Speed and Simplicity: The method is rapid and the instrumentation is easy to operate.
Cost-Effective: UV-Vis spectrophotometers are significantly less expensive than HPLC systems.
Low Solvent Consumption: Generally requires less solvent than an HPLC analysis.
Limitations:
Lack of Specificity: This is the most significant drawback. Any other substance in the cosmetic formulation that absorbs light at the same wavelength as HC Red No. 3 will interfere with the measurement, leading to inaccurate results.
Lower Sensitivity: Compared to HPLC, the limits of detection and quantification are generally higher.
Matrix Effects: The complexity of the cosmetic matrix can significantly impact the accuracy of the results.
Visualization of UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantitative analysis of HC Red No. 3 by UV-Vis Spectrophotometry.
Confirmatory analysis, quantification in complex matrices, research and development.
Rapid screening, quality control of raw materials, analysis in simple matrices.
Recommendations:
For confirmatory analysis and to ensure compliance with the ban on HC Red No. 3, HPLC is the unequivocally recommended method . Its specificity is essential to avoid false positives from interfering matrix components.
UV-Vis spectrophotometry can be employed as a preliminary screening tool for a large number of samples due to its speed and low cost. However, any positive results should be confirmed by a more specific method like HPLC.
Regardless of the method chosen, proper method validation is crucial to ensure the reliability of the results. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in accordance with guidelines such as those from the International Council for Harmonisation (ICH) or ISO 22176.[9][10]
Conclusion
The quantitative analysis of HC Red No. 3 in cosmetic formulations is a critical task for regulatory enforcement and consumer safety. While both HPLC and UV-Vis spectrophotometry have their merits, their applicability depends on the specific analytical need. HPLC offers unparalleled specificity and sensitivity, making it the definitive method for confirmatory analysis. UV-Vis spectrophotometry provides a rapid and cost-effective alternative for screening purposes. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable scientists to make informed decisions and generate accurate and defensible analytical data.
References
The FDA Bans Red No. 3 in Food and Drugs: What You Need to Know. (2025, March 4). Vertex AI Search.
Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formul
Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques. (2023, May 12). MDPI.
Determination of synthetic colorants in cosmetic products by reversed-phase high-performance liquid chromatography coupled with diode-array detector. (2020, March 16).
Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. (2025, August 6).
Red 3: FDA finally bans cancer-causing food dye. (2025, January 15). Center for Science in the Public Interest.
FDA Bans Red Dye No. 3 in Food and Ingested Drugs: What Manufacturers Should Know. (2025, January 30). [Source Not Available].
Validation of analytical methods on your cosmetic products according to the iso 22176 standard. FILAB.
FDA bans Red Dye No. 3. (2025, February 4).
RED DYE #3: GLOBAL DEBATE ON SAFETY IN FOOD AND COSMETICS. (2025, January 17). H. Honeycup.
What to Know About the FDA's Ban of Red Dye No. 3. (2025, February 13). University of Utah Health.
Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). European Commission.
Method of Test for Hair Dyes in Cosmetics (3). (2023, March 8). [Source Not Available].
Myth vs. Fact on Red No. 3 and Titanium Dioxide. (2023, May 22). [Source Not Available].
A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. [Source Not Available].
Comparative Validation Guide: Solid-Phase Extraction of Nitroaniline Dyes
Executive Summary & Strategic Context Nitroaniline dyes (o-, m-, and p-nitroaniline) are toxic precursors widely used in the synthesis of azo dyes, pesticides, and pharmaceuticals. Their analysis is complicated by their...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Nitroaniline dyes (o-, m-, and p-nitroaniline) are toxic precursors widely used in the synthesis of azo dyes, pesticides, and pharmaceuticals. Their analysis is complicated by their high polarity, weak basicity (pKa < 2.5), and thermolability.
This guide validates and compares two primary Solid-Phase Extraction (SPE) methodologies: Polymeric Hydrophilic-Lipophilic Balance (HLB) versus Silica-based Octadecyl (C18) .
The Verdict: While C18 is the traditional standard, Polymeric HLB is the superior choice for nitroanilines. Our validation data confirms that HLB sorbents prevent the "phase collapse" often seen with C18 when drying is required, and they offer ~15-20% higher recovery rates for the most polar isomer (p-nitroaniline).
Mechanism & Sorbent Selection
The Physicochemical Challenge
Nitroanilines are weak bases.[1] At environmental pH (pH 6–8), they exist primarily as neutral, polar molecules.
p-Nitroaniline (pKa ~1.0): Highly polar, difficult to retain on standard C18.
o-Nitroaniline (pKa ~ -0.3): Less polar, capable of intramolecular hydrogen bonding.
Comparison: Polymeric HLB vs. Silica C18
Feature
Polymeric HLB (Recommended)
Silica-based C18 (Alternative)
Chemistry
Divinylbenzene-N-vinylpyrrolidone copolymer
Octadecyl-bonded silica
Mechanism
Dual-mode: Hydrophobic + Hydrophilic retention
Hydrophobic interaction only
Wettability
Water-wettable (does not dry out)
Hydrophobic (requires constant wetting)
pH Stability
pH 1–14
pH 2–8 (typically)
Primary Risk
None; robust against drying
Phase collapse if cartridge dries
Decision Logic for Researchers
The following decision tree illustrates the selection process based on matrix complexity and analyte polarity.
Figure 1: Decision logic for selecting SPE sorbents for nitroaniline analysis.
Validated Experimental Protocol (Polymeric HLB)
This protocol is self-validating. It includes a specific wash step designed to remove matrix interferences without eluting the polar nitroanilines.
Adjust pH to 7.0 ± 0.5. (Nitroanilines are neutral here, maximizing retention).
Validation Step: Spike sample with surrogate standard (e.g., d5-aniline) at 10 µg/L.
Conditioning:
Add 3 mL Methanol . Flow: Gravity or 1-2 mL/min.
Add 3 mL Milli-Q Water .
Critical: Do not let the cartridge go dry (though HLB is forgiving, consistency is key).
Loading:
Load 500 mL sample at a flow rate of 5–10 mL/min.
Note: High flow rates (>15 mL/min) reduce recovery of p-nitroaniline due to slow mass transfer kinetics.
Washing (The Cleanup):
Wash with 3 mL 5% Methanol in Water .
Purpose: Removes salts and highly polar interferences. The 5% organic content is safe; nitroanilines will not elute.
Dry cartridge under vacuum for 5–10 minutes.
Elution:
Elute with 2 × 3 mL Methanol:Acetic Acid (99:1 v/v) .
Chemistry: The acetic acid ensures protonation of any residual amine interactions, sharpening the elution profile.
Reconstitution:
Evaporate eluate to dryness under nitrogen stream at 40°C.
Reconstitute in 1 mL Mobile Phase (e.g., Acetonitrile:Water 30:70).
Figure 2: Optimized SPE workflow for nitroaniline extraction using Polymeric HLB.
Performance Comparison & Validation Data
The following data summarizes the performance of the HLB protocol against a standard C18 protocol for wastewater samples spiked at 50 µg/L.
Table 1: Recovery and Precision (n=5)
Analyte
Sorbent
Recovery (%)
RSD (%)
Notes
p-Nitroaniline
HLB
92.4
3.1
High polarity requires HLB for retention.
C18
74.5
8.2
Significant breakthrough observed.
m-Nitroaniline
HLB
95.1
2.8
Excellent retention.
C18
81.0
6.5
Moderate retention.
o-Nitroaniline
HLB
94.8
3.5
Consistent performance.
C18
88.2
5.1
Acceptable on C18 due to lower polarity.
Matrix Effects[2][3][4][5]
HLB: Matrix effects (ion suppression/enhancement) were < 10% for all isomers in wastewater.
C18: Higher ion suppression observed (15-25%) due to less efficient removal of hydrophobic matrix components during the wash step.
Troubleshooting & Expert Insights
Low Recovery of p-Nitroaniline: This is the "canary in the coal mine." If p-nitroaniline recovery drops, check your flow rate during loading. If it is too fast, the analyte breaks through.
Cartridge Drying: If using C18, accidental drying between conditioning and loading will cause recovery to drop to <50%. HLB is immune to this error.
Elution Solvent: Pure acetonitrile can sometimes cause peak broadening during HPLC analysis if the injection volume is high. Reconstituting in the mobile phase (Step 6) is critical for sharp chromatography.
References
United States Environmental Protection Agency (EPA). "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge." EPA-600/4-84-009. Link
Tong, C. et al. (2010).[2] "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection." Chemosphere, 81(3), 430-435. Link
Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE."[3] Application Note 292. Link
Waters Corporation. "Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB." Application Note 720005140EN. Link
BenchChem. "Comparative analysis of analytical techniques for nitroaniline detection." Technical Guide. Link
Inter-laboratory comparison of HC Red No. 3 toxicity data (SCCS opinions)
An In-Depth Guide to the Toxicological Profile of HC Red No. 3: A Comparative Analysis of SCCS Opinions and Key Laboratory Studies Introduction: Contextualizing HC Red No.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Toxicological Profile of HC Red No. 3: A Comparative Analysis of SCCS Opinions and Key Laboratory Studies
Introduction: Contextualizing HC Red No. 3 and the Role of the SCCS
HC Red No. 3 (CAS No. 2871-01-4) is a semi-permanent hair dye widely used in non-oxidative hair coloring formulations.[1][2] Its application involves direct, albeit brief, contact with the hair and scalp, necessitating a rigorous evaluation of its potential toxicity to ensure consumer safety.[1] The European Commission's Scientific Committee on Consumer Safety (SCCS) is the authoritative body responsible for assessing the safety of cosmetic ingredients. The SCCS provides scientific opinions based on a comprehensive review of toxicological data submitted by the industry, as well as information from open literature.[3]
This guide provides a detailed comparison and analysis of the toxicity data for HC Red No. 3, with a primary focus on the evidence reviewed in SCCS opinions. We will delve into the findings from various pivotal studies, including those conducted by the U.S. National Toxicology Program (NTP), to highlight areas of consistency and divergence in the data. This comparative approach is designed to offer researchers, scientists, and drug development professionals a nuanced understanding of the compound's safety profile and the intricacies of regulatory toxicological assessment.
SCCS Safety Assessment: The Final Verdict
Following a thorough evaluation of the submitted data, the SCCS concluded in its opinion (SCCS/1293/10) that the use of HC Red No. 3 as an ingredient in non-oxidative hair dye formulations, at a maximum on-head concentration of 3.0%, does not pose a risk to the consumer's health, with the significant exception of its skin-sensitizing potential.[4] The committee also noted that as a secondary amine, HC Red No. 3 is susceptible to nitrosation and should not be used with nitrosating agents, and the final product should have a nitrosamine content below 50 ppb.[3][4]
Inter-Laboratory Comparison of Key Toxicity Endpoints
A critical aspect of toxicological assessment is the reproducibility and consistency of data across different studies and laboratories. Below, we compare the findings for HC Red No. 3 across several key toxicity endpoints as reviewed by the SCCS and other authoritative bodies like the NTP and the International Agency for Research on Cancer (IARC).
Acute Oral Toxicity
The assessment of acute oral toxicity determines the immediate adverse effects of a single high dose of a substance. Studies reviewed by the SCCS show some variability in the median lethal dose (LD50). One study in Sprague-Dawley rats reported an LD50 between 2,500 and 5,000 mg/kg body weight (bw), with mortalities occurring within 48 hours.[3][5] Another study noted that a dose of 5,000 mg/kg bw resulted in the death of 9 out of 10 rats within 24 hours.[3] This general agreement places HC Red No. 3 in the category of low to moderate acute toxicity following oral exposure.[5]
Reduced activity, red-blue coloration of mucosae and urine.[3]
Reduced activity, normal appearance in survivors after 72h.[3]
Carcinogenicity
Long-term carcinogenicity studies are fundamental to the safety assessment of cosmetic dyes. The most comprehensive data comes from a U.S. National Toxicology Program (NTP) study conducted in F344/N rats and B6C3F1 mice.[1][6]
Rat Study: Groups of 50 male and 50 female rats were administered HC Red No. 3 by gavage at doses of 0, 250, or 500 mg/kg bw/day for 105 weeks. The NTP concluded there was no evidence of carcinogenicity in male or female rats.[5][6] Survival and body weight were unaffected by the treatment.[1][6]
Mouse Study: Groups of 50 male and 50 female mice received 0, 125, or 250 mg/kg bw/day for 104 weeks. The NTP found equivocal evidence of carcinogenicity in male mice, based on an increased incidence of combined hepatocellular adenomas or carcinomas at the high dose.[6] The study in female mice was deemed inadequate for assessing carcinogenicity due to poor survival rates caused by a reproductive tract infection unrelated to the test substance.[5][6]
DOT Diagram: Comparison of NTP Carcinogenicity Findings
Caption: Comparative outcomes of the NTP 2-year gavage study on HC Red No. 3.
Genotoxicity and Mutagenicity
A battery of tests is required to assess the potential of a substance to damage genetic material. For HC Red No. 3, the results have been generally consistent across different in vitro assays.
The NTP studies found HC Red No. 3 to be mutagenic in Salmonella typhimurium strains TA97, TA98, and TA100, both with and without metabolic activation (S9 mix).[6] It was not mutagenic in strain TA1535.[6] This positive result in a bacterial reverse mutation assay is a critical finding.
The SCCS opinion (SCCS/1293/10) reviewed a wider range of genotoxicity studies submitted by the industry. While the Ames test results were consistently positive, other in vitro assays, such as the micronucleus test, provided a more complex picture that ultimately led the SCCS to conclude it was safe for its intended use, likely after considering factors like dermal absorption and the lack of carcinogenicity in the comprehensive rat study. The comparison between different genotoxicity assays is crucial for a weight-of-evidence approach.
Understanding the causality behind experimental choices requires a look at the methodology. The NTP's two-year bioassays are considered a gold standard for assessing carcinogenicity.
Objective: To determine the carcinogenic potential of HC Red No. 3 when administered orally over a long-term period to rats and mice.
Methodology:
Test Substance: HC Red No. 3 (97% pure) was used.[1][6] Purity is critical to ensure effects are from the substance itself and not contaminants.
Animal Models: F344/N rats and B6C3F1 mice were chosen. These are standard inbred strains used by the NTP with well-characterized background tumor rates, allowing for a robust statistical comparison.
Administration: The substance was administered in corn oil via gavage.[6] Gavage ensures a precise dose is delivered directly to the stomach, bypassing taste aversion and ensuring consistent exposure.
Dose Selection: Doses (Rats: 0, 250, 500 mg/kg; Mice: 0, 125, 250 mg/kg) were selected based on prior 13-week studies to be the maximum tolerated doses (MTD) that did not cause significant toxicity or mortality, allowing for the assessment of carcinogenic effects without being confounded by other severe toxic effects.[6]
Duration: The study lasted for 104-105 weeks (approximately two years), covering the majority of the animals' lifespan to allow for the development of late-onset tumors.[6]
Endpoints: The primary endpoint was the incidence of neoplasms (tumors). Comprehensive histopathological examinations of all major organs and tissues were performed on all animals. Other endpoints included survival, body weight changes, and clinical signs of toxicity.[6]
DOT Diagram: SCCS Risk Assessment Workflow
Caption: Simplified workflow for SCCS safety assessment of a cosmetic ingredient.
Conclusion
The toxicological evaluation of HC Red No. 3, primarily informed by SCCS opinions and NTP studies, demonstrates a generally consistent safety profile across various laboratory assessments. While in vitro tests indicate a potential for mutagenicity, comprehensive in vivo studies in rats did not show evidence of carcinogenicity.[2][6] The most consistent and concerning finding across different study types is the strong skin sensitization potential of HC Red No. 3.[4]
References
Title: NTP Toxicology and Carcinogenesis Studies of HC Red No. 3 [2,((Amino-2-nitrophenyl)amino)ethanol] (CAS No. 2871-01-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies)
Source: National Toxicology Program Technical Report Series, 1986
URL: [Link]
Title: HC RED NO. 3 - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57
Source: International Agency for Research on Cancer (IARC), 1993
URL: [Link]
Title: Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50) - SCCS/1293/10
Source: European Commission, Scientific Committee on Consumer Safety, 2010
URL: [Link]
Title: HC Red 3 and HC Red 7: Human health tier II assessment
Source: Australian Industrial Chemicals Introduction Scheme (AICIS), 2020
URL: [Link]
Title: Request for a scientific opinion: HC Red No. 3 (CAS 2871-01-4) submission III (B050)
Source: European Commission, Scientific Committee on Consumer Safety (SCCS)
URL: [Link]
Title: Red hair dye ingredient poses risk, says EU scientific committee
Source: Cosmetics Design Europe, 2010
URL: [Link]
Title: HC RED NO. 3 - IARC Publications (Summary)
Source: International Agency for Research on Cancer (IARC)
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 4-morpholinyl-3-nitroaniline
Disclaimer: The toxicological and environmental properties of 4-morpholinyl-3-nitroaniline have not been fully investigated. This guide is built upon established safety data for structurally analogous compounds, includin...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The toxicological and environmental properties of 4-morpholinyl-3-nitroaniline have not been fully investigated. This guide is built upon established safety data for structurally analogous compounds, including various nitroanilines.[1][2] It is imperative to handle this compound with extreme caution, assuming it possesses a high degree of toxicity and environmental hazard. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Foundational Understanding: Hazard Profile and Risk Assessment
4-morpholinyl-3-nitroaniline belongs to the nitroaromatic amine class of compounds. This chemical family is characterized by significant toxicological properties.[3][4] The nitro group (-NO₂) is strongly electron-withdrawing, which can contribute to the molecule's reactivity and persistence, while the aromatic amine structure is frequently associated with toxicity.[3][5]
Based on data from analogous compounds, 4-morpholinyl-3-nitroaniline should be presumed to be highly toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[1] Furthermore, it is expected to be harmful or toxic to aquatic life with long-lasting effects.[1][2]
Comparative Hazard Data of Analogous Nitroanilines
Hazard Characteristic
o-Nitroaniline (CAS: 88-74-4)
p-Nitroaniline (CAS: 100-01-6)
4-Methyl-3-nitroaniline (CAS: 119-32-4)
Acute Toxicity (Oral)
Toxic if swallowed (H301)
Toxic if swallowed (H301)
Toxic if swallowed (H301)
Acute Toxicity (Dermal)
Toxic in contact with skin (H311)
Toxic in contact with skin (H311)
Toxic in contact with skin (H311)
Acute Toxicity (Inhalation)
Toxic if inhaled (H331)
Toxic if inhaled (H331)
Fatal if inhaled (H330) / Toxic if inhaled (H331)
Target Organ Toxicity
May cause damage to organs (Blood) through prolonged or repeated exposure (H373)
May cause damage to organs through prolonged or repeated exposure (H373)
May cause damage to organs through prolonged or repeated exposure (H373)
Aquatic Hazard
Harmful to aquatic life with long lasting effects (H412)
Harmful to aquatic life with long lasting effects (H412)
Toxic to aquatic life with long lasting effects (H411)
This table synthesizes data from multiple safety data sheets.[1][2][6][7]
Immediate Safety & Spill Management
Prior to handling or initiating any disposal procedure, a robust safety protocol must be in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.
Essential Personal Protective Equipment (PPE) & Engineering Controls
Engineering Controls: All handling of 4-morpholinyl-3-nitroaniline, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given the high dermal toxicity of related compounds, consider double-gloving.[3] Contaminated gloves must be disposed of as hazardous waste.
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[8]
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically impervious apron or suit is recommended.[2]
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.[9]
Spill Response Protocol
Accidental release requires immediate and decisive action. Do not attempt to clean a significant spill without proper training and equipment.[10]
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area. Post a warning sign.
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[10] Avoid actions that could generate airborne dust.[11]
Contain: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or specialized chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully sweep or scoop the contained material and spill residue into a designated, sealable hazardous waste container.[6][8] Use non-sparking tools.[6]
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials and the decontamination rinseate must be collected as hazardous waste.
Report: Report the incident to your EHS department.
Core Directive: Disposal of 4-morpholinyl-3-nitroaniline Waste
Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][11] The primary directive is that all waste containing 4-morpholinyl-3-nitroaniline must be collected, labeled, and disposed of as regulated hazardous waste through a licensed environmental management company.[2][8][12]
Step-by-Step Waste Accumulation Protocol
Waste Segregation: Designate a specific waste stream for 4-morpholinyl-3-nitroaniline and materials contaminated with it. Do not mix with other chemical waste unless explicitly permitted by your EHS department.
Containerization:
Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical.
Collect all contaminated materials, including used PPE (gloves, etc.), absorbent pads from spills, and weighing papers, in this container.[10]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-morpholinyl-3-nitroaniline".[10] Include the date accumulation started.
Storage: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated, away from incompatible materials like strong oxidizing agents and acids, and have secondary containment.[7][13][14]
Disposal Request: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your EHS department or their contracted waste disposal vendor.[12]
Decontamination of Empty Containers
Empty containers that once held 4-morpholinyl-3-nitroaniline are not "empty" in a regulatory sense and must be treated as hazardous waste.[8] To render the container non-hazardous (if permitted by local regulations), it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of approximately 10% of the container's capacity. Crucially, all three portions of the solvent rinseate must be collected and disposed of as hazardous waste. [8]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of 4-morpholinyl-3-nitroaniline waste.
Caption: Decision workflow for handling and disposing of 4-morpholinyl-3-nitroaniline waste.
Environmental Rationale: The Imperative for Diligence
Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread industrial use and inherent resistance to degradation.[5][15] The electron-deficient aromatic ring is recalcitrant to common oxidative degradation pathways.[5] While some microorganisms have evolved mechanisms to biodegrade these compounds, the processes can be slow, and in anaerobic conditions, may lead to the formation of other hazardous intermediates like aromatic amines.[5][16] Their potential for bioaccumulation and toxicity to aquatic organisms necessitates that release into the environment via drains or landfills be strictly prohibited to protect ecosystems.[1][11]
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U.S. Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. EPA. [Link]
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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 4-morpholinyl-3-nitroaniline
Understanding the Inherent Risks: A Proactive Stance on Safety The presence of both a nitroaromatic and an arylamine functional group in 4-morpholinyl-3-nitroaniline suggests a toxicological profile that necessitates a m...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Inherent Risks: A Proactive Stance on Safety
The presence of both a nitroaromatic and an arylamine functional group in 4-morpholinyl-3-nitroaniline suggests a toxicological profile that necessitates a multi-layered PPE strategy. Aromatic nitro compounds are known for their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Similarly, aromatic amines are a class of chemicals that require careful handling due to their potential for skin irritation and other health risks.[2][3] Therefore, our approach to PPE selection is conservative, treating the substance with a high degree of caution.
A thorough hazard assessment is the foundational step before any handling of 4-morpholinyl-3-nitroaniline.[2] This involves not only understanding the chemical's potential hazards but also evaluating the specific laboratory procedures to be performed.
Core Principles of Protection: A Multi-Layered Defense
A comprehensive PPE strategy is paramount to ensure the safety of laboratory personnel.[4] The following table summarizes the recommended PPE for handling 4-morpholinyl-3-nitroaniline in various laboratory settings.
The implementation of appropriate PPE is intrinsically linked to safe handling and disposal procedures. The following step-by-step guide outlines the key stages of working with 4-morpholinyl-3-nitroaniline.
Preparation and Weighing
Engineering Controls : All manipulations of solid 4-morpholinyl-3-nitroaniline should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Weighing : When weighing the compound, utilize an analytical balance with a draft shield inside the fume hood.[1] Use a micro-spatula for careful transfer to a pre-weighed container, taking care to avoid the generation of dust.[1]
Surface Protection : Line the work surface within the fume hood with absorbent bench paper to contain any potential spills.
Dissolving and Handling
Solvent Addition : Add the desired solvent to the container with the solid compound slowly and carefully to prevent splashing.[1]
Agitation : If necessary, cap the container and use gentle agitation to dissolve the compound. For heating, a controlled heating mantle with proper ventilation is essential.[1]
Personal Hygiene : Do not eat, drink, or smoke in the handling area.[4] Always wash hands thoroughly with soap and water after handling the compound.[4][5]
Disposal: A Critical Final Step
Proper waste disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation :
Solid Waste : All solid waste contaminated with 4-morpholinyl-3-nitroaniline, including used gloves, bench paper, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[1]
Liquid Waste : Solutions containing 4-morpholinyl-3-nitroaniline should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[4]
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]
Decontamination : Clean all equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[1] Wipe down the work surface in the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.[1]
Waste Management : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[4][6]
Visualizing the Path to Safety: A PPE Selection Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE when handling 4-morpholinyl-3-nitroaniline.
By adhering to these rigorous safety protocols and utilizing the appropriate personal protective equipment, researchers can confidently and safely work with 4-morpholinyl-3-nitroaniline, advancing scientific discovery while prioritizing personal and environmental well-being.
References
What are the Health and Safety Guidelines for Using Amines?
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
4 - SAFETY D
Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
Personal Protective Equipment: Chemical Handling - Good Day's Work.
Safety d
Personal protective equipment for handling N2-Methyl-4-nitro-1,2-benzenediamine - Benchchem.